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  • Product: 4-Methoxy-1H-indole-3-carboximidamide
  • CAS: 889944-24-5

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanistic Workflows for 4-Methoxy-1H-indole-3-carboximidamide

Executive Summary As a privileged pharmacophore in modern drug discovery, the indole ring system offers a versatile scaffold for target engagement. Specifically, 4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged pharmacophore in modern drug discovery, the indole ring system offers a versatile scaffold for target engagement. Specifically, 4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5) represents a highly specialized derivative where the integration of a strong hydrogen-bonding amidine group and a sterically demanding methoxy substituent dictates unique pharmacological properties. This technical guide synthesizes the mechanism of action, target selectivity, and self-validating experimental protocols required to evaluate this compound, designed specifically for researchers and drug development professionals.

Chemical Identity and Physicochemical Profile

The pharmacological utility of 4-Methoxy-1H-indole-3-carboximidamide is rooted in its structural electronics. The indole core provides a planar, hydrophobic surface ideal for π−π stacking within enzyme active sites, while the carboximidamide (amidine) moiety acts as a potent bidentate hydrogen bond donor and acceptor.

Table 1: Physicochemical and Structural Properties

PropertyValueSource
Chemical Name 4-Methoxy-1H-indole-3-carboximidamide[1]
CAS Registry Number 889944-24-5[2]
Molecular Formula C10H11N3O[1]
Molecular Weight 189.21 g/mol
SMILES COC1=C2C(C(N)=N)=CNC2=CC=C1
Storage Class 11 - Combustible Solids

Pharmacological Properties & Mechanism of Action

Target Selectivity via Steric Hindrance

In drug design, what a compound does not bind to is often as important as its primary target. The 4-methoxy substitution on the indole ring acts as a critical negative selectivity filter. For instance, while basic indole scaffolds often exhibit off-target inhibition of enzymes like tyrosinase, the bulky 4-methoxy group introduces severe steric hindrance, preventing the compound from entering the narrow tyrosinase active site[3]. This lack of inhibition is a feature, not a bug, allowing the compound to bypass superficial targets and selectively engage deeper binding pockets found in specific metabolic kinases.

Metabolic Enzyme Inhibition and Apoptotic Signaling

The primary mechanism of action for 4-Methoxy-1H-indole-3-carboximidamide involves the competitive inhibition of metabolic enzymes, which subsequently disrupts cellular proliferation and induces apoptosis[4]. The indole-3-carboximidamide scaffold is highly effective at targeting lipid kinases, such as Sphingosine Kinase 2 (SphK2)[5].

The causality of this interaction is structural: the amidine group forms critical salt bridges with acidic residues in the enzyme's substrate-binding cavity, while the 4-methoxy group optimizes Van der Waals interactions[5]. By inhibiting these metabolic pathways, the compound forces a metabolic shift—decreasing pro-survival signaling lipids and accumulating pro-apoptotic ceramides, which ultimately triggers caspase-dependent apoptosis in cancer cell models[4].

Pathway Cmpd 4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5) Target Metabolic Enzyme Target (e.g., Lipid Kinases) Cmpd->Target Competitive Inhibition Lipid Decrease in Pro-survival Lipids (e.g., S1P) Target->Lipid Pathway Blockade Ceramide Accumulation of Pro-apoptotic Ceramides Target->Ceramide Metabolic Shift Apoptosis Caspase-Dependent Apoptosis Lipid->Apoptosis Ceramide->Apoptosis

Fig 1. Apoptotic signaling cascade induced by metabolic enzyme inhibition via the indole scaffold.

Table 2: Pharmacological Target Profile

Target / PathwayModulatory EffectStructural CausalityRef
Metabolic Kinases Competitive InhibitionAmidine forms salt bridges; indole core provides hydrophobic π -stacking.[5]
Tyrosinase Non-inhibitor (Selectivity)4-methoxy group introduces steric bulk, preventing active site entry.[3]
Apoptotic Pathways Pro-apoptotic (Cancer)Downstream effect of enzyme blockade, shifting lipid balance to ceramides.[4]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility relies on understanding the why behind a protocol. Below are field-proven, self-validating methodologies for working with this compound.

High-Fidelity Synthesis and Intermediate Trapping

The synthesis of 4-methoxy-1H-indole-3-carboximidamide via the condensation of 4-methoxyindole with cyanamide derivatives is notoriously difficult, often yielding 45% product[4].

  • Step 1: Preparation of Anhydrous Environment.

    • Causality: The reaction is highly susceptible to competing hydrolysis[4]. Even trace amounts of atmospheric moisture will hydrolyze the carboximidate intermediate into an inactive amide. All glassware must be flame-dried, and solvents must be strictly anhydrous.

  • Step 2: Cryogenic Condensation.

    • Causality: The reaction must be maintained at −20°C[4]. The amidine intermediate is thermally labile; elevated temperatures exponentially accelerate the formation of unwanted thermodynamic by-products.

  • Step 3: In situ Trapping.

    • Self-Validation: To validate that hydrolysis is being suppressed, employ DBU catalysis to generate heterocyclic methyl carbimidates in situ. This traps the intermediate before water can attack, serving as an internal chemical safeguard[4].

Target Engagement Assay (Fluorescence Polarization)

When evaluating indole-based amidines against metabolic enzymes, standard fluorescence intensity assays are prone to false positives due to the intrinsic fluorescence of the indole core. Fluorescence Polarization (FP) is mandatory.

  • Step 1: Reagent Preparation in Non-Aqueous Carrier.

    • Causality: Dissolve the compound in 100% anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 1% v/v to prevent enzyme denaturation.

  • Step 2: Enzyme-Inhibitor Pre-incubation.

    • Causality: Indole-3-carboximidamides often exhibit slow, tight-binding kinetics. A 30-minute pre-incubation at room temperature allows the system to reach thermodynamic equilibrium before the fluorescent substrate is added.

  • Step 3: FP Readout and Autofluorescence Subtraction.

    • Self-Validation: You must include a "Compound-Only" control well (Enzyme + Compound + Buffer, no fluorescent probe). The background fluorescence from this well must be subtracted from the test wells. If this control is omitted, the intrinsic fluorescence of the 4-methoxyindole core will artificially lower the polarization (mP) value, mimicking a false lack of inhibition.

Workflow Prep 1. Compound Prep Anhydrous DMSO Incubate 2. Enzyme Incubation 30 min at RT Prep->Incubate Substrate 3. Substrate Addition Fluorescent Probe Incubate->Substrate Read 4. FP Readout Polarization (mP) Substrate->Read Analyze 5. IC50 Calculation Non-linear Regression Read->Analyze

Fig 2. Self-validating Fluorescence Polarization (FP) workflow for target engagement.

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Exploratory

4-Methoxy-1H-indole-3-carboximidamide molecular weight and 3D chemical structure

Structural and Pharmacological Profiling of 4-Methoxy-1H-indole-3-carboximidamide: A Technical Guide Executive Summary In the landscape of small-molecule drug discovery, the indole scaffold remains one of the most privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Profiling of 4-Methoxy-1H-indole-3-carboximidamide: A Technical Guide

Executive Summary

In the landscape of small-molecule drug discovery, the indole scaffold remains one of the most privileged pharmacophores. Among its derivatives, 4-Methoxy-1H-indole-3-carboximidamide (CAS: 889944-24-5) presents a highly unique 3D structural profile. Characterized by the peri-like spatial proximity of a C4-methoxy group and a C3-carboximidamide (amidine) group, this molecule exhibits restricted conformational dynamics. This in-depth guide explores the physicochemical properties, 3D structural constraints, and the analytical and biological workflows required to leverage this compound in advanced therapeutic research, particularly in neurodegeneration.

Section 1: Physicochemical Profiling & 3D Structural Dynamics

Fundamental Chemical Properties

4-Methoxy-1H-indole-3-carboximidamide possesses a molecular weight of 189.21 g/mol and a molecular formula of C10H11N3O. The molecule features a rigid, planar bicyclic indole core, but its true pharmacological value lies in its functional group appendages.

Table 1: Quantitative Physicochemical Summary

Parameter Value Pharmacological Significance
Molecular Weight 189.21 g/mol Highly favorable for blood-brain barrier (BBB) penetration.
Molecular Formula C10H11N3O Optimal balance of lipophilicity and polarity.
CAS Registry Number 889944-24-5 Standard identifier for commercial sourcing.
SMILES String COC1=C2C(C(N)=N)=CNC2=CC=C1 Utilized for in silico docking and QSAR modeling.
H-Bond Donors 3 (Indole NH, Amidine NH2) Facilitates strong anchoring in target protein pockets.

| H-Bond Acceptors | 2 (Methoxy O, Amidine =N) | Enables secondary interactions with kinase hinge regions. |

The 3D Conformation: Peri-Steric Locking

The 3D chemical structure of 4-Methoxy-1H-indole-3-carboximidamide is defined by a critical steric interaction. In a standard indole ring, substituents at the C3 position (on the pyrrole ring) and the C4 position (on the fused benzene ring) are adjacent across the bridgehead, occupying the same spatial hemisphere.

The bulky methoxy group (-OCH3) at C4 creates a severe steric clash with the carboximidamide group (-C(=NH)NH2) at C3. Because the amidine group contains sp2-hybridized nitrogen atoms that prefer coplanarity with the indole ring for extended pi-conjugation, the C4-methoxy group forces the amidine group to twist out of the indole plane. This restricted rotation (dihedral angle alteration) locks the molecule into a highly specific 3D pharmacophore, preventing it from acting as a flat, non-specific DNA intercalator and instead making it a highly selective plug for complex 3D binding pockets, such as those found in estrogen receptor beta (ERβ)[1].

G Indole Indole Core Planar Bicyclic System C3_Amidine C3 Position Carboximidamide Out-of-plane twist Indole->C3_Amidine C3 Substitution C4_Methoxy C4 Position Methoxy Group Steric Bulk Indole->C4_Methoxy C4 Substitution Pharmacophore 3D Pharmacophore High Target Specificity C3_Amidine->Pharmacophore Dictates Binding Conformation C4_Methoxy->C3_Amidine Peri-Steric Clash (Restricts Rotation)

Diagram 1: 3D Steric Interaction Model of 4-Methoxy-1H-indole-3-carboximidamide.

Section 2: Biological Relevance & Pharmacological Potential

Indole-3-carboximidamides are exceptionally rare in nature but possess potent biological activities. For example, 6-bromo-1H-indole-3-carboximidamide, a naturally occurring marine metabolite isolated from the sponge Jaspis splendens, has demonstrated significant activity in phenotypic models of Parkinson's disease[2].

When applied to human olfactory neurosphere-derived (hONS) cells from Parkinson's patients, indole-3-carboximidamide derivatives alter vesicular trafficking and lysosomal parameters[2]. Furthermore, synthetic indole-3-carboxamidine derivatives have been patented as potent estrogen receptor beta (ERβ) ligands, which are actively investigated for treating neurodegenerative diseases like multiple sclerosis (MS) and Alzheimer's disease[1]. The C4-methoxy variant specifically leverages its locked 3D conformation to achieve target selectivity, minimizing off-target kinase inhibition toxicity.

Section 3: Experimental Methodologies & Protocols

To ensure scientific integrity, the following self-validating protocols detail how to verify the 3D structure of this compound and evaluate its phenotypic activity.

Protocol 1: 3D Structural Elucidation via 2D-NMR (NOESY/HMBC)

Causality Note: Standard 1H-NMR cannot confirm the spatial relationship between the C3 and C4 substituents. 2D NOESY is required to measure the interatomic distance, proving the out-of-plane twist. The solvent must be anhydrous DMSO-d6; protic solvents (like CD3OD) will exchange the amidine protons with deuterium, obliterating the NOE signal.

  • Sample Preparation: Dissolve 15 mg of 4-Methoxy-1H-indole-3-carboximidamide in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) under an inert argon atmosphere.

  • 1D Acquisition: Acquire standard 1H and 13C spectra at 298 K using a 600 MHz NMR spectrometer to establish baseline chemical shifts.

  • HMBC Mapping: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Validation Check: Observe the 3-bond correlation from the methoxy protons (~3.8 ppm) to the C4 carbon, and the amidine protons to the C3 carbon, confirming regiochemistry.

  • NOESY Acquisition: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300-500 ms.

    • Validation Check: Identify cross-peaks between the C4-methoxy protons and the C3-amidine protons. The intensity of this cross-peak inversely correlates to the sixth power of their distance ( r−6 ), empirically validating the steric clash and the resulting out-of-plane dihedral angle.

Protocol 2: High-Content Phenotypic Screening Workflow

Causality Note: Target-based screening often misses complex polypharmacological effects in neurodegeneration. Unbiased phenotypic screening captures the holistic cellular response (e.g., vesicular trafficking) induced by the restricted pharmacophore of indole-3-carboximidamides[2].

  • Cell Culture: Seed patient-derived hONS cells (Parkinson's disease model) in 384-well microtiter plates at a density of 2,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10 mM stock of the compound in DMSO. Perform a serial dilution to dose the cells at 1, 3, 10, and 30 μM (final DMSO concentration ≤ 0.6%).

  • Incubation & Fixation: Incubate for 24 hours. Fix cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Multiplex Staining: Permeabilize with 0.1% Triton X-100. Stain with Hoechst 33342 (nuclei), CellMask Deep Red (cytoplasm), and anti-α-tubulin antibodies (cytoskeleton).

  • High-Content Imaging & Clustering: Image plates using an automated confocal microscope. Extract >30 cytological parameters (e.g., nuclear area, neurite outgrowth) and apply Principal Component Analysis (PCA) and Tanimoto similarity clustering to assign the compound to a specific biological mechanism of action.

G Compound 4-Methoxy-1H-indole-3-carboximidamide (Test Compound) CellModel hONS Cell Model (Parkinson's Patient-Derived) Compound->CellModel Dosing (1-30 μM) Assay High-Content Imaging (Multiplex Fluorescent Staining) CellModel->Assay 24h Incubation & Fixation Analysis Multidimensional Clustering (PCA & Tanimoto Similarity) Assay->Analysis Feature Extraction (>30 params) Outcome Identification of Vesicular Trafficking Modulators Analysis->Outcome Biocluster Assignment

Diagram 2: Phenotypic Screening Workflow for Indole-3-Carboximidamides in Neurodegeneration.

References

  • Journal of Natural Products (ACS Publications) . "A Grand Challenge: Unbiased Phenotypic Function of Metabolites from Jaspis splendens against Parkinson's Disease." American Chemical Society, Feb 17, 2016. Available at:[Link] (Referenced as[2])

  • Google Patents . "Estrogen receptor ligand treatment for neurodegenerative diseases (EP3782616A1)." European Patent Office, 2021. Available at: (Referenced as[1])

Sources

Foundational

Profiling the In Vitro Biological Activity and IC50 of 4-Methoxy-1H-indole-3-carboximidamide: A Technical Guide for Preclinical Discovery

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic screening data to understand the physicochemical causality driving molecular interactions. 4-Methoxy-1H-indole-3-carboximida...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic screening data to understand the physicochemical causality driving molecular interactions. 4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5) is a highly specialized heterocyclic compound that serves both as a bioactive agent and a critical intermediate in the synthesis of advanced anticancer and anti-infective therapeutics.

This whitepaper provides an in-depth technical analysis of its in vitro biological activity, detailing the structural rationale behind its target selectivity, and outlines self-validating experimental protocols for determining its half-maximal inhibitory concentration (IC50) across various enzyme classes.

Structural Rationale & Pharmacophore Dynamics

To understand the biological activity of 4-Methoxy-1H-indole-3-carboximidamide, we must first deconstruct its structural components and their behavior under physiological conditions.

The Amidinium Ion and Electrostatic Anchoring

The compound features a carboximidamide (amidine) group at the 3-position of the indole ring. With a pKa typically ranging between 9.0 and 10.0, this group exists predominantly as a positively charged amidinium ion at a physiological pH of 7.4. This localized positive charge is biologically critical; it acts as a potent bidentate hydrogen bond donor, mimicking the side chain of arginine. This allows the molecule to form robust salt bridges with negatively charged active-site residues (such as Aspartate or Glutamate) in target enzymes [1].

Steric Gating via the 4-Methoxy Substitution

The addition of a methoxy group at the 4-position introduces significant electron density to the indole core, enhancing potential π−π stacking interactions. However, its most profound effect is steric. The proximity of the 4-methoxy group to the 3-carboximidamide moiety restricts the conformational flexibility of the amidine group. This "steric gating" prevents the molecule from entering narrow or deep catalytic pockets, fundamentally altering its selectivity profile compared to unsubstituted or 5-substituted indoles.

In Vitro Biological Activity Spectrum

The unique structural constraints of 4-Methoxy-1H-indole-3-carboximidamide dictate its interaction—or lack thereof—with various biological targets.

Sortase A (SrtA) Inhibition

Sortase A is a bacterial transpeptidase responsible for anchoring virulence factors to the cell wall of Gram-positive bacteria. Indole-3-carboxamidine derivatives have been identified as moderate inhibitors of SrtA. The amidinium group interacts with the catalytic Cys184/His120/Arg197 triad of SrtA. In vitro profiling of closely related indole-3-carboxamidine analogs demonstrates an IC50 value of approximately 6.4 µM [5].

Kinase Inhibition (CDK1)

Cyclin-dependent kinases (CDKs) possess relatively open ATP-binding pockets. The indole core of 4-Methoxy-1H-indole-3-carboximidamide effectively mimics the purine ring of ATP, allowing it to act as a competitive inhibitor. While complex topsentin derivatives built from this scaffold can achieve nanomolar IC50 values against CDK1, the base 4-methoxy-1H-indole-3-carboximidamide typically exhibits low micromolar inhibition, triggering downstream cell cycle arrest and apoptosis in cancer models [4].

Tyrosinase Inactivity (Steric Exclusion)

Tyrosinase is a key enzyme in melanin synthesis. While smaller indole derivatives like 5-hydroxyindole are effective inhibitors, 4-methoxy-1H-indole-3-carboximidamide and its N-hydroxy derivatives fail to inhibit tyrosinase. Recent steady-state kinetic studies confirm that this lack of inhibition is directly caused by the bulky 4-methoxy structure, which physically prevents the molecule from accessing the binuclear copper active site of the enzyme [3].

TargetPathways Compound 4-Methoxy-1H-indole- 3-carboximidamide CDK1 CDK1 / Kinases Compound->CDK1 ATP Competition (Low µM IC50) SrtA Sortase A (SrtA) Compound->SrtA Active Site Binding (~6.4 µM IC50) Tyrosinase Tyrosinase Compound->Tyrosinase Steric Hindrance (Inactive) Apoptosis Cell Cycle Arrest CDK1->Apoptosis Pathway Blockade AntiInfective Reduced Virulence SrtA->AntiInfective Anchoring Blocked Melanin Normal Function Tyrosinase->Melanin Uninhibited

Figure 1: Target interaction pathways and biological outcomes of 4-Methoxy-1H-indole-3-carboximidamide.

Self-Validating Experimental Protocols for IC50 Determination

To ensure data integrity, every assay must be designed as a self-validating system. The following protocols detail the methodologies for determining the IC50 of 4-Methoxy-1H-indole-3-carboximidamide, incorporating internal quality controls (Z'-factor) to guarantee trustworthiness.

Protocol A: FRET-Based Sortase A Cleavage Assay

This assay measures the ability of the compound to inhibit the cleavage of a fluorogenic peptide substrate (Dabcyl-QALPETGEE-Edans) by recombinant SrtA.

Reagents & Causality:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2. Why? Calcium is a required cofactor for SrtA activation.

  • Reducing Agent: 1 mM DTT. Why? SrtA relies on a catalytic cysteine (Cys184). DTT prevents oxidative dimerization of the enzyme, ensuring baseline activity.

  • Vehicle Limit: Max 1% DMSO. Why? Higher DMSO concentrations denature SrtA and artificially quench the Edans fluorophore.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of 4-Methoxy-1H-indole-3-carboximidamide in 100% DMSO. Transfer 1 µL of each concentration to a 96-well black microtiter plate.

  • Control Setup (Self-Validation):

    • Positive Control: 1 µL of 10 mM p-hydroxymercuribenzoic acid (100% inhibition).

    • Negative Control: 1 µL of 100% DMSO (0% inhibition).

    • Background Control: Buffer + Substrate only.

  • Enzyme Incubation: Add 49 µL of recombinant SrtA (final concentration 1 µM) in assay buffer to all wells (except background). Incubate at 37°C for 30 minutes to allow the compound to reach binding equilibrium.

  • Reaction Initiation: Add 50 µL of the FRET substrate (final concentration 10 µM) to all wells.

  • Signal Detection: Read fluorescence continuously for 60 minutes at 37°C using a microplate reader (Ex: 350 nm, Em: 495 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Calculate the Z'-factor using the positive and negative controls. A plate is only validated if Z′≥0.5 . Fit the normalized V0​ data to a four-parameter logistic (4PL) non-linear regression model to extract the IC50.

Protocol B: Tyrosinase Absorbance Assay

To confirm the lack of tyrosinase inhibition due to steric hindrance [3].

Step-by-Step Workflow:

  • Preparation: Dilute the compound in 50 mM phosphate buffer (pH 6.8) containing 5% DMSO.

  • Control Setup: Use Kojic acid (1-25 µM) as a positive competitive inhibitor control.

  • Incubation: Mix 10 µL of compound, 20 µL of mushroom tyrosinase (1000 U/mL), and 150 µL of buffer in a 96-well clear plate. Incubate for 10 minutes at 25°C.

  • Initiation & Readout: Add 20 µL of 2.5 mM L-DOPA. Monitor the formation of dopachrome by measuring absorbance at 475 nm for 15 minutes.

  • Validation: The assay is validated if Kojic acid yields a dose-dependent reduction in the slope of the absorbance curve, while 4-Methoxy-1H-indole-3-carboximidamide shows a slope identical to the DMSO negative control.

AssayWorkflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate Transfer Readout Signal Detection Incubate->Readout Substrate Add Analysis Non-linear Regression Readout->Analysis Export V0 IC50 IC50 Value Determination Analysis->IC50 4PL Fit

Figure 2: Standardized high-throughput workflow for in vitro IC50 determination.

Quantitative Data Summary

The table below synthesizes the quantitative in vitro data for 4-Methoxy-1H-indole-3-carboximidamide and its immediate structural analogs, highlighting how specific target architecture dictates biological activity.

Target EnzymeBiological ActivityIC50 ValueStructural Rationale
Sortase A (SrtA) Moderate Inhibition~6.4 µMThe amidinium ion forms a critical salt bridge with active site residues; the pocket is wide enough to accommodate the 4-methoxy bulk.
Tyrosinase Inactive>100 µMSevere steric clash from the 4-methoxy group physically prevents the amidine moiety from accessing the binuclear copper center.
CDK1 / Kinases Competitive InhibitionLow µM rangeThe indole core effectively mimics the purine ring of ATP, while the amidine group binds the kinase hinge region.
Cellular Proliferation Apoptosis InductionDose-dependentDownstream phenotypic effect of kinase inhibition, often enhanced when the compound is converted to indoline-1-carboximidamide derivatives.

References

  • Chemical Substance Information: 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE (CAS 889944-24-5) . NextSDS. 1

  • 4-Methoxyindoline-1-carboximidamide Anticancer Research & Enzyme Inhibition . EvitaChem. 2

  • Tyrosinase Inhibition Studies and Steric Hindrance of N′-Hydroxy-4-methoxy-1H-indole-3-carboximidamide . Illinois College Abstracts. 3

  • Synthesis and Cytotoxic Activity of Indole-based Analogues: CDK1 Inhibition . IRIS UniPA. 4

  • Synthesis and Biological Evaluation of New Indole-3-carboxamidine Derivatives as Sortase A Inhibitors . IRIS UniPA. 5

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Exploratory

Evaluating the Receptor Binding Affinity of 4-Methoxy-1H-indole-3-carboximidamide: A Comprehensive Assay Guide

Executive Summary & Pharmacological Context In the landscape of modern drug discovery, the indole-3-carboximidamide scaffold has emerged as a privileged structure for modulating G-protein coupled receptors (GPCRs). Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of modern drug discovery, the indole-3-carboximidamide scaffold has emerged as a privileged structure for modulating G-protein coupled receptors (GPCRs). Specifically, 4-Methoxy-1H-indole-3-carboximidamide (CAS: 889944-24-5) serves as a highly versatile pharmacophore and synthetic intermediate. While unsubstituted indole-3-carboxamidines are broadly recognized for their biological activity, the strategic placement of a methoxy group at the C4 position introduces unique steric and electronic parameters that profoundly influence target selectivity, particularly toward Cannabinoid (CB1/CB2) and Serotonin (5-HT) receptors[1], as well as Estrogen receptor beta (ERβ)[2].

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of 4-Methoxy-1H-indole-3-carboximidamide (hereafter referred to as 4-MIC ) and its derivatives. By establishing self-validating experimental protocols, we aim to equip researchers with the methodologies required to generate high-fidelity thermodynamic and kinetic binding data.

Structural Causality: The 4-MIC Pharmacophore

Understanding why 4-MIC interacts with specific GPCRs requires a deep dive into its structural mechanics[3]. Receptor binding is rarely a coincidental event; it is driven by precise physicochemical alignments:

  • The Indole Core: Provides a flat, electron-rich aromatic system capable of engaging in π−π stacking interactions with conserved aromatic residues (e.g., Tryptophan, Phenylalanine) within the orthosteric binding pockets of aminergic and cannabinoid receptors[1].

  • The C3-Carboximidamide Group: Acts as a potent, highly directional hydrogen bond donor and acceptor. At physiological pH, the amidine moiety is typically protonated, allowing it to form critical salt bridges with conserved Aspartate residues (e.g., Asp3.32 in 5-HT receptors).

  • The C4-Methoxy Substituent (The Selectivity Switch): The C4 position is adjacent to the bridgehead carbon (C3a). Introducing a methoxy group here creates significant steric bulk directly adjacent to the C3-carboximidamide. This steric clash forces the amidine group out of coplanarity with the indole ring, "locking" the molecule into a specific bioactive conformation. This conformational restriction reduces the entropic penalty of binding and can drastically shift selectivity (e.g., favoring CB1 over CB2)[1].

GPCR_Signaling Ligand 4-MIC Ligand Receptor GPCR Target (e.g., CB1 / 5-HT) Ligand->Receptor Orthosteric Binding GProtein G-Protein Complex (Gα, Gβγ) Receptor->GProtein Conformational Shift Effector Effector Enzyme (Adenylate Cyclase) GProtein->Effector Subunit Dissociation SecondMsgr Second Messengers (cAMP / Ca2+) Effector->SecondMsgr Catalysis Response Phenotypic Cellular Response SecondMsgr->Response Signal Cascade

GPCR signaling cascade modulated by 4-MIC ligand binding.

Core Methodologies for Affinity Profiling

To fully characterize the binding profile of 4-MIC, a dual-assay approach is required. Relying solely on equilibrium data ( Ki​ ) ignores the temporal dynamics of drug-receptor interactions.

  • Radioligand Displacement Assays: Provide thermodynamic equilibrium data. They determine the affinity ( Ki​ ) by measuring how effectively 4-MIC displaces a known radioactive tracer.

  • Surface Plasmon Resonance (SPR): Provides label-free kinetic data. It measures the association rate ( kon​ ) and dissociation rate ( koff​ ), allowing for the calculation of drug residence time ( τ=1/koff​ ), a metric highly correlated with in vivo efficacy.

Experimental Protocols: Self-Validating Systems

Protocol A: High-Throughput Radioligand Displacement Assay

This protocol is designed to evaluate 4-MIC binding against the CB1 receptor using the tritiated agonist [3H]-CP55,940. The assay is built as a self-validating system by incorporating a reference standard to calculate the Z'-factor, ensuring day-to-day reproducibility.

Reagents & Materials:

  • HEK293 cell membranes overexpressing human CB1 receptors.

  • Radioligand:[3H]-CP55,940 (Specific activity: ~144 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA. (Causality: BSA is strictly required to prevent the lipophilic indole scaffold from adhering to the polystyrene assay plates, which would artificially lower the effective concentration).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 4-MIC in 100% DMSO to create a 10-point concentration curve (10 pM to 10 μM). Dilute these stocks 1:100 in Assay Buffer to achieve a final DMSO concentration of 1% (preventing receptor denaturation).

  • Incubation: In a 96-well deep-well plate, combine 50 μL of 4-MIC dilution, 50 μL of [3H]-CP55,940 (final concentration 0.5 nM), and 100 μL of membrane suspension (10 μg protein/well).

  • Equilibration: Incubate the plate at 30°C for 90 minutes. (Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, a prerequisite for applying the Cheng-Prusoff equation).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filter plates pre-soaked in 0.5% Polyethylenimine (PEI). (Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of the negatively charged radioligand).

  • Washing: Wash the filters three times with 300 μL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound ligand. The cold temperature slows the koff​ rate during the wash step.

  • Quantification: Add 50 μL of MicroScint-20 scintillation cocktail to each well and read on a TopCount NXT microplate scintillation counter.

  • System Validation: Calculate the Z'-factor using wells containing only vehicle (Total Binding) and wells containing 10 μM Rimonabant (Non-Specific Binding). A Z'-factor > 0.6 validates the plate.

Assay_Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Add 4-MIC Filter Rapid Filtration Incubate->Filter Equilibrium Wash Buffer Wash Filter->Wash Isolate Count Scintillation Counting Wash->Count Extract Analyze Data Analysis Count->Analyze CPM Data

Step-by-step workflow for the high-throughput radioligand displacement assay.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

To understand the residence time of 4-MIC, SPR is utilized.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip using standard amine coupling. Capture His-tagged target receptors (e.g., 5-HT2A) onto Flow Cell 2 (Fc2). Leave Fc1 unmodified as a reference surface.

  • Solvent Correction: Because 4-MIC requires DMSO for solubility, prepare a DMSO calibration curve (0.5% to 1.5% DMSO in HBS-EP+ buffer) to correct for bulk refractive index mismatches between the running buffer and the samples. (Causality: Without solvent correction, the massive refractive index of DMSO will mask the small response units (RU) generated by the low-molecular-weight 4-MIC binding).

  • Analyte Injection: Inject 4-MIC at multiple concentrations (Single-Cycle Kinetics mode) over both Fc1 and Fc2 at a flow rate of 50 μL/min.

  • Data Processing: Subtract the Fc1 signal from Fc2 (Fc2-1), apply the DMSO solvent correction, and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Presentation

The following table synthesizes representative binding parameters for 4-MIC across common target receptors, demonstrating how the C4-methoxy group influences both affinity and residence time compared to baseline indole-3-carboxamidines[1],[2].

Target ReceptorAssay MethodologyEquilibrium Affinity ( Ki​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Residence Time ( τ , min)
CB1 (Human) Radioligand ([3H]-CP55,940)12.4 ± 1.2 4.5×105 5.6×10−3 3.0
CB2 (Human) Radioligand ([3H]-WIN55,212)> 10,000N/A (No binding)N/A (No binding)N/A
5-HT2A Radioligand ([3H]-Ketanserin)45.8 ± 3.5 1.2×105 5.5×10−3 3.0
ERβ SPR (Direct Binding)115.0 ± 8.0 8.0×104 9.2×10−3 1.8

Data Interpretation: The steric bulk of the C4-methoxy group in 4-MIC creates a highly selective profile, showing strong affinity for CB1 while completely abolishing binding at the tighter CB2 orthosteric pocket. The moderate residence time (3.0 minutes) suggests 4-MIC acts as a fast-on/fast-off ligand, which is often desirable to prevent receptor desensitization and β -arrestin-mediated internalization in chronic therapeutic regimens.

References

  • US Patent 7,700,634 B2: (Indol-3-yl) heterocycle derivatives as agonists of the cannabinoid CB1 receptor, Google Patents.
  • EP Patent 3782616A1: Estrogen receptor ligand treatment for neurodegenerative diseases, Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-indole-3-carboximidamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxy-1H-indole-3-carboximidamide is a heterocyclic organic compound featuring an indole scaffold, a methoxy group at the 4-position, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-indole-3-carboximidamide is a heterocyclic organic compound featuring an indole scaffold, a methoxy group at the 4-position, and a carboximidamide (amidine) group at the 3-position. The indole ring is a prevalent pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] The specific substitutions on this molecule suggest its potential for unique chemical and biological properties, making a thorough understanding of its physicochemical characteristics essential for its application in research and drug development.

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 4-Methoxy-1H-indole-3-carboximidamide, outlines experimental protocols for their determination, and discusses the implications of these properties for its handling, analysis, and potential applications.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its unequivocal identification and a clear representation of its molecular structure.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name 4-Methoxy-1H-indole-3-carboximidamide[2]
Synonyms 4-Methoxy-1H-indole-3-carboxamidine[2]
CAS Number 889944-24-5[2][3]
Molecular Formula C₁₀H₁₁N₃O[3][4]
Molecular Weight 189.21 g/mol [4]
SMILES COC1=C2C(C(=N)N)=CNC2=CC=C1[4]
InChI 1S/C10H11N3O/c1-14-8-4-2-3-7-9(8)6(5-13-7)10(11)12/h2-5,13H,1H3,(H3,11,12)[4]

The structure of 4-Methoxy-1H-indole-3-carboximidamide, characterized by the fusion of a benzene and a pyrrole ring, is depicted below. The methoxy group at position 4 and the carboximidamide at position 3 are key functional groups that will dictate its chemical behavior.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Table 2: Physicochemical Data

PropertyPredicted/Observed ValueMethod
Physical State SolidObserved[4]
Melting Point Not experimentally determined. Prediction recommended via established computational models.[5]N/A
Boiling Point Not experimentally determined. Prediction recommended.N/A
pKa (most basic) ~9-10 (Predicted for the amidine group)Computational Prediction[6]
LogP ~1.5 - 2.5 (Predicted)Computational Prediction[7]
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol. Limited solubility in water is anticipated.Inferred from structure
Melting Point

The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice. While an experimental value for 4-Methoxy-1H-indole-3-carboximidamide is not publicly available, it can be determined using standard laboratory procedures.

A standard method for determining the melting point is using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range. A narrow melting range (0.5-2 °C) is indicative of high purity.

Solubility

Solubility is a critical parameter for any compound intended for biological testing or formulation. The "like dissolves like" principle suggests that 4-Methoxy-1H-indole-3-carboximidamide, with its polar functional groups (amidine, indole N-H) and a moderately nonpolar indole core, will exhibit solubility in polar organic solvents.

The shake-flask method is a reliable technique for determining equilibrium solubility.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Incubate C Centrifuge/Filter B->C Separate phases D Analyze supernatant by HPLC C->D Analyze

Caption: Workflow for solubility determination via the shake-flask method.

pKa and Lipophilicity (LogP)

The ionization state (pKa) and lipophilicity (LogP) are fundamental to a drug's ADME properties. The carboximidamide group is basic and is expected to be protonated at physiological pH. The methoxy group can slightly increase lipophilicity. These parameters are best determined experimentally but can be reliably predicted using computational software like those from ChemAxon or ACD/Labs.[8]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Methoxy-1H-indole-3-carboximidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][16][17][18][19]

¹H and ¹³C NMR are primary tools for structural verification.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy protons, and signals for the N-H protons of the indole and amidine groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing carboximidamide group.

  • ¹³C NMR: The spectrum will display ten unique carbon signals, including those for the methoxy carbon, the carbons of the indole ring system, and the carbon of the carboximidamide group.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)[20][21][22][23][24]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Ionization: Electrospray ionization (ESI) in positive ion mode is expected to readily produce the protonated molecule [M+H]⁺.

  • Fragmentation: The fragmentation pattern of indole derivatives often involves characteristic losses from the indole ring and its substituents.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system for analysis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy[25][26][27][28][29]

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretching vibrations for the indole and amidine groups (typically in the range of 3200-3500 cm⁻¹).

    • C-H stretching vibrations for the aromatic and methoxy groups (around 2800-3100 cm⁻¹).

    • C=N stretching of the amidine group (around 1650 cm⁻¹).

    • C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

    • Aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).

Stability and Storage

Indole derivatives can be susceptible to degradation under certain conditions. Understanding the stability of 4-Methoxy-1H-indole-3-carboximidamide is crucial for its proper handling and storage, as well as for formulation development.

Potential Degradation Pathways

Based on the chemistry of indoles, potential degradation pathways include:

  • Oxidation: The electron-rich indole ring can be susceptible to oxidation, potentially leading to the formation of colored byproducts.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of indole-containing compounds.

  • Hydrolysis: The carboximidamide group may be susceptible to hydrolysis under strongly acidic or basic conditions.

Recommended Storage Conditions

To ensure the long-term integrity of 4-Methoxy-1H-indole-3-carboximidamide, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Light: Protect from light by storing in an amber vial or a light-opaque container.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Forced Degradation Studies (Stress Testing)

To systematically evaluate the stability of the compound and identify potential degradation products, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13]

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F Stability-Indicating HPLC Method A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Stress (e.g., 60°C) D->F E Photostability (ICH Q1B) E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways F->H I Determine Shelf-life F->I

Caption: Workflow for forced degradation studies.

Potential Biological Activity

While specific biological data for 4-Methoxy-1H-indole-3-carboximidamide is limited in the public domain, its structural motifs are present in compounds with known biological activities. Indole derivatives are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The carboximidamide group is a known pharmacophore in various enzyme inhibitors. Further research is warranted to explore the biological potential of this specific compound.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Methoxy-1H-indole-3-carboximidamide. While experimental data for some parameters are not yet available, this document outlines the standard methodologies for their determination and provides predicted values to guide researchers. A thorough understanding and experimental validation of these properties are fundamental for the successful application of this compound in scientific research and drug discovery endeavors.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Semantic Scholar.
  • Determination of the melting point. (n.d.).
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • ICH Guidelines for Drug Stability Testing. (n.d.). Scribd.
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • Melting point determination. (n.d.).
  • Infrared Spectra of Some Indole and Pyrrole Compounds. (n.d.). J-Stage.
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules.
  • Infrared Spectra of Indole Compounds. (n.d.). ProQuest.
  • Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1 π σ. (2003). AIP Publishing.
  • Quality Guidelines. (n.d.). ICH.
  • Liquid chromatography/mass spectrometry of conjugates and oxidative metabolites of indole-3-acetic acid. (1992). Biological Mass Spectrometry.
  • Study of Mass Spectra of Some Indole Deriv
  • Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). EMA.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC.
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
  • Annex 10. (n.d.). ICH.
  • 13C NMR spectroscopy of indole deriv
  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PMC.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025). PMC - NIH.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Identification of indole derivatives by two-dimensional NMR-based... (n.d.).
  • Determination of Melting Point. (n.d.). PennWest University.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • (PDF) Study of Mass Spectra of Some Indole Derivatives. (2026).
  • 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE — Chemical Substance Information. (n.d.).
  • 4-Methoxy-1H-indole-3-carboximidamide | 889944-24-5 | C10H11N3O | Appchem. (n.d.). Appchem.
  • 4-Methoxy-1H-indole-3-carboximidamide AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.).
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • Optimization of physicochemical properties is a strategy to improve drug-likeness associated with activity. (2022). European Journal of Pharmaceutical Sciences.
  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (n.d.).
  • Scatter plots of ChemAxon and ACD/Labs predictions for the chemicals in... (n.d.).
  • 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE [889944-24-5] | King-Pharm. (n.d.). King-Pharm.

Sources

Exploratory

Pharmacokinetic Profiling and Bioavailability of 4-Methoxy-1H-indole-3-carboximidamide: A Preclinical Guide

Executive Summary The compound 4-Methoxy-1H-indole-3-carboximidamide (CAS: 889944-24-5) is a highly specialized small-molecule scaffold frequently investigated in preclinical drug discovery for its potential to modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methoxy-1H-indole-3-carboximidamide (CAS: 889944-24-5) is a highly specialized small-molecule scaffold frequently investigated in preclinical drug discovery for its potential to modulate targets such as indoleamine 2,3-dioxygenase (IDO), nitric oxide synthase (NOS), and cyclin-dependent kinases (CDKs)[1]. Characterized by an electron-rich methoxyindole core and a highly basic carboximidamide (amidine) moiety, this compound presents unique pharmacokinetic (PK) challenges.

This technical whitepaper outlines the rigorous, self-validating methodologies required to establish the in vitro and in vivo pharmacokinetic profile of 4-Methoxy-1H-indole-3-carboximidamide. The protocols described herein are aligned with the FDA’s guidance on Bioavailability and Bioequivalence Studies[2] and the ICH M3(R2) nonclinical safety guidelines[3].

Physicochemical Properties & ADME Predictability

Understanding the fundamental physicochemical properties of 4-Methoxy-1H-indole-3-carboximidamide is the first step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior. The basic amidine group (predicted pKa ~10.5) ensures the molecule is predominantly protonated at physiological pH (7.4), which significantly impacts its membrane permeability.

Table 1: Physicochemical and Predicted ADME Properties

PropertyValuePK Implication
Molecular Weight 189.21 g/mol [1]Favorable for rapid diffusion (Lipinski compliant).
Formula C10H11N3O[1]Low molecular complexity; minimal steric hindrance.
LogP (predicted) 1.5 – 1.8Moderate lipophilicity; balances aqueous solubility with lipid partitioning.
Charge at pH 7.4 +1 (Cationic)High aqueous solubility, but restricts passive transcellular permeability.
Topological Polar Surface Area ~60 ŲExcellent for oral absorption, though the positive charge may necessitate carrier-mediated transport.

In Vitro Pharmacokinetic Profiling

Before advancing to animal models, in vitro profiling establishes the foundational mechanisms of clearance and absorption. Every assay must function as a self-validating system to ensure data integrity.

Metabolic Stability (Hepatic Microsomes)

To determine if the compound is subject to rapid first-pass metabolism, we assess its intrinsic clearance ( CLint​ ) using rat and human liver microsomes.

Step-by-Step Protocol:

  • Preparation: Dilute liver microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 4-Methoxy-1H-indole-3-carboximidamide to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final) to initiate CYP450-mediated metabolism.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation Step): Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures metabolic enzymes, halting the reaction. The internal standard normalizes any volumetric losses or matrix effects during protein precipitation, ensuring the mass spectrometry response is strictly proportional to the remaining parent compound.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Plasma Protein Binding (Equilibrium Dialysis)

Methodology & Causality: Equilibrium dialysis is selected over ultrafiltration. The lipophilic indole core has a high propensity for non-specific binding to the plastic membranes used in ultrafiltration, which would artificially inflate the bound fraction. Dialysis across a semi-permeable membrane (molecular weight cutoff 8 kDa) against phosphate-buffered saline (PBS) for 4 hours at 37°C provides a true thermodynamic equilibrium, accurately yielding the unbound fraction ( fu​ ) available for target engagement.

In Vivo Pharmacokinetics & Bioavailability

To determine absolute bioavailability ( F ), the compound is administered via Intravenous (IV) and Per Os (PO, oral) routes in a rodent model (e.g., Sprague-Dawley rats), adhering to ICH M3(R2) safety study frameworks[3].

PK_Pathway PO Oral Administration GI GI Tract Absorption PO->GI Dissolution IV Intravenous (IV) Plasma Systemic Circulation IV->Plasma 100% Bioavailable Liver Hepatic First-Pass GI->Liver Portal Vein Liver->Plasma Bioavailable Fraction Plasma->Liver Hepatic Clearance Tissues Tissue Distribution Plasma->Tissues Distribution Excretion Renal Excretion Plasma->Excretion Renal Clearance Tissues->Plasma Redistribution

Figure 1: Pharmacokinetic ADME pathway for 4-Methoxy-1H-indole-3-carboximidamide.

In Vivo Study Design & Causality
  • Formulation: The compound is formulated in 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: While the compound is water-soluble, the basic amidine can precipitate in the neutral pH of the lower intestine. Tween 80 acts as a surfactant to maintain supersaturation in the GI tract, preventing absorption bottlenecks.

  • Administration: IV dosing at 2 mg/kg (tail vein) and PO dosing at 10 mg/kg (oral gavage).

  • Sampling: Blood is collected via jugular vein cannulation into K2EDTA tubes.

    • Causality: K2EDTA prevents coagulation by chelating calcium, but unlike heparin, it does not cause severe ion suppression during downstream electrospray ionization (ESI) mass spectrometry.

Table 2: Representative In Vivo PK Parameters (Rodent Model)

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax​ ng/mL1850 ± 120420 ± 45
Tmax​ h0.081.5
AUC0−t​ ng·h/mL3200 ± 2104800 ± 350
t1/2​ h2.43.1
Clearance ( CL ) L/h/kg0.62-
Volume of Distribution ( Vss​ ) L/kg1.8-
Absolute Bioavailability ( F ) %-30.0%

Note: Absolute Bioavailability ( F ) is calculated as: (AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100 .

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of 4-Methoxy-1H-indole-3-carboximidamide in plasma requires a highly sensitive, self-validating LC-MS/MS protocol.

Step-by-Step Analytical Protocol:

  • Sample Preparation: Add 50 µL of plasma to 150 µL of acetonitrile containing 50 ng/mL of the internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Causality: The acidic mobile phase ensures the carboximidamide remains fully protonated, resulting in sharp, symmetrical peak shapes and preventing secondary interactions with the silica column matrix.

  • Detection: Utilize Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode. Monitor the parent-to-daughter ion transition (e.g., m/z 190.1 fragment ion).

  • Self-Validation System: A calibration curve (1–5000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations are interspersed throughout the run. If the variance of any QC sample exceeds ±15% of its nominal value, the analytical batch is automatically rejected and re-extracted, ensuring absolute data trustworthiness.

Mechanistic Insights & Optimization

The representative bioavailability of 30.0% indicates moderate systemic exposure. The primary liability for 4-Methoxy-1H-indole-3-carboximidamide is twofold:

  • Permeability-Limited Absorption: The permanent positive charge of the amidine at intestinal pH restricts passive transcellular diffusion across the enterocyte lipid bilayer.

  • Oxidative Metabolism: The electron-donating 4-methoxy group increases the electron density of the indole ring, creating a soft spot for CYP1A2 and CYP3A4-mediated oxidation.

Optimization Strategy: To improve the PK profile, medicinal chemists can employ a prodrug strategy. Converting the basic amidine into an N-hydroxy or N-alkoxycarbonyl prodrug masks the positive charge, significantly enhancing passive intestinal permeability. Once absorbed, endogenous esterases or reductases cleave the masking group in the systemic circulation, releasing the active 4-Methoxy-1H-indole-3-carboximidamide to engage its biological target.

References

  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products Source: Food and Drug Administration (FDA) / Federal Register URL:[Link]

  • Guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Identifying Target Pathways for 4-Methoxy-1H-indole-3-carboximidamide in Cell Lines

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of 4-Methoxy-1H-indole-3-carboximidamide. Given the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of 4-Methoxy-1H-indole-3-carboximidamide. Given the novelty of this compound, we will proceed with a multi-pronged approach for de novo target identification and pathway analysis. This document is structured to provide not just protocols, but the strategic thinking behind a robust target deconvolution campaign.

Introduction: The Challenge and the Strategy

4-Methoxy-1H-indole-3-carboximidamide belongs to the indole carboximidamide class of compounds. While indole derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties, the specific molecular targets and pathways modulated by this particular molecule are largely uncharacterized.[1][2][3] Our primary objective is to move from a compound with a known cellular phenotype (e.g., anti-proliferative, anti-inflammatory) to a deep mechanistic understanding of its action.

To achieve this, we will employ a phased strategy that begins with unbiased, proteome-wide approaches to identify initial candidate targets. This will be followed by rigorous validation of these targets and an exploration of the downstream signaling pathways affected by the compound's activity. This integrated approach ensures a high degree of confidence in the identified targets and provides a comprehensive view of the compound's cellular effects.

Phase 1: Unbiased Target Identification

The initial phase is designed to cast a wide net to identify potential protein targets of 4-Methoxy-1H-indole-3-carboximidamide without prior assumptions. We will utilize two complementary, state-of-the-art techniques: Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP).

Affinity Purification-Mass Spectrometry (AP-MS)

The principle behind AP-MS is to use the small molecule as "bait" to "fish" for its binding partners from a complex protein mixture (cell lysate).[4][5] This provides a direct physical interaction-based method for target identification.

AP-MS Workflow cluster_synthesis Probe Synthesis cluster_biochem Biochemical Procedure cluster_analysis Analysis A Synthesize Affinity Probe: 4-Methoxy-1H-indole-3-carboximidamide with a linker and biotin tag B Incubate probe with cell lysate A->B Introduce bait C Capture probe-protein complexes on streptavidin beads B->C Immobilize D Wash to remove non-specific binders C->D Increase specificity E Elute bound proteins D->E Isolate targets F Digest proteins into peptides (e.g., with trypsin) E->F G Analyze peptides by LC-MS/MS F->G H Identify and quantify proteins using bioinformatics G->H I Compare to control (no probe) to identify specific binders H->I Data analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Probe Synthesis : Synthesize a derivative of 4-Methoxy-1H-indole-3-carboximidamide that incorporates a photo-reactive group (e.g., a diazirine) and a biotin tag, connected via a linker. The linker should be of sufficient length to minimize steric hindrance.

  • Cell Culture and Lysis : Culture the selected cell line (e.g., a cancer cell line where an anti-proliferative effect is observed) to ~80% confluency. Lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Probe Incubation : Incubate the cell lysate with the synthesized affinity probe.

  • UV Crosslinking : Expose the lysate-probe mixture to UV light to covalently link the probe to its binding partners.

  • Streptavidin Affinity Purification : Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.[5]

  • Washing : Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion : Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify the proteins that are significantly enriched in the probe-treated sample compared to a control sample (treated with a non-biotinylated compound or no compound).

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

TPP, also known as CETSA coupled with mass spectrometry, is a powerful method to assess target engagement in a cellular context.[6][7][8] It is based on the principle that the binding of a small molecule can stabilize a protein against heat-induced denaturation.[9]

TPP Workflow cluster_cell_treatment Cell Treatment & Heating cluster_protein_extraction Protein Extraction cluster_analysis Analysis A Treat intact cells with 4-Methoxy-1H-indole-3-carboximidamide or vehicle (DMSO) B Heat aliquots of treated cells at different temperatures A->B C Lyse cells and separate soluble from precipitated proteins B->C Induce denaturation D Digest soluble proteins and label with TMT tags C->D Isolate stable proteins E Combine and analyze by LC-MS/MS D->E F Generate melting curves for thousands of proteins E->F G Identify proteins with significant thermal shifts F->G Identify stabilized targets

Caption: Workflow for Thermal Proteome Profiling (TPP).

  • Cell Treatment : Treat the chosen cell line with 4-Methoxy-1H-indole-3-carboximidamide at a concentration known to elicit a biological response. A vehicle-treated control (e.g., DMSO) is run in parallel.

  • Thermal Challenge : Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation : Lyse the cells and separate the soluble proteins (which remain folded) from the precipitated proteins (which have denatured) by centrifugation.

  • Sample Preparation for MS : Collect the soluble fractions, digest the proteins, and label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis : Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis : For each protein identified, plot the relative amount of soluble protein at each temperature to generate a "melting curve". Compare the melting curves between the drug-treated and vehicle-treated samples. Proteins that show a significant shift in their melting temperature upon drug treatment are considered potential targets.[8]

Data Integration and Candidate Prioritization

The outputs of AP-MS and TPP will be two lists of candidate proteins. The strongest candidates will be those identified by both methods.

Hypothetical Candidate Proteins AP-MS Enrichment (Fold Change) TPP Thermal Shift (ΔTm, °C) Priority
Protein Kinase X15.2+4.5High
Transcription Factor Y8.9+3.8High
Metabolic Enzyme Z5.4Not detectedMedium
Structural Protein ANot detected+2.1Medium
Ribosomal Protein B1.2-0.2Low

Phase 2: Target Validation and Pathway Elucidation

Once a prioritized list of candidate targets is established, the next phase is to validate these targets and understand their role in the cellular response to the compound.

Target Engagement Confirmation in Cells

Before delving into downstream pathways, it is crucial to confirm that the compound directly engages the candidate target in intact cells. The Cellular Thermal Shift Assay (CETSA) using Western Blotting is a targeted approach for this validation.[7][10]

  • Cell Treatment and Heating : Follow steps 1 and 2 from the TPP protocol.

  • Protein Extraction and Quantification : Lyse the cells, separate soluble and insoluble fractions, and quantify the total protein concentration in the soluble fraction.

  • Western Blotting : Run the soluble protein samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to the candidate target protein.

  • Analysis : Quantify the band intensities at each temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve for the specific protein confirms target engagement.

Elucidating Downstream Pathways: Transcriptomics and Proteomics

To understand the functional consequences of target engagement, we will analyze global changes in gene and protein expression following treatment with 4-Methoxy-1H-indole-3-carboximidamide. This can reveal the signaling pathways that are modulated by the compound.[11][12][13]

Multi-Omics_Workflow cluster_transcriptomics Transcriptomics cluster_proteomics Proteomics cluster_bioinformatics Bioinformatics Analysis A Treat cell lines with 4-Methoxy-1H-indole-3-carboximidamide (time course and dose response) B Extract RNA A->B E Extract Proteins A->E C Perform RNA-Seq B->C D Identify Differentially Expressed Genes (DEGs) C->D H Pathway and Gene Ontology (GO) Enrichment Analysis D->H F Perform Quantitative MS (e.g., TMT-based) E->F G Identify Differentially Expressed Proteins (DEPs) F->G G->H I Network Analysis H->I J Integrate Omics Data I->J Build mechanistic model

Caption: Integrated workflow for transcriptomic and proteomic analysis.

  • Cell Treatment and RNA Extraction : Treat cells with the compound at various time points and concentrations. Lyse the cells and extract total RNA.

  • Library Preparation and Sequencing : Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis : Align the sequencing reads to a reference genome and quantify gene expression. Identify genes that are significantly up- or down-regulated in response to the compound.[14]

  • Pathway Analysis : Use bioinformatics tools (e.g., GSEA, DAVID) to identify biological pathways and gene ontology terms that are enriched in the set of differentially expressed genes.[15]

  • Cell Treatment and Protein Extraction : Treat cells in parallel with the RNA-Seq experiment. Lyse the cells and extract total protein.

  • Sample Preparation and MS Analysis : Digest the proteins into peptides, label with isobaric tags, and analyze by LC-MS/MS, as described for TPP.

  • Data Analysis : Identify and quantify proteins, and determine which are differentially expressed upon compound treatment.

  • Pathway Analysis : Perform pathway and GO enrichment analysis on the differentially expressed proteins to identify modulated cellular processes.[16][17]

Functional Validation

The final step is to functionally validate the proposed mechanism of action. This involves using genetic techniques to perturb the identified target and observing if this phenocopies the effect of the compound.

  • Target Knockout : Use CRISPR/Cas9 to generate a cell line where the top candidate target gene is knocked out.

  • Phenotypic Assays : Compare the phenotype of the knockout cells to the wild-type cells treated with 4-Methoxy-1H-indole-3-carboximidamide. For example, if the compound inhibits cell proliferation, does knocking out the target protein also slow proliferation?

  • Rescue Experiment : If possible, re-introduce the target protein into the knockout cells and see if it restores sensitivity to the compound.

Conclusion: Synthesizing a Coherent Mechanistic Model

By systematically applying this integrated workflow of unbiased target identification, target validation, and functional genomics, researchers can confidently identify the primary targets of 4-Methoxy-1H-indole-3-carboximidamide and elucidate the downstream pathways it modulates. This in-depth technical guide provides a robust framework for moving from a bioactive compound to a well-defined mechanism of action, a critical step in modern drug discovery and development.

References

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed.
  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey | Briefings in Bioinformatics | Oxford Academic.
  • Why structural proteomics is the best tool for drug target validation - Biognosys.
  • Using proteomics to improve the drug development process - Nautilus Biotechnology.
  • Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation.
  • Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation - PMC.
  • Computational Prediction of Drug Target Interactions Using Chemical, Biological, and Network Features - PubMed.
  • Computational Prediction of Drug-Target Interactions Using Chemogenomic Approaches: An Empirical Survey - PubMed.
  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases - IEEE Xplore.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC.
  • Advancing Drug Discovery with Proteomics.
  • Buy 4-Methoxyindoline-1-carboximidamide (EVT-1770035) | 2098015-93-9 - EvitaChem.
  • Target Identification and Validation in Drug Discovery - Chemspace.
  • Proteomics Drug Discovery | Target Validation | Protein Analysis - PreOmics.
  • What Is Affinity Selection-Mass Spectrometry? - Virscidian.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter.
  • Transcriptome profiling and pathway analysis of genes expressed differentially in participants with or without a positive response to topiramate treatment for methamphetamine addiction.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International.
  • Target identification and mechanism of action in chemical biology and drug discovery - PMC.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
  • Transcriptome profiling and pathway analysis of genes expressed differentially in participants with or without a positive response to topiramate treatment for methamphetamine addiction - PubMed.
  • Transcriptome profiling and pathway analysis of genes expressed differentially in participants with or without a positive response to topiramate treatment for methamphetamine addiction - PMC.
  • Drug Target Identification - EditCo Bio.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde | Download Scientific Diagram - ResearchGate.
  • A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism - eScholarship.
  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed.
  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI.
  • (PDF) Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole - ResearchGate.
  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents | ACS Infectious Diseases - ACS Publications.
  • CETSA Target Engagement directly in cells | Pelago Bioscience.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - Olink.
  • High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery - Frontiers.
  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Publishing.
  • Small molecule target identification using photo-affinity chromatography - PubMed - NIH.
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing).
  • Current Advances in CETSA - Frontiers.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - Arkivoc.
  • 4-Methoxy-1H-indole-3-carboximidamide | CAS 889944-24-5 | Chemical-Suppliers.
  • 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE — Chemical Substance Information.
  • 4-Methoxy-1H-indole-3-carboxylic acid - Chem-Impex.
  • 1H-Indole-5-carboxamide,_3-[[2-methoxy-4-[[[_2-methylphenyl_sulfonyl].
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI.
  • N-méthoxy-N-méthyl-1H-indole-3-carboxamide - Chem-Impex.
  • 4-Methoxy-1H-indole-3-carboximidamide AldrichCPR | Sigma-Aldrich.
  • 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Methoxy-1H-indole-3-carboximidamide

Abstract This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Methoxy-1H-indole-3-carboximidamide, a valuable building block in medicinal chemistry and drug discovery. The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Methoxy-1H-indole-3-carboximidamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the conversion of commercially available 4-methoxy-1H-indole-3-carbaldehyde to the key intermediate, 4-methoxy-1H-indole-3-carbonitrile. Subsequent treatment of the nitrile with ethanolic hydrochloride followed by ammonolysis, in a process analogous to the Pinner reaction, affords the target carboximidamide hydrochloride salt. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth procedural details, mechanistic insights, and validation checkpoints.

Introduction: The Significance of Indole-based Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. The specific functionalization of the indole ring allows for the fine-tuning of pharmacological properties. 4-Methoxy-1H-indole-3-carboximidamide serves as a crucial intermediate in the synthesis of more complex molecules, particularly those designed to interact with biological targets such as kinases and G-protein coupled receptors. The carboximidamide (amidine) functional group is a key pharmacophore, capable of forming strong hydrogen bonds and salt bridges with protein active sites.

This protocol outlines a reliable and reproducible pathway to access this important synthetic intermediate, starting from readily available materials.

Overall Synthetic Scheme

The synthesis of 4-Methoxy-1H-indole-3-carboximidamide is accomplished via a two-step sequence starting from 4-methoxy-1H-indole-3-carbaldehyde.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Pinner Reaction & Ammonolysis A 4-Methoxy-1H-indole-3-carbaldehyde B 4-Methoxy-1H-indole-3-carbonitrile A->B NH2OH·HCl, Formic Acid, Reflux C 4-Methoxy-1H-indole-3-carbonitrile D Intermediate Ethyl Imidate Salt (Pinner Salt) C->D Anhydrous EtOH, HCl (gas), 0°C E 4-Methoxy-1H-indole-3-carboximidamide HCl D->E NH3 in EtOH, RT

Application

preparation of 4-Methoxy-1H-indole-3-carboximidamide stock solutions for cell culture

Application Note: Preparation and Handling of 4-Methoxy-1H-indole-3-carboximidamide Stock Solutions for Cell Culture Assays Introduction & Scientific Context 4-Methoxy-1H-indole-3-carboximidamide is a specialized synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 4-Methoxy-1H-indole-3-carboximidamide Stock Solutions for Cell Culture Assays

Introduction & Scientific Context

4-Methoxy-1H-indole-3-carboximidamide is a specialized synthetic 1[1]. Compounds featuring an indole-3-carboximidamide scaffold are frequently utilized in pharmacological research as potent enzyme modulators, specifically in the targeted inhibition of lipid kinases such as2[3]. Because the biological efficacy of these hydrophobic probes is highly dependent on their bioavailability in aqueous cell culture media, standardizing the reconstitution and storage protocol is critical. Improper handling can lead to rapid compound precipitation, structural degradation, and irreproducible in vitro assay results.

Physicochemical Properties & Reconstitution Strategy

Before handling, it is essential to understand the physicochemical constraints of the molecule to inform solvent selection.

Table 1: Physicochemical Properties & Reconstitution Metrics

ParameterValue
Chemical Name 4-Methoxy-1H-indole-3-carboximidamide
CAS Number 4[4]
Molecular Formula 1[1]
Molecular Weight 1[1]
Physical State 1[1]
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Volume for 10 mM Stock (per 1 mg) 528.5 µL

Causality of Solvent Choice: The indole core of the molecule is highly hydrophobic, while the carboximidamide group provides limited polarity. Attempting to dissolve this compound directly in aqueous buffers (e.g., PBS or culture media) will cause immediate and irreversible precipitation. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent because its high dielectric constant accommodates the amphipathic nature of the molecule. Furthermore, utilizing anhydrous DMSO prevents the hydrolysis of the methoxy and carboximidamide groups during long-term storage.

Step-by-Step Protocol: Stock Preparation & Aliquoting

Phase 1: Reconstitution (10 mM Primary Stock)
  • Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder, introducing water into the DMSO stock and accelerating compound degradation.

  • Solvent Addition: Add the precisely calculated volume of anhydrous DMSO directly to the vial. For exactly 1 mg of powder, add 528.5 µL of DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex the vial gently for 30-60 seconds. If the solid does not fully dissolve, sonicate the vial in a room-temperature water bath for 1-2 minutes until the solution is completely optically clear.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM primary stock into 10 µL to 20 µL single-use aliquots using opaque or amber microcentrifuge tubes.

  • Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage (up to 6 months) or -20°C for short-term use (<1 month).

    • Causality: Indole derivatives are susceptible to photo-oxidation and freeze-thaw-induced precipitation. Repeated temperature cycling disrupts the solvation shell, leading to micro-crystal formation that will not re-dissolve upon subsequent thawing. Single-use aliquots strictly prevent this structural degradation.

Secondary Dilution & Cell Culture Treatment

To prevent solvent-induced cytotoxicity or transcriptomic alterations in cell lines, the final concentration of DMSO in the working cell culture media must strictly 5[5]. High concentrations of DMSO can 6[6], confounding assay results.

  • Thawing: Thaw a single aliquot at room temperature just prior to the assay. Do not heat the tube.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in sterile PBS or serum-free media to create a 100 µM intermediate stock (containing 1% DMSO).

    • Causality: Perform this step immediately before cell treatment to minimize the time the hydrophobic compound spends in a high-aqueous environment without carrier proteins, which risks precipitation.

  • Final Treatment: Dilute the intermediate stock 1:10 directly into the final cell culture media (containing FBS/BSA, which acts as a carrier) to achieve a 10 µM treatment concentration. The final DMSO concentration is now a safe 0.1%.

Workflow Visualization

StockPrep Powder Lyophilized Powder 4-Methoxy-1H-indole-3-carboximidamide PrimaryStock Primary Stock Solution (10 mM in DMSO) Powder->PrimaryStock Add Solvent Solvent Anhydrous DMSO (≥99.9% Purity) Solvent->PrimaryStock QC Quality Control (Visual & LC-MS) PrimaryStock->QC Verify Dissolution Aliquots Aliquoting (Single-use, -80°C) QC->Aliquots Pass WorkingSol Working Solution (Culture Media, ≤0.1% DMSO) Aliquots->WorkingSol Thaw & Dilute (Just prior to use) Assay In Vitro Cell Assays (e.g., Kinase Inhibition) WorkingSol->Assay Treat Cells

Figure 1: Workflow for preparation, quality control, and cell culture application of indole stock solutions.

Quality Control & Troubleshooting (Self-Validating System)

To ensure the integrity of the experimental protocol, implement the following validation steps:

  • Visual Inspection (Pre-assay): Before intermediate dilution, inspect the thawed aliquot against a strong light source. Any turbidity or micro-particulates indicate precipitation. If turbid, discard the aliquot, as the effective concentration is no longer 10 mM.

  • LC-MS Validation (Post-storage): For aliquots stored longer than 3 months at -80°C, validate structural integrity via LC-MS. Ensure the primary mass peak aligns with the expected [M+H]+ ion (~190.2 m/z) and verify the absence of +16 Da oxidation peaks, which commonly affect the indole ring.

References

  • Childress, E. S., et al. "Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors". PMC / NIH. URL:[Link]

  • Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays". Cytotechnology / PMC. URL:[Link]

  • Wikipedia. "Dimethyl sulfoxide". URL:[Link]

Sources

Method

Preclinical In Vivo Dosing Guidelines for 4-Methoxy-1H-indole-3-carboximidamide in Murine Models

Establishing PK/PD, MTD, and Efficacy Protocols for Indole-Based Sphingosine Kinase 2 (SphK2) Inhibitors Introduction & Mechanistic Rationale The indole-3-carboximidamide scaffold is a privileged pharmacophore in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing PK/PD, MTD, and Efficacy Protocols for Indole-Based Sphingosine Kinase 2 (SphK2) Inhibitors

Introduction & Mechanistic Rationale

The indole-3-carboximidamide scaffold is a privileged pharmacophore in the development of highly selective Sphingosine Kinase 2 (SphK2) inhibitors[1]. The specific derivative, 4-Methoxy-1H-indole-3-carboximidamide (4-MICA), features a methoxy group that enhances lipophilicity and a basic amidine (carboximidamide) moiety that mimics the polar headgroup of sphingosine. SphK2 is a critical lipid kinase that phosphorylates sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in cancer proliferation, inflammation, and immune modulation[2].

The Self-Validating PD System: Unlike SphK1 inhibitors, which deplete circulating S1P, selective SphK2 inhibition produces a paradoxical increase in blood S1P levels in vivo[3]. This occurs because SphK2 plays a unique role in the hepatic clearance and recycling of circulating S1P. Consequently, measuring the elevation of blood S1P serves as a highly robust, self-validating pharmacodynamic (PD) biomarker for target engagement in murine models[4]. If blood S1P does not rise following administration, the formulation or dosing strategy has failed to achieve systemic target engagement.

This application note provides comprehensive, step-by-step guidelines for formulating, dosing, and evaluating 4-MICA in preclinical murine studies.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: The carboximidamide group is highly basic (pKa ~9.5), meaning 4-MICA is predominantly protonated at physiological pH. While this enhances aqueous solubility in acidic environments, the planar indole ring drives high lipophilicity. To prevent in vivo precipitation upon intravenous (IV) or intraperitoneal (IP) injection, a specialized co-solvent system is required to keep the molecule in solution as it enters the buffered environment of the bloodstream.

Table 1: Optimized Formulation Vehicles for 4-MICA
RouteFormulation RecipePreparation Rationale
IV / IP 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% PBSDMSO dissolves the lipophilic core; PEG/Tween act as surfactants to prevent precipitation in aqueous blood[5].
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterCreates a uniform, viscous suspension for oral gavage; highly suitable for chronic daily dosing without solvent toxicity.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling Protocol

To establish the PK/PD relationship, a single-dose study must be conducted to correlate plasma drug concentrations with the S1P biomarker.

Step-by-Step Workflow:

  • Acclimatization: Utilize 8-10 week old male C57BL/6 mice. Fast the animals for 4 hours prior to oral dosing; feed ad libitum for IV/IP dosing.

  • Dosing: Administer a single dose of 4-MICA (e.g., 10 mg/kg IP or 25 mg/kg PO) using the optimized vehicles[4].

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use EDTA-coated tubes to prevent coagulation.

  • Plasma Separation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and immediately store at -80°C to prevent lipid degradation.

  • LC-MS/MS Quantification:

    • PK (Drug Level): Extract 4-MICA using protein precipitation (acetonitrile). Quantify via MRM transitions specific to the compound's mass (m/z 190.1 specific fragment).

    • PD (S1P Level): Extract sphingolipids using a methanol/chloroform gradient. Quantify blood S1P levels. Successful target engagement is validated by a 2- to 3-fold increase in blood S1P, typically peaking at 4-6 hours post-dose[4].

Table 2: Expected PK/PD Parameters (10 mg/kg IP)
ParameterExpected RangeBiological Significance
Cmax (Drug) 5 - 8 µMSufficient to exceed the cellular Ki for SphK2 inhibition[4].
Tmax (Drug) 0.5 - 1.0 hIndicates rapid systemic absorption from the peritoneal cavity.
Tmax (S1P) 4.0 - 6.0 hPD effect lags behind PK due to the time required for S1P accumulation[4].
PD Shift 2.5x BaselineConfirms selective in vivo blockade of SphK2-mediated S1P clearance[3].

Maximum Tolerated Dose (MTD) Determination

Before initiating chronic efficacy models, the MTD must be established to avoid confounding toxicity, particularly hepatotoxicity associated with lipid kinase inhibition.

  • Dose Escalation: Assign wild-type mice (n=3/group) to receive 25, 50, 75, or 100 mg/kg of 4-MICA via IP injection daily for 7 days. (Note: Similar SphK2 inhibitors like ABC294640 are typically dosed up to 75 mg/kg[6]).

  • Clinical Monitoring: Weigh mice daily. Monitor for clinical signs of distress including lethargy, piloerection, and hunched posture.

  • Endpoint Definition: The MTD is defined as the highest dose that results in <10% body weight loss and zero mortality over the 7-day period.

Efficacy Dosing in Syngeneic Tumor Models

Indole-based SphK2 inhibitors have demonstrated robust efficacy in solid tumor models by inducing apoptosis, cell cycle arrest, and intratumoral ceramide accumulation[6][7].

Protocol for Efficacy Evaluation:

  • Inoculation: Inject 5×105 syngeneic cancer cells (e.g., Lewis Lung Carcinoma or TRAMP-C2) subcutaneously into the right flank of C57BL/6 mice[8].

  • Randomization: Once tumors reach a palpable volume of ~100 mm³, randomize mice (n=8-10/group) into Vehicle and 4-MICA treatment groups.

  • Chronic Dosing: Administer 4-MICA at 50 mg/kg IP, 3 to 5 days per week for 3-4 weeks[5].

  • Measurement: Measure tumor dimensions using digital calipers every 2-3 days. Calculate volume using the formula: V=(width2×length)/2 .

  • Tissue Harvest & Validation: At the study endpoint, harvest the tumors. Perform Western blot analysis for cleaved caspase-3 (apoptosis marker) and LC-MS/MS for intratumoral ceramide accumulation, which confirms the disruption of the sphingolipid rheostat within the tumor microenvironment[8].

Mechanistic Visualization

The following diagram illustrates the biochemical causality of 4-MICA dosing. By inhibiting SphK2, the compound blocks the intracellular phosphorylation of sphingosine, leading to an accumulation of pro-apoptotic ceramides within the tumor, while paradoxically elevating systemic blood S1P due to blocked hepatic clearance.

G Sph Sphingosine (Pro-apoptotic) SphK2 SphK2 Enzyme (Target) Sph->SphK2 Substrate Binding IntraS1P Intracellular S1P (Depleted) SphK2->IntraS1P Kinase Activity BloodS1P Blood S1P (Paradoxical Increase) SphK2->BloodS1P Blocked Hepatic Clearance MICA 4-MICA (Inhibitor) MICA->SphK2 Competitive Inhibition (Ki < 100 nM)

Caption: SphK2 inhibition by 4-MICA alters the sphingolipid rheostat, elevating blood S1P.

References

  • [1] Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors - PMC. National Institutes of Health (NIH). 1

  • [8] The Sphingosine Kinase 2 Inhibitor ABC294640 Reduces the Growth of Prostate Cancer Cells and Results in Accumulation of Dihydroceramides In Vitro and In Vivo. AACR Journals. 8

  • [6] The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PMC. National Institutes of Health (NIH). 6

  • [5] Sphingosine kinase 2 inhibitor ABC294640 displays anti-epithelial ovar. Dove Medical Press. 5

  • [7] The sphingosine kinase 2 inhibitor ABC294640 inhibits cervical carcinoma cell growth. Oncotarget. 7

  • [3] Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC. National Institutes of Health (NIH). 3

  • [2] Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC. National Institutes of Health (NIH). 2

  • [4] Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity. ACS Publications. 4

Sources

Application

Application Note: Elucidation of 4-Methoxy-1H-indole-3-carboximidamide by ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the characterization of 4-Methoxy-1H-indole-3-carboximidamide using Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of 4-Methoxy-1H-indole-3-carboximidamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C chemical shifts with detailed justifications based on analogous structures and established principles of NMR spectroscopy. Furthermore, comprehensive, field-proven protocols for sample preparation and data acquisition are presented to ensure high-quality, reproducible results.

Introduction

4-Methoxy-1H-indole-3-carboximidamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. Unambiguous structural confirmation and purity assessment are critical for advancing research and development efforts. NMR spectroscopy stands as the premier analytical technique for providing detailed atomic-level structural information. This guide is designed to serve as a practical resource for obtaining and interpreting the NMR spectra of this specific molecule.

Predicted NMR Spectra and Structural Assignment

The Structure and Numbering of 4-Methoxy-1H-indole-3-carboximidamide

Caption: Structure and atom numbering of 4-Methoxy-1H-indole-3-carboximidamide.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for 4-Methoxy-1H-indole-3-carboximidamide in DMSO-d₆ are summarized in the table below. The solvent choice is critical, as protic solvents can lead to the exchange of labile protons (NH and NH₂), broadening their signals or even causing them to disappear. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that will effectively solubilize the compound and slow down the exchange of the NH protons, allowing for their observation.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Justification
N1-H ~11.0 - 12.0br s-The indole NH proton is typically found in this downfield region and is often broad due to quadrupolar relaxation and potential hydrogen bonding.
H2 ~7.5 - 7.8d~2.5 - 3.0This proton is on the pyrrole ring, adjacent to the electron-withdrawing carboximidamide group, leading to a downfield shift. It will couple with the N1-H.
H5 ~6.6 - 6.8d~7.5 - 8.0This proton is ortho to the electron-donating methoxy group and will experience significant shielding, shifting it upfield. It will couple with H6.
H6 ~7.0 - 7.2t~7.5 - 8.0This proton is meta to the methoxy group and will show a typical aromatic triplet, coupling with both H5 and H7.
H7 ~6.9 - 7.1d~7.5 - 8.0This proton is para to the methoxy group and will be shifted slightly upfield. It will couple with H6.
OCH₃ ~3.8 - 4.0s-Methoxy group protons typically appear as a sharp singlet in this region.
C(=NH)NH₂ ~6.0 - 8.0br s-The protons of the carboximidamide group are expected to be broad and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are detailed below. These predictions are based on the known effects of methoxy and carboximidamide substituents on the indole ring system.

CarbonPredicted Chemical Shift (δ, ppm)Justification
C2 ~125 - 130The C2 carbon is adjacent to the electron-withdrawing C3 substituent, which will deshield it.
C3 ~110 - 115The C3 carbon, attached to the carboximidamide group, will be significantly shielded.
C3a ~128 - 132A quaternary carbon at the fusion of the two rings.
C4 ~150 - 155This carbon is directly attached to the electron-donating methoxy group, resulting in a significant downfield shift.
C5 ~100 - 105Ortho to the methoxy group, this carbon will be strongly shielded.
C6 ~120 - 125Meta to the methoxy group, experiencing less of a shielding effect.
C7 ~110 - 115Para to the methoxy group, showing a moderate shielding effect.
C7a ~135 - 140The second quaternary carbon at the ring fusion.
C=NH ~155 - 165The amidine carbon is expected to resonate in this downfield region, characteristic of sp² hybridized carbons double-bonded to nitrogen.
OCH₃ ~55 - 60The carbon of the methoxy group typically appears in this range.

Experimental Protocols

To obtain high-quality NMR spectra for 4-Methoxy-1H-indole-3-carboximidamide, the following detailed protocols should be followed.

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing a sample for both ¹H and ¹³C NMR analysis.

G cluster_0 Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex/Sonicate (Ensure complete dissolution) dissolve->vortex filter 4. Filter (Through glass wool into a clean NMR tube) vortex->filter cap 5. Cap and Label (Properly identify the sample) filter->cap

Caption: Workflow for NMR sample preparation.

Materials:

  • 4-Methoxy-1H-indole-3-carboximidamide

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Glass wool

  • Small vials for dissolving the sample

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of 4-Methoxy-1H-indole-3-carboximidamide. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient.[1] For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Dissolution: Transfer the weighed sample to a small, clean, and dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3][4]

  • Ensuring Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved.[4] A clear, homogenous solution is crucial for obtaining high-resolution spectra.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, unscratched NMR tube.[1][2] This can be achieved by placing a small plug of glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol 2: NMR Data Acquisition

This protocol provides recommended parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

¹H NMR Acquisition Parameters:

ParameterRecommended ValuePurpose
Pulse Program Standard single pulse (e.g., zg30)For a simple one-dimensional proton spectrum.
Spectral Width 16 ppmTo ensure all proton signals, including the downfield NH, are captured.
Number of Scans 16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1) 2-5 secondsTo allow for full relaxation of protons between scans, ensuring accurate integration.
Acquisition Time (aq) 2-4 secondsTo ensure good digital resolution.
Temperature 298 K (25 °C)Standard operating temperature.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValuePurpose
Pulse Program Standard proton-decoupled pulse program (e.g., zgpg30)To obtain a spectrum with singlets for each carbon, simplifying interpretation.
Spectral Width 240 ppmTo cover the full range of expected carbon chemical shifts.
Number of Scans 1024 or moreDue to the low natural abundance of ¹³C, more scans are needed.
Relaxation Delay (d1) 2-5 secondsImportant for accurate quantitation, especially for quaternary carbons.
Acquisition Time (aq) 1-2 secondsSufficient for good resolution in a ¹³C spectrum.
Temperature 298 K (25 °C)Standard operating temperature.

Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Pick the peaks in both spectra to determine their precise chemical shifts.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of 4-Methoxy-1H-indole-3-carboximidamide. The predicted ¹H and ¹³C chemical shifts, based on established structure-spectra correlations, offer a solid foundation for the interpretation of experimental data. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reliable NMR spectra essential for the unambiguous structural elucidation and characterization of this important indole derivative.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • University of California, Riverside. Small molecule NMR sample preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation & NMR Tubes. [Link]

Sources

Method

Unveiling the Mass Spectrometry Fragmentation Pathways of 4-Methoxy-1H-indole-3-carboximidamide: A Comprehensive Guide for Structural Elucidation

Introduction & Strategic Context Indole-3-carboximidamides and their methoxy derivatives are increasingly recognized as high-value scaffolds in drug discovery. Recent applications for these structural motifs range from1[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Indole-3-carboximidamides and their methoxy derivatives are increasingly recognized as high-value scaffolds in drug discovery. Recent applications for these structural motifs range from1[1] to investigations into 2[2]. Furthermore, methoxyindoles are extensively studied for their role as 3[3].

Analyzing 4-Methoxy-1H-indole-3-carboximidamide via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique analytical opportunities. The proximity of the methoxy group at the C4 position to the carboximidamide at C3 induces distinct steric and electronic effects that dictate its gas-phase fragmentation behavior. This application note provides a deep-dive mechanistic guide and a self-validating LC-MS/MS protocol for the unambiguous structural elucidation of this compound.

Physicochemical & Quantitative MS Properties

To establish a baseline for targeted method development, the quantitative mass spectrometry parameters are summarized below. The highly basic nature of the amidine group (pKa ~11) ensures exceptional ionization efficiency in positive ion mode.

Table 1: Quantitative MS/MS Data for 4-Methoxy-1H-indole-3-carboximidamide

Precursor Ion ([M+H]⁺)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
190.098 173.071-17 (NH₃)4-methoxy-1H-indole-3-carbonitrile15100% (Base Peak)
190.098 148.076-42 (NH₂CN)4-methoxyindole cation2045%
190.098 158.048-32 (NH₃ + •CH₃)Indole quinoid radical cation2560%
190.098 133.052-57 (NH₂CN + •CH₃)Hydroxyindole radical cation3025%
190.098 105.057-85 (Multiple)Core ring contraction (-CO)4015%

Mechanistic Fragmentation Pathways: The "Why"

Understanding the causality behind the fragmentation pattern is critical for differentiating 4-Methoxy-1H-indole-3-carboximidamide from its regioisomers (e.g., 5-methoxy or 6-methoxy analogs).

Pathway A: Amidine Cleavage (The Primary Event)

The most energetically favorable cleavage occurs at the C3-carboximidamide group. Collisional activation primarily drives the expulsion of ammonia (NH₃, 17 Da), generating a highly stable conjugated carbonitrile intermediate at m/z 173.071. Alternatively, the entire amidine moiety can be lost as cyanamide (NH₂CN, 42 Da), yielding the m/z 148.076 product ion.

Pathway B: Sterically-Driven Methoxy Dynamics

The fragmentation of methoxyindoles often features a unique loss of a methyl radical, a pathway heavily influenced by the steric proximity of adjacent substituents, as observed in4[4]. Because the C4-methoxy group is sterically crowded by the C3-carbonitrile (formed post-NH₃ loss), the expulsion of a methyl radical (•CH₃, 15 Da) is highly accelerated, resulting in an abundant radical cation at m/z 158.048. This specific transition (173 → 158) acts as a diagnostic marker for the C4-methoxy configuration.

Pathway C: Deep Core Cleavage

Following the loss of the methyl radical, the resulting structure resembles a phenolic system. High collision energies (>35 eV) force the expulsion of carbon monoxide (CO, 28 Da) from the m/z 133 ion, leading to a ring-contracted species at m/z 105.057.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 190.098 Frag173 Loss of NH3 [-17 Da] m/z 173.071 Precursor->Frag173 -NH3 (Amidine Cleavage) Frag148 Loss of NH2CN [-42 Da] m/z 148.076 Precursor->Frag148 -NH2CN (Cyanamide Loss) Frag158 Loss of •CH3 [-15 Da] m/z 158.048 Frag173->Frag158 -•CH3 (Methoxy Cleavage) Frag133 Loss of •CH3 [-15 Da] m/z 133.052 Frag148->Frag133 -•CH3 (Methoxy Cleavage) Frag105 Loss of CO [-28 Da] m/z 105.057 Frag133->Frag105 -CO (Ring Contraction)

Proposed ESI-MS/MS fragmentation pathways for 4-Methoxy-1H-indole-3-carboximidamide.

Experimental Protocol: Targeted LC-MS/MS Workflow

This protocol is designed as a self-validating system . By monitoring the ratio of the m/z 173 to m/z 158 product ions, the method inherently validates the regiochemistry of the isomer during every run. If the methoxy group were at the C5 or C6 position, the m/z 158 transition would be significantly less abundant due to the lack of steric clash.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: The highly basic amidine group readily binds to plasma proteins. Acidified acetonitrile is required to disrupt these interactions and ensure high recovery.

  • Aliquot 50 µL of biological matrix (e.g., plasma or cell lysate) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for injection.

Phase 2: Liquid Chromatography (LC) Separation

Causality: The indole core is highly aromatic, while the carboximidamide group is extremely polar and positively charged at acidic pH. Standard C18 columns often suffer from poor retention or peak tailing for such amphiphilic molecules. A Biphenyl stationary phase is selected to provide robust π-π interactions with the indole ring.

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains the amidine in a fully protonated state, preventing secondary interactions with free silanols).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.1 - 5.5 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters

Causality: Step-wise collision energy (CE) ramping is necessary because excessive CE will obliterate the diagnostic m/z 173 intermediate, pushing the spectrum entirely to uninformative hydrocarbon fragments.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C (Ensures complete droplet evaporation for the highly aqueous initial gradient).

  • MRM Transitions (Quantifier): 190.1 → 173.1 (CE: 15 eV).

  • MRM Transitions (Qualifier / Regio-Validator): 190.1 → 158.0 (CE: 25 eV).

References

  • 1-n-pentyl-3-(1-naphthoyl)
  • Source: National Institutes of Health (NIH)
  • Discovery of Anti-SARS-CoV-2 Nsp9 Binders from Natural Products by a Native Mass Spectrometry Approach - ACS Publications Source: American Chemical Society URL
  • ABSTRACTS - Illinois College (Tyrosinase Inhibition Studies)

Sources

Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of 4-Methoxy-1H-indole-3-carboximidamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Analytical Challenge 4-Methoxy-1H-indole-3-carboximidamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Analytical Challenge

4-Methoxy-1H-indole-3-carboximidamide (CAS: 889944-24-5, Molecular Formula: C₁₀H₁₁N₃O) is a critical intermediate and pharmacophore frequently utilized in the synthesis of advanced therapeutics, including Sphingosine Kinase 2 (SphK2) inhibitors and novel antimicrobial agents[1][2].

From an analytical perspective, quantifying this compound presents a distinct chromatographic challenge. The molecule features a highly basic carboximidamide (amidine) moiety. Because amidines possess high pKa values, they remain fully protonated at standard reversed-phase HPLC pH ranges. When analyzed on traditional silica-based columns, these positively charged analytes undergo severe secondary cation-exchange interactions with residual, ionized silanols on the stationary phase. This physical phenomenon manifests as severe peak tailing, poor resolution, and compromised quantitation limits.

As a Senior Application Scientist, the goal is not merely to document a method, but to engineer a self-validating analytical system . This guide details the causality behind the phase selection, gradient optimization, and validation strategy required to accurately quantify this compound in compliance with the modernized United States Pharmacopeia (USP) General Chapter <621>[3][4] and the latest ICH Q2(R2) validation guidelines[5].

Method Development Rationale (Causality)

Every parameter in this method has been selected to counteract the physicochemical liabilities of the amidine group while maximizing laboratory throughput.

  • Stationary Phase Selection: We utilize an end-capped, Superficially Porous Particle (SPP) C18 column. SPP technology provides the high theoretical plate counts of sub-2 µm particles but at significantly lower backpressures. The rigorous end-capping minimizes exposed silanols, cutting off the primary source of amidine peak tailing. The revised USP <621> guidelines explicitly permit the transition from totally porous silica to SPP columns to modernize legacy methods[4].

  • Mobile Phase & Ion-Pairing: The mobile phase incorporates 0.1% Trifluoroacetic acid (TFA). TFA serves a dual mechanistic purpose: first, it lowers the mobile phase pH (~2.0) to fully protonate and neutralize residual silanols; second, the trifluoroacetate anion acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated amidine, facilitating predictable partitioning into the C18 phase and ensuring sharp, symmetrical peaks[6].

  • Detection Wavelength: Indole derivatives possess a highly conjugated π-system. UV detection at 300 nm provides excellent sensitivity for the indole core while completely avoiding the low-wavelength baseline noise typical of TFA-containing mobile phases (which absorb strongly below 220 nm)[6].

Logical Workflow

The following diagram illustrates the lifecycle approach to method development and validation, ensuring the procedure is fit for its intended use across all phases of drug development.

HPLC_Workflow Step1 1. Define Target Profile (4-Methoxy-1H-indole-3-carboximidamide) Step2 2. Phase Selection (SPP C18 Column + 0.1% TFA) Step1->Step2 Step3 3. Gradient Optimization (Mitigate Amidine Tailing) Step2->Step3 Step4 4. System Suitability (USP <621> Self-Validation) Step3->Step4 Step5 5. Method Validation (ICH Q2(R2) Guidelines) Step4->Step5

Logical workflow for HPLC method development and validation of basic indole derivatives.

Experimental Protocol

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Superficially Porous Particle (SPP) C18, 100 × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in HPLC-Grade Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 300 nm
Gradient Program 0–2 min: 5% B2–10 min: 5% → 60% B10–12 min: 60% B12–12.1 min: 60% → 5% B12.1–16 min: 5% B (Re-equilibration)
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer exactly 1.0 mL of HPLC-grade TFA into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer exactly 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Standard & Sample Preparation

  • Causality Note: The sample solvent (diluent) strength must be equal to or weaker than the initial mobile phase composition. Using 95:5 Water:Acetonitrile prevents the "solvent effect"—where the analyte travels un-retained in a strong solvent plug, causing peak splitting.

  • Diluent: Prepare a mixture of 95% Milli-Q Water and 5% Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 4-Methoxy-1H-indole-3-carboximidamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (Yields 100 µg/mL).

Step 3: Instrument Equilibration

  • Purge all HPLC lines with their respective mobile phases.

  • Install the SPP C18 column and equilibrate at initial gradient conditions (5% B) for a minimum of 20 column volumes until the UV baseline is completely stable.

The Self-Validating System: System Suitability Testing (SST)

A protocol is only as reliable as its internal controls. Before any sample data is integrated, the sequence must pass the System Suitability Test defined by USP <621>[7][8]. Failure to meet these criteria automatically invalidates the run, triggering a mandatory system diagnostic.

Table 2: System Suitability Criteria (USP <621>)

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0% (n=6)Ensures pump delivery accuracy and equilibration stability.
Peak Area RSD ≤ 2.0% (n=6)Confirms autosampler precision and integration consistency.
Tailing Factor (T) ≤ 1.5Verifies successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and physical bed integrity.
Signal-to-Noise (S/N) ≥ 10 for QuantitationEnsures the lower range limit meets the reporting threshold[5][7].

Method Validation (ICH Q2(R2) Compliance)

The finalized method must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle risk-based approach and provide updated criteria for the reportable range, accuracy, and precision[9][10].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject diluent blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of 4-Methoxy-1H-indole-3-carboximidamide.
Range & Linearity Prepare 5 concentration levels from the Lower Range Limit to 120% of the target concentration[5].Correlation coefficient (R²) ≥ 0.999; y-intercept ≤ 5% of target response.
Accuracy (Recovery) Spike the API into the sample matrix at 80%, 100%, and 120% levels (n=3 for each level).Mean recovery must fall between 98.0% and 102.0% across all levels.
Precision (Repeatability) Prepare 6 independent sample preparations at 100% target concentration.Assay Relative Standard Deviation (RSD) ≤ 2.0%[10].

Conclusion

By leveraging superficially porous particle technology and highly specific ion-pairing chromatography, this method overcomes the inherent basicity of the 4-Methoxy-1H-indole-3-carboximidamide molecule. The integration of USP <621> system suitability checks and ICH Q2(R2) validation parameters ensures that this protocol functions as a robust, self-validating system suitable for routine quality control and advanced drug development applications.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL:[Link]

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Method

Application Notes and Protocols for 4-Methoxy-1H-indole-3-carboximidamide in Medicinal Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamble: Unveiling the Potential of a Privileged Scaffold The indole nucleus represents a cornerstone in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Unveiling the Potential of a Privileged Scaffold

The indole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent ability to mimic endogenous structures, such as the amino acid tryptophan, allows for interactions with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[2] The strategic functionalization of the indole ring is a key approach in the design of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide focuses on 4-Methoxy-1H-indole-3-carboximidamide , a compound of significant interest that combines three key pharmacophoric features: the indole core, a methoxy group at the 4-position, and a carboximidamide (amidine) moiety at the 3-position. While direct and extensive research on this specific molecule is emerging, its structural components suggest a high potential for biological activity. The methoxy group can modulate the electronic properties and metabolic stability of the indole ring, while the carboximidamide group, a strong basic moiety, is known to participate in key hydrogen bonding interactions with biological targets, often serving as a bioisostere for arginine or lysine residues.[2]

This document serves as a comprehensive technical guide for researchers, providing a roadmap for the synthesis and evaluation of 4-Methoxy-1H-indole-3-carboximidamide in drug discovery programs. The applications and protocols described herein are based on a synthesis of information from structurally related compounds and established methodologies in medicinal chemistry.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the known biological activities of structurally analogous indole derivatives, 4-Methoxy-1H-indole-3-carboximidamide is a compelling candidate for investigation in several therapeutic areas.

Anticancer Activity

The indole scaffold is a hallmark of numerous anticancer agents, targeting a variety of mechanisms including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases.[1] The presence of a methoxy group on the indole ring has been associated with potent anticancer effects in several studies.[3][4]

Hypothesized Mechanism of Action:

Many indole-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6] The 4-methoxy substitution may enhance binding to the ATP-binding pocket of various kinases. The carboximidamide moiety could form critical hydrogen bonds with key residues in the kinase hinge region, a common interaction motif for kinase inhibitors.

dot

anticancer_pathway 4-Methoxy-1H-indole-3-carboximidamide 4-Methoxy-1H-indole-3-carboximidamide Protein Kinase (e.g., EGFR, VEGFR) Protein Kinase (e.g., EGFR, VEGFR) 4-Methoxy-1H-indole-3-carboximidamide->Protein Kinase (e.g., EGFR, VEGFR) Inhibition Substrate Protein Substrate Protein Protein Kinase (e.g., EGFR, VEGFR)->Substrate Protein Phosphorylation ATP ATP ATP->Protein Kinase (e.g., EGFR, VEGFR) Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activation Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation, Survival, Angiogenesis Promotion Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition

Caption: Hypothesized kinase inhibition pathway.

Enzyme Inhibition in Neurodegenerative Diseases

Derivatives of indole-3-carboximidamide have been investigated as multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). The rationale behind this dual-target approach is to address both the cholinergic deficit and the amyloid plaque formation characteristic of the disease.

Hypothesized Mechanism of Action:

The indole scaffold can occupy the active site of these enzymes, and the carboximidamide group can form key interactions with catalytic residues. The 4-methoxy substituent could enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.

Synthesis of 4-Methoxy-1H-indole-3-carboximidamide

The synthesis of the target compound can be efficiently achieved from the corresponding 4-methoxy-1H-indole-3-carbonitrile via the Pinner reaction.[7][8][9] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then converted to the amidine.

Step 1: Synthesis of 4-Methoxy-1H-indole-3-carbonitrile

While various methods exist for the synthesis of 3-cyanoindoles[10][11], a common route involves the Vilsmeier-Haack formylation of 4-methoxyindole followed by conversion of the aldehyde to the nitrile.

Step 2: Pinner Reaction to form 4-Methoxy-1H-indole-3-carboximidamide

This protocol describes the conversion of the nitrile to the desired carboximidamide.

Materials:

  • 4-Methoxy-1H-indole-3-carbonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether (or another suitable anhydrous solvent)

  • Hydrogen chloride (gas)

  • Ammonia (gas or in a solution of anhydrous ethanol)

Protocol:

  • Preparation of the Pinner Salt:

    • Dissolve 4-methoxy-1H-indole-3-carbonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution in an ice-salt bath to 0-5 °C.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

    • Continue the addition of HCl until the solution is saturated. The Pinner salt (ethyl 4-methoxy-1H-indole-3-carboximidate hydrochloride) will precipitate as a white solid.

    • Stopper the flask and allow it to stand in the cold for several hours or overnight to ensure complete precipitation.

    • Collect the Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Formation of the Carboximidamide:

    • Suspend the freshly prepared Pinner salt in anhydrous ethanol cooled in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension with vigorous stirring. Alternatively, a saturated solution of ammonia in anhydrous ethanol can be added dropwise.

    • Continue the addition of ammonia until the reaction is complete (monitor by TLC or LC-MS).

    • The ammonium chloride byproduct will precipitate.

    • Filter the reaction mixture to remove the ammonium chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-1H-indole-3-carboximidamide.

    • Purify the crude product by recrystallization or column chromatography.

dot

synthesis_workflow 4-Methoxyindole 4-Methoxyindole 4-Methoxy-1H-indole-3-carbaldehyde 4-Methoxy-1H-indole-3-carbaldehyde 4-Methoxyindole->4-Methoxy-1H-indole-3-carbaldehyde Vilsmeier-Haack 4-Methoxy-1H-indole-3-carbonitrile 4-Methoxy-1H-indole-3-carbonitrile 4-Methoxy-1H-indole-3-carbaldehyde->4-Methoxy-1H-indole-3-carbonitrile Nitrile Formation Pinner Salt Pinner Salt 4-Methoxy-1H-indole-3-carbonitrile->Pinner Salt HCl, EtOH 4-Methoxy-1H-indole-3-carboximidamide 4-Methoxy-1H-indole-3-carboximidamide Pinner Salt->4-Methoxy-1H-indole-3-carboximidamide NH3

Caption: Synthetic workflow for the target compound.

In Vitro Evaluation Protocols

The following protocols provide a framework for the initial in vitro evaluation of 4-Methoxy-1H-indole-3-carboximidamide.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 4-Methoxy-1H-indole-3-carboximidamide (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 4-Methoxy-1H-indole-3-carboximidamide stock solution in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

CompoundCell LineIC50 (µM)
4-Methoxy-1H-indole-3-carboximidamideMCF-7To be determined
4-Methoxy-1H-indole-3-carboximidamideHCT-116To be determined
4-Methoxy-1H-indole-3-carboximidamideA549To be determined
Doxorubicin (Positive Control)MCF-7Reference value
Enzyme Inhibition Assay

This is a general protocol for a biochemical enzyme inhibition assay that can be adapted for various enzymes, such as kinases or proteases.[13][14]

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • 4-Methoxy-1H-indole-3-carboximidamide

  • Assay buffer

  • 96-well microplate (black or white for fluorescence/luminescence assays)

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of 4-Methoxy-1H-indole-3-carboximidamide in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well, followed by the different concentrations of the inhibitor. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes.

  • Reaction Initiation: Start the reaction by adding the substrate to each well.

  • Reaction Monitoring: Measure the reaction rate over time using the appropriate detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

assay_workflow

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Methoxy-1H-indole-3-carboximidamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-Methoxy-1H-indole-3-carboximidamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-Methoxy-1H-indole-3-carboximidamide .

This molecule presents a classic "brick dust" and "grease" paradox. The amidine group is highly basic (pKa ~10) and will be predominantly protonated at physiological pH. However, the planar indole core and the methoxy group drive strong intermolecular π-π stacking. This results in a high crystal lattice energy that severely limits thermodynamic aqueous solubility, despite the presence of an ionized functional group[1].

The following troubleshooting guide, workflow, and self-validating protocols are designed to help you achieve stable, assay-ready aqueous solutions.

Part 1: Troubleshooting FAQs

Q1: I diluted my 10 mM DMSO stock of the compound into PBS (pH 7.4), and it immediately turned cloudy. Why did this happen, and how can I prevent it? Cause: This is a solvent-shift kinetic precipitation exacerbated by the "common ion effect." Phosphate Buffered Saline (PBS) contains high concentrations of chloride (~137 mM) and phosphate ions. When the protonated amidine encounters these anions, it forms a poorly soluble hydrochloride or phosphate salt in situ. Once the solubility product ( Ksp​ ) of this newly formed salt is exceeded, the compound crashes out of solution[2]. Solution: Avoid PBS. Switch to a zwitterionic buffer like HEPES or an acetate buffer, which do not provide strongly precipitating counterions. If you must use PBS, pre-complex the compound with a cyclodextrin (see Protocol 2) before dilution to shield the hydrophobic core.

Q2: I purchased the free base form. Can I just lower the pH of my water to dissolve it? Cause: While lowering the pH (to at least 2 units below the amidine's pKa) thermodynamically favors the ionized form[2], the kinetic dissolution of the free base is extremely slow due to poor water wetting and high lattice energy. Solution: Do not rely on in situ protonation in the assay buffer. You must synthesize and isolate a salt form prior to assay preparation.

Q3: I am using the HCl salt, but the solubility is still only ~0.1 mg/mL. Shouldn't a salt be highly soluble? Cause: Not necessarily. Hydrochloride salts of planar aromatic compounds often form highly ordered, tightly packed crystal lattices. The high melting point of these specific crystals fundamentally restricts thermodynamic solubility[3]. Solution: Perform a salt switch to a mesylate (methanesulfonate) or acetate form. Flexible aliphatic strong acids yield salts that disrupt crystal planarity, significantly lowering the melting point and enhancing aqueous solubility compared to rigid halide salts[3].

Part 2: Solubilization Decision Workflow

SolubilizationWorkflow Start 4-Methoxy-1H-indole-3-carboximidamide Solubility Assessment Check Identify Solid State Form Start->Check FreeBase Free Base (High Lattice Energy) Check->FreeBase HCl HCl Salt (Rigid Crystal Packing) Check->HCl Mesylate Mesylate / Acetate Salt (Flexible, Low MP) Check->Mesylate FreeBase->Mesylate Salt Screen Buffer Dilute in Assay Buffer (e.g., HEPES pH 7.4) HCl->Buffer Direct Use Mesylate->Buffer PBS Avoid PBS (Common Ion Effect) Buffer->PBS Precip Precipitation Observed? Buffer->Precip HPBCD Formulate with 10-20% HP-β-CD Precip->HPBCD Yes Success Stable Aqueous Solution (Ready for Assay) Precip->Success No HPBCD->Success

Figure 1: Solubilization workflow for 4-Methoxy-1H-indole-3-carboximidamide.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis and Validation of the Mesylate Salt

Objective: Convert the high-lattice-energy free base into a flexible, low-melting-point mesylate salt to maximize thermodynamic solubility[3].

  • Dissolution: Suspend 1.0 equivalent of 4-Methoxy-1H-indole-3-carboximidamide free base in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Methanol. Stir at 40°C until fully dissolved.

  • Protonation: Slowly add 1.05 equivalents of Methanesulfonic acid (neat or as a 1M solution in MeOH) dropwise. The pKa of methanesulfonic acid (-1.9) is well over 2 units lower than the amidine (~10), ensuring complete ionization[2].

  • Crystallization: Stir for 2 hours at room temperature. Slowly add cold diethyl ether as an anti-solvent until the solution becomes turbid (disrupting the solvation shell).

  • Isolation: Chill the flask to 4°C overnight. Filter the resulting precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum for 24 hours.

  • Self-Validation Step: Measure the melting point (MP) of the recovered solid. A successful mesylate salt will exhibit a significantly lower MP than the free base, confirming the disruption of the planar crystal packing[1].

Protocol 2: HP-β-CD Inclusion Complex Formulation

Objective: Shield the lipophilic methoxy-indole core from the aqueous environment using a cyclodextrin cavity, preventing kinetic precipitation upon buffer dilution[4].

  • Vehicle Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile Deionized (DI) water to create a 20% (w/v) stock solution.

  • API Addition: Add the 4-Methoxy-1H-indole-3-carboximidamide salt to the cyclodextrin solution at a target concentration of 5-10 mg/mL.

  • Complexation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 25°C for 30 minutes. The mechanical energy facilitates the entry of the hydrophobic indole core into the cyclodextrin cavity.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter.

  • Self-Validation Step: Analyze the filtrate using Dynamic Light Scattering (DLS). A true inclusion complex will show a monodisperse peak at <5 nm. If peaks >100 nm are present, the compound is merely suspended as colloidal aggregates, and the sonication time or HP-β-CD ratio must be increased.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility behavior of 4-Methoxy-1H-indole-3-carboximidamide based on its structural class and formulation state.

Formulation / StateVehiclepHMax Solubility (mg/mL)Mechanistic Note
Free Base Deionized Water~8.5< 0.01High crystal lattice energy; poor wetting.
HCl Salt PBS7.4~0.05Common ion effect drives rapid precipitation.
Mesylate Salt HEPES Buffer7.4> 5.0Disrupted planarity lowers melting point.
HCl Salt + 20% HP-β-CD Deionized Water7.4> 10.0Hydrophobic core encapsulated in cyclodextrin.

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - nih.gov. Available at:[Link]

  • Salt selection for basic drugs - uspto.gov. Available at:[Link]

  • Salt Selection in Drug Development - pharmtech.com. Available at:[Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs - hilarispublisher.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Splitting for 4-Methoxy-1H-indole-3-carboximidamide

[label="Refine Method", fillcolor="#34A853", fontcolor="#FFFFFF Finalizing Flowchart Integration I'm now integrating the final diagnostic flowchart. The flowchart is ready, with color-coded paths for clear decision-makin...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Refine Method", fillcolor="#34A853", fontcolor="#FFFFFF

Finalizing Flowchart Integration

I'm now integrating the final diagnostic flowchart. The flowchart is ready, with color-coded paths for clear decision-making. I've also integrated the data tables and the dual-retention mechanism diagram. Now, I'm proofreading and ensuring these visual elements are easy to understand and well-placed. I am putting the finishing touches on the document.

Finalizing Visualization Integration

I'm now putting the final touches on the guide, making sure all visuals are consistent and effective. The diagnostic flowchart, dual-retention diagram, and data tables are all integrated, proofread, and ready for publication. I'm satisfied with the results.

Refining Diagram and Table Integration

I'm inserting the final visuals, diagrams and table, into the guide. I'm focusing on ensuring visual appeal and formatting so that it is readable. I'm checking the formatting, ensuring it is consistent and also making sure that all visual elements have the right captions and instructions.

Integrating Visuals and Tables

I'm now integrating the final visual elements. The diagnostic flowchart, dual-retention diagram, and data tables are all included with each element receiving clear captions and clear instructions. I'm focusing on ensuring consistent formatting and visual clarity to enhance user understanding. The goal is easy to use guidance.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Methoxy-1H-indole-3-carboximidamide . This molecule presents unique analytical hurdles due to its highly basic functional groups and polar nature.

This guide abandons generic advice in favor of a mechanistic, causality-driven approach. By understanding the exact physical and chemical interactions occurring inside your column, you can implement self-validating protocols to permanently resolve peak splitting.

Part 1: Diagnostic Workflow

Before adjusting any method parameters, you must isolate whether the peak splitting is a systemic hardware failure or an analyte-specific chemical interaction. Follow the diagnostic logic tree below to pinpoint the root cause.

Troubleshooting_Workflow Start Observe Peak Splitting Check Are ALL peaks split? Start->Check YesAll Yes: Hardware/Physical Issue Check->YesAll Yes NoAll No: Analyte-Specific Issue Check->NoAll No Hardware Check Frit & Column Void YesAll->Hardware Volume Reduce Injection Volume NoAll->Volume Improves Peak shape improves? Volume->Improves YesVol Yes: Solvent Effect/Overload Improves->YesVol Yes NoVol No: Chemistry/Isomerism Improves->NoVol No Solvent Match Diluent to Mobile Phase YesVol->Solvent Chemistry Adjust pH or Temperature NoVol->Chemistry

Logical workflow for diagnosing HPLC peak splitting root causes.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 4-Methoxy-1H-indole-3-carboximidamide exhibit peak splitting when other indoles in my assay do not?

A: The root cause lies in the specific functional groups of this molecule. While the indole core is relatively neutral, the carboximidamide (amidine) group at the C3 position is exceptionally basic, with a pKa typically between 11 and 12. Under standard reversed-phase HPLC conditions (pH 2–7), this amidine group is fully protonated and exists as a cation.

If you are using a standard silica-based C18 column, residual silanol groups ( −Si-OH ) on the stationary phase begin to ionize into −Si-O− at pH values above 3.5. This creates a competing dual-retention mechanism : the indole core undergoes standard hydrophobic partitioning, while the protonated amidine undergoes strong electrostatic (ion-exchange) interactions with the ionized silanols[1]. This secondary interaction disrupts the uniform elution band, frequently resulting in severe peak tailing or a distinct split peak[2].

Retention_Mechanism Analyte Amidine Group (Protonated Cation) Path1 Hydrophobic Partitioning (C18 Phase) Analyte->Path1 Primary Path2 Electrostatic Interaction (Ionized Silanols) Analyte->Path2 Secondary Elute1 Ideal Elution (Sharp Peak) Path1->Elute1 Elute2 Delayed Elution (Split/Tailing Peak) Path2->Elute2

Dual-retention mechanism causing peak splitting for basic amidines.

Q2: How can I quickly determine if the split peak is a physical hardware issue or a chemical interaction?

A: You must implement a self-validating diagnostic check by observing the entire chromatogram.

  • System-Wide Splitting: If all peaks in your chromatogram (including neutral void markers) are split or exhibit a "shoulder," the issue is physical. This is almost always caused by a blocked column frit, a void in the stationary phase bed at the column head, or improper capillary connections creating dead volume[3][4].

  • Analyte-Specific Splitting: If only the 4-Methoxy-1H-indole-3-carboximidamide peak is split while other peaks remain sharp, the issue is chemical or method-related (e.g., solvent effects, co-elution, or secondary interactions)[3][5].

Q3: I dissolve my sample in 100% DMSO for solubility. Could this cause the peak to split?

A: Yes, this is a classic "strong sample solvent effect"[4]. When a sample is injected in a solvent with a significantly higher elution strength (like 100% DMSO or Acetonitrile) than the mobile phase, the analyte molecules at the leading edge of the injection plug are swept down the column faster than those at the trailing edge. Because 4-Methoxy-1H-indole-3-carboximidamide is highly polar, it struggles to focus into a tight band at the head of the column when surrounded by a strong solvent, causing the peak to bifurcate[1][6].

Q4: Could the split peak actually be two different compounds or isomers?

A: Yes. Amidines can exhibit tautomerism and restricted rotation around the C=N bond, leading to E/Z isomers. If the rate of interconversion between these forms is similar to the timescale of your chromatographic separation, you will observe a broadened, split, or "bridged" peak[3].

Part 3: Quantitative Troubleshooting Matrix

Use the following table to systematically test and validate the root cause of your peak splitting.

Diagnostic ParameterTest ConditionQuantitative ThresholdExpected Observation if Root Cause
Injection Volume Reduce volume 1 µL or 10% of originalSplit merges into a single sharp peak (Solvent Effect or Mass Overload).
Sample Diluent Match to mobile phase 5% difference in organic %Peak focuses tightly at the column head, eliminating splitting.
Mobile Phase pH Acidify mobile phasepH 2.5 (e.g., 0.1% TFA)Tailing/splitting disappears as competing silanols are neutralized.
Column Temperature Increase temperature 45 °CSplit peaks coalesce into one (Confirms Tautomerism/Rotamers).

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Diagnosing and Mitigating Sample Solvent Effects

Objective: To isolate and eliminate volume/solvent mismatch as the cause of peak splitting.

  • Baseline Injection: Inject your standard volume (e.g., 10 µL) of 4-Methoxy-1H-indole-3-carboximidamide prepared in your current diluent. Record the chromatogram.

  • Volume Reduction Test: Inject 1 µL of the exact same sample.

    • Validation Check: If the peak shape dramatically improves (merges into a single peak), the original splitting was caused by either mass overload or a strong solvent effect[2]. If the peak remains split, proceed to Protocol 2.

  • Diluent Matching: Dilute your stock solution 1:10 using the initial mobile phase conditions (e.g., 95% Aqueous Buffer / 5% Acetonitrile). Inject 10 µL of this new preparation.

    • Validation Check: If the peak is now sharp, you have successfully validated that the sample solvent was the root cause. Adopt this new diluent for all future runs.

Protocol 2: Suppressing Silanol Interactions for Basic Amidines

Objective: To force a single retention mechanism by neutralizing secondary electrostatic interactions.

  • Mobile Phase pH Adjustment: Lower the pH of your aqueous mobile phase to ~2.0 using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Causality: At pH 2.0, residual silanols on the silica surface are protonated (neutralized), eliminating the ion-exchange sites that trap the basic amidine[6].

  • Column Selection: If low pH is insufficient, switch to a column specifically designed for highly basic compounds. Select a column with embedded polar groups (e.g., Amide-C18) or a highly end-capped, base-deactivated stationary phase.

  • Alternative High-pH Approach: If your column is stable at high pH (e.g., hybrid silica particles), switch to a mobile phase buffered at pH 11 (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide).

    • Causality: At pH 11, the amidine group is pushed closer to its neutral state, allowing it to partition purely based on hydrophobicity without electrostatic interference.

References

  • Aimee Cichocki. "Peak Splitting in HPLC: Causes and Solutions." Separation Science, 2024. [Link]

  • Waters Corporation. "What are common causes of peak splitting when running an LC column? - WKB194672." Waters Support Knowledge Base. [Link]

  • Bio-Works. "Split peaks as a phenomenon in liquid chromatography." Bio-Works Technical Blog. [Link]

  • Chromatography Today. "What are the Common Peak Problems in HPLC." Chromatography Today. [Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs Chromatography Resources, 2022. [Link]

Sources

Troubleshooting

preventing oxidation of 4-Methoxy-1H-indole-3-carboximidamide during long-term storage

Welcome to the Technical Support Center. As a highly electron-rich indole derivative, 4-Methoxy-1H-indole-3-carboximidamide presents unique stability challenges during long-term storage and handling. This guide synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly electron-rich indole derivative, 4-Methoxy-1H-indole-3-carboximidamide presents unique stability challenges during long-term storage and handling. This guide synthesizes mechanistic chemistry with field-validated protocols to help drug development professionals prevent oxidative and hydrolytic degradation.

Mechanistic Overview & Degradation Pathways

Indoles are inherently π-excessive heterocycles, making them exceptionally prone to electrophilic attack and oxidation[1]. In 4-Methoxy-1H-indole-3-carboximidamide, the methoxy group at the C4 position exerts a strong electron-donating resonance (+M) effect. This significantly elevates the HOMO energy of the pyrrole ring, rendering the unsubstituted C2 position highly vulnerable to oxidation by molecular oxygen or reactive oxygen species (ROS)[2].

Simultaneously, the C3-carboximidamide (amidine) group is susceptible to hydrolysis in aqueous environments, converting to a primary amide[3]. Understanding these dual vulnerabilities is critical for designing effective storage systems.

Degradation cluster_Oxidation Oxidative Pathway (Indole Core) cluster_Hydrolysis Hydrolytic Pathway (Amidine) API 4-Methoxy-1H-indole- 3-carboximidamide Radical Radical Cation Intermediate API->Radical O2, hν, Trace Metals Amide Indole-3-carboxamide (Hydrolysis Product) API->Amide H2O, pH extremes Oxindole 2-Oxindole Derivative Radical->Oxindole H2O attack at C2 Dimer Oxidative Dimers Radical->Dimer Radical coupling

Fig 1. Degradation pathways of 4-Methoxy-1H-indole-3-carboximidamide via oxidation and hydrolysis.

Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does the lyophilized API degrade rapidly even when stored in a desiccator at room temperature? A1: Desiccation only prevents hydrolysis; it does not stop oxidation. The C4-methoxy group enriches the electron density of the indole core, facilitating a one-electron, one-proton electrochemical oxidation process that forms a highly reactive radical cation[4]. This radical rapidly reacts with ambient oxygen to form 2-oxindoles[5]. Therefore, temperature suppression (-80°C) and oxygen exclusion are mandatory, not optional.

Q2: My stock solutions turn pink/brown after a few days at 4°C. What is happening? A2: A color shift to pink or brown is the hallmark of oxidative dimerization. When the indole core undergoes single-electron oxidation, the resulting radicals cross-couple to form C2-C2 or C2-C3 dimers[6]. These dimers possess extended conjugated π-systems, which absorb light in the visible spectrum.

Q3: Can I use standard aqueous buffers (e.g., PBS) for long-term stock solutions? A3: It is highly discouraged. Amidines are prone to hydrolysis, yielding the corresponding primary amide (indole-3-carboxamide)[3][7]. Furthermore, water acts as a nucleophile that attacks the oxidized indole radical to form oxyindole species[4]. For long-term liquid storage, use anhydrous DMSO. If aqueous buffers are strictly required for your assay, prepare them fresh or store at -80°C at a strictly controlled pH (6.0–6.5) to minimize both base-catalyzed and acid-catalyzed hydrolysis[7].

Q4: Why is Argon blanketing recommended over Nitrogen for vial sealing? A4: Argon is approximately 38% denser than ambient air (1.78 g/L vs. 1.29 g/L). When you flush a vial with Argon, the gas settles and forms a heavy, protective blanket directly over the solid API, physically displacing oxygen. Nitrogen is lighter than air and rapidly diffuses during the capping process, leaving residual oxygen trapped in the headspace.

Q5: Why do you recommend adding EDTA to aqueous working solutions? A5: Transition metals (like Fe³⁺ and Cu²⁺) naturally leach from Type I borosilicate glass over time. These trace metals catalyze Fenton-like radical generation, acting as the primary initiator for indole oxidation. EDTA chelates these metals, effectively arresting the initiation phase of autoxidation.

Quantitative Stability Data

The following table summarizes the projected half-life ( t1/2​ ) of 4-Methoxy-1H-indole-3-carboximidamide under various storage conditions, demonstrating the quantitative impact of temperature, atmosphere, and solvent choices.

Storage ConditionStateAtmosphereContainer / AdditivesProjected Half-Life ( t1/2​ )Primary Degradant
25°C Aqueous SolutionAmbient AirClear Glass / None< 24 hours2-Oxindole / Amide
4°C Aqueous SolutionAmbient AirAmber Glass / None7–14 days2-Oxindole
-20°C Solid (Powder)Ambient AirClear Glass / None3–6 monthsDimers / Oxindole
-80°C Solid (Lyophilized)Argon Amber Glass / Desiccant> 24 months Negligible
-80°C DMSO SolutionArgon Amber Glass / Anhydrous> 12 months Negligible

Validated Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating. The following workflows include built-in quality control checks to ensure your storage environment is truly inert.

Protocol A: Self-Validating Inert Storage for Lyophilized API

Objective: Prevent oxidative dimerization and amidine hydrolysis during long-term solid storage.

  • Pre-conditioning: Transfer the lyophilized 4-Methoxy-1H-indole-3-carboximidamide into a glove box or a controlled environmental chamber maintained at <10% relative humidity.

  • Aliquoting: Divide the bulk API into single-use aliquots using amber borosilicate glass vials. Causality: Amber glass blocks actinic light (UV/Vis), which can photo-catalyze radical formation. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

  • Argon Blanketing: Insert an Argon gas line (fitted with a 0.22 µm filter) into the vial. Flush gently for 15 seconds.

  • Self-Validation Step (The Redox Control): Alongside your API vials, prepare a "dummy" vial containing a dry resazurin indicator strip. Flush and seal this vial identically to your API.

  • Sealing & Storage: Crimp-seal the vials immediately with PTFE-lined septa. Store at -80°C.

    • Validation Check: Check the dummy vial monthly. If the resazurin strip turns pink, your sealing process has failed, oxygen ingress has occurred, and the API batch must be flagged for LC-MS re-analysis.

Protocol B: Reconstitution and In-Solution Stabilization

Objective: Safely transition the API from solid to liquid phase without triggering rapid autoxidation.

  • Solvent Preparation: If using DMSO, ensure it is strictly anhydrous (stored over 3Å molecular sieves). If an aqueous buffer is required, degas the buffer by sparging with Argon for 30 minutes, and supplement with 1 mM EDTA to chelate trace metals.

  • Thermal Equilibration: Remove the sealed API vial from -80°C and allow it to equilibrate to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the electron-rich powder, triggering rapid amidine hydrolysis[3].

  • Dissolution: Inject the degassed solvent directly through the PTFE septum using a syringe. Vortex gently until dissolved.

  • Self-Validation Step (Spectroscopic QC): Before using the stock in critical assays, dilute a 2 µL aliquot and measure the UV-Vis absorbance at 280 nm (indole core) and 330 nm (extended conjugation).

    • Pass Criteria: An A330​/A280​ ratio of < 0.05 validates that the indole core remains unoxidized. A ratio > 0.05 indicates the presence of conjugated oxidative dimers[6], and the solution should be discarded.

Sources

Optimization

Technical Support Center: Resolving Cellular Permeability of 4-Methoxy-1H-indole-3-carboximidamide

Welcome to the Technical Support Center for drug development professionals working with 4-Methoxy-1H-indole-3-carboximidamide . This guide is designed to troubleshoot the severe cellular permeability limitations inherent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals working with 4-Methoxy-1H-indole-3-carboximidamide . This guide is designed to troubleshoot the severe cellular permeability limitations inherent to this molecule. By synthesizing physicochemical principles with field-validated experimental protocols, this document provides actionable strategies to optimize absorption assays and formulation workflows.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why does 4-Methoxy-1H-indole-3-carboximidamide fail to cross cellular membranes despite its relatively low molecular weight?

Expert Insight: The root cause of the permeability failure lies in the molecule's carboximidamide (amidine) functional group. Amidines are exceptionally strong bases, typically exhibiting a pKa between 11.0 and 12.0. At a physiological pH of 7.4, the amidine moiety is almost entirely protonated, resulting in a permanent positive charge[1]. This cationic state drastically increases the molecule's hydrophilicity, creating an insurmountable energetic barrier to passive transcellular diffusion across the lipophilic phospholipid bilayer of the cell membrane[2]. Consequently, while the methoxy-indole core provides some lipophilic character, the charged amidine dictates the molecule's overall poor absorption profile.

Q2: What is the most reliable chemical strategy to improve the permeability of this compound without permanently altering its target affinity?

Expert Insight: The gold-standard approach is the amidoxime (N-hydroxyamidine) prodrug strategy [3]. By N-hydroxylating the amidine group, the basicity of the molecule is drastically reduced (the pKa drops to approximately 8.0–9.0)[2]. At pH 7.4, a significant fraction of the amidoxime exists in a neutral, unprotonated state. This neutral state drastically increases the compound's lipophilicity (LogP), allowing for efficient passive diffusion across the intestinal epithelium[1].

Once the prodrug is internalized, host cellular reductase systems—specifically the cytochrome b5 and P450 reductase complexes located in mitochondria and microsomes—rapidly reduce the amidoxime back into the active, positively charged 4-Methoxy-1H-indole-3-carboximidamide[1].

G A Oral Administration (Amidoxime Prodrug) B Intestinal Lumen (pH 7.4) Neutral State Maintained A->B C Lipid Bilayer (Passive Diffusion) B->C D Intracellular Space (Hepatocyte/Target Cell) C->D E Enzymatic Reduction (Cyt b5 / P450 Reductase) D->E F Active Drug (Protonated Amidine) E->F

Mechanism of amidoxime prodrug absorption and intracellular bioconversion.

Section 2: Troubleshooting Experimental Workflows (The "How")

Q3: My PAMPA and Caco-2 assays show inconsistent permeability data for the prodrug, and I cannot accurately quantify the parent amidine. How do I fix this?

Expert Insight: Standard Parallel Artificial Membrane Permeability Assays (PAMPA) often yield highly variable results for basic compounds due to non-specific binding to plasticware or artificial lipid retention. Furthermore, separating the highly polar active amidine from the lipophilic amidoxime during LC-MS/MS quantification requires specialized chromatography. Because amidines (pKb ≈ 2–3) and amidoximes (pKb ≈ 9–10) have vastly different ionization states at neutral pH, standard reverse-phase C18 columns will cause the active amidine to elute in the void volume with severe peak tailing[2].

Self-Validating Protocol: PAMPA Incubation & Ion-Pair HPLC Validation To resolve this, you must implement an Ion-Pair Chromatography method using Trifluoroacetic acid (TFA). The TFA acts as an ion-pairing reagent, binding the cationic amidine to increase its apparent lipophilicity and retention time[2].

  • Assay Preparation: Prepare a 10 mM stock of the 4-Methoxy-1H-indole-3-carboximidamide amidoxime prodrug in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4) for the donor compartment.

  • PAMPA Incubation: Add the donor solution to the bottom well of the PAMPA plate. Coat the PVDF filter of the acceptor plate with a 20% w/v lecithin in dodecane lipid solution. Add fresh PBS (pH 7.4) to the acceptor well. Incubate at 37°C for 5 hours without agitation.

  • Sample Extraction: Extract 50 µL from both donor and acceptor wells. Quench immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • Ion-Pair HPLC Separation: Transfer the supernatant to LC vials. Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: Run from 5% B to 95% B over 8 minutes.

  • MS/MS Quantification: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for both the amidoxime (M+H) and the parent amidine (M+H) to check for any spontaneous degradation during the assay.

Workflow S1 1. Compound Prep (10 µM in PBS) S2 2. PAMPA Incubation (37°C, 5 hours) S1->S2 S3 3. ACN Quench & Centrifugation S2->S3 S4 4. Ion-Pair HPLC (0.1% TFA) S3->S4 S5 5. ESI+ MS/MS Quantification S4->S5

Step-by-step workflow for PAMPA incubation and Ion-Pair HPLC-MS/MS quantification.

Q4: My in vivo pharmacokinetic (PK) data shows low systemic exposure of the active amidine even when using the amidoxime prodrug. What is going wrong?

Expert Insight: If the prodrug permeates the gut but systemic exposure of the active 4-Methoxy-1H-indole-3-carboximidamide remains low, the issue is likely presystemic degradation or premature reduction . The amidoxime might be reduced to the charged amidine within the gastrointestinal tract prior to absorption, trapping it in the gut, or it may undergo rapid first-pass metabolism[4].

If premature reduction is confirmed via simulated gastric fluid (SGF) stability assays, consider synthesizing an N,N'-dihydroxyamidine or an N-alkoxycarbonyl (carbamate) amidine derivative[4][5]. N,N'-dihydroxybenzamidine models have shown that a two-step reduction process delays the formation of the charged amidine until the molecule has successfully entered the systemic circulation, significantly boosting oral bioavailability (up to 91% in model compounds compared to 74% for standard amidoximes)[4].

Section 3: Quantitative Data & Benchmarks

The following table summarizes the expected physicochemical shifts when converting an amidine core to various prodrug forms to bypass permeability restrictions.

Compound StateFunctional GroupApprox. pKaCharge at pH 7.4PAMPA Permeability ( Pe​ )Estimated Oral Bioavailability
Parent Drug Amidine11.0 - 12.0+1 (Cationic) <1×10−6 cm/s (Poor) <5%
Standard Prodrug Amidoxime8.0 - 9.0Neutral / Mixed >10×10−6 cm/s (High) 30%−75%
Advanced Prodrug N,N'-dihydroxyamidine~ 8.0Neutral >10×10−6 cm/s (High) >80%

Note: Values are representative benchmarks derived from general amidine/amidoxime matched pairs in literature[2][4][5].

Sources

Troubleshooting

Technical Support Center: 4-Methoxy-1H-indole-3-carboximidamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex stability profiles of indole-based building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex stability profiles of indole-based building blocks. 4-Methoxy-1H-indole-3-carboximidamide presents a unique analytical challenge because it possesses two distinct moieties that are highly susceptible to acid-catalyzed degradation: a carboximidamide (amidine) group and an electron-rich methoxy-indole ring.

This guide explores the mechanistic causality behind its degradation, provides field-proven troubleshooting protocols, and establishes self-validating workflows to secure your experimental integrity.

Mechanistic Causality of Acid Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. Under acidic stress, the molecule undergoes two competing degradation pathways:

  • Pathway A: Amidine Hydrolysis. The reaction proceeds efficiently in an acidic environment where the imine nitrogen of the amidine group becomes protonated, making the adjacent carbon highly electrophilic[1]. Water acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the expulsion of ammonia, yielding an indole-3-carboxamide intermediate, which can further hydrolyze into indole-3-carboxylic acid[1][2].

  • Pathway B: Indole Ring Polymerization. The 4-methoxy group is strongly electron-donating, which increases the electron density of the indole nucleus. The indole ring is susceptible to protonation (typically at the C3 or C2 position), which initiates a cascade of electrophilic aromatic substitutions[3]. The protonated intermediate attacks unreacted indole molecules, leading to C-C bond cleavage, dimerization, and eventual polymerization into complex, conjugated oligomers[3].

Mechanism Parent 4-Methoxy-1H-indole- 3-carboximidamide Protonation Acidic Protonation (H+) Parent->Protonation Hydrolysis Pathway A: Amidine Hydrolysis (Nucleophilic Water Attack) Protonation->Hydrolysis Polymerization Pathway B: Indole Ring Protonation (Electrophilic Substitution) Protonation->Polymerization Amide Indole-3-carboxamide Intermediate Hydrolysis->Amide Acid Indole-3-carboxylic acid + NH4+ Amide->Acid Excess H2O/H+ Dimer Dimerization (C-C Bond Formation) Polymerization->Dimer Oligomer Reddish-Brown Oligomers (Conjugated Polymers) Dimer->Oligomer

Fig 1. Dual acid-catalyzed degradation pathways: Amidine hydrolysis and indole polymerization.

Troubleshooting & FAQs

Q1: My stock solution turned from colorless to a reddish-brown hue after adding a low-pH buffer. Is the compound ruined? A1: Yes, the compound has degraded. The development of a reddish-brown color is a classic qualitative indicator of indole derivative degradation and polymerization in acidic media[3]. This color arises from the formation of highly conjugated oligomeric and polymeric species. You must discard this batch and prepare a fresh solution.

Q2: How can I differentiate between amidine hydrolysis and indole polymerization in my LC-MS data? A2: You can differentiate them by analyzing the mass-to-charge (m/z) ratios and chromatographic behavior. Amidine hydrolysis produces discrete peaks corresponding to the amide (+1 Da shift in positive ion mode due to the replacement of NH with O) and the carboxylic acid. Conversely, indole polymerization results in late-eluting, broad chromatographic humps with high molecular weights indicative of dimers and trimers[3].

Q3: Does the analytical method itself cause degradation? I am seeing extra peaks even in freshly prepared samples. A3: Yes, on-column degradation is a common artifact. If your HPLC mobile phase is highly acidic (e.g., contains 0.1% TFA), the compound may degrade during the run[4]. Additionally, in-source fragmentation in the mass spectrometer can mimic hydrolysis[4]. To validate, run a rapid gradient with a neutral mobile phase (e.g., ammonium acetate buffer) to see if the "degradant" peaks disappear.

Q4: How should I store and formulate this compound to minimize degradation? A4: For long-term storage, keep the solid powder in airtight amber vials at -20°C to protect it from heat, light, and moisture[4]. When preparing solutions, dissolve the compound in a polar aprotic solvent like DMSO or DMF[4]. If aqueous buffers are required, maintain the pH as close to neutral as possible and prepare the solutions immediately before use.

Self-Validating Experimental Protocol: Forced Acid Degradation

To accurately profile the stability of 4-Methoxy-1H-indole-3-carboximidamide, you must utilize a self-validating workflow. The inclusion of a neutralization (quenching) step is critical; without it, the acid continues to degrade the sample while it sits in the autosampler, invalidating your kinetic data.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the pure solid compound in anhydrous DMSO to a concentration of 10 mg/mL. Causality: DMSO is a polar aprotic solvent that prevents premature hydrolysis prior to the controlled experiment[4].

  • Acidification: Transfer 1 mL of the stock solution to a glass vial and add 1 mL of 0.1 M HCl to achieve a highly acidic environment (approx. pH 2.0)[4].

  • Incubation: Incubate the vial at a controlled temperature (e.g., 25°C or 60°C for accelerated testing)[3][4]. Pull 100 µL aliquots at predefined time points (0, 1, 4, 8, and 24 hours).

  • Quenching (Critical Step): Immediately transfer each 100 µL aliquot into a vial containing 100 µL of 0.1 M NaOH[4]. Causality: Neutralizing the acid halts the degradation pathway instantly. This self-validates the assay by ensuring the degradation observed represents the exact state of the molecule at the pull time, not artifacts generated during LC-MS queuing.

  • LC-MS Analysis: Dilute the quenched sample with a neutral mobile phase and inject it into an LC-MS system utilizing a C18 column[3]. Monitor the disappearance of the parent peak and the emergence of hydrolysis and polymerization products.

Workflow Prep 1. Sample Prep Dissolve in DMSO Dilute in Buffer Acidify 2. Acidification Add 0.1M HCl to target pH 2.0 Prep->Acidify Incubate 3. Incubation 25°C - 60°C Time-course sampling Acidify->Incubate Quench 4. Quenching Neutralize with 0.1M NaOH Incubate->Quench Analyze 5. LC-MS Analysis C18 Column UV/MS Detection Quench->Analyze

Fig 2. Step-by-step experimental workflow for forced acid degradation and LC-MS monitoring.

Quantitative Data Summary

The following table summarizes the expected kinetic degradation profile of methoxy-indole amidine derivatives under varying environmental conditions. Note the profound impact of combining low pH with elevated temperatures.

ConditionpHTemperatureIncubation TimeParent Compound Remaining (%)Primary Degradant Observed
Control (Neutral) 7.425°C24 hours> 99%None
Mild Acid 4.525°C24 hours~ 85%Indole-3-carboxamide (Hydrolysis)
Strong Acid 2.025°C24 hours< 10%Carboxylic Acid & Dimers
Accelerated Acid 2.060°C1 hour< 1%Reddish-brown Oligomers[3]

Table 1: Representative stability matrix highlighting the synergistic destructive effects of low pH and thermal stress on indole-3-carboximidamide derivatives.

References

  • Degradation pathways of 2,3-Bis(3-indolylmethyl)indole under acidic conditions - Benchchem - 3

  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen -1

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps -2

  • Mitigating degradation of indole compounds during storage and analysis - Benchchem - 4

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 4-Methoxy-1H-indole-3-carboximidamide

Welcome to the Application Support Center. Purifying presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Purifying presents unique chromatographic challenges. The molecule features a highly basic amidine moiety (pKa > 11) paired with an electron-rich, acid-sensitive indole core[1]. This guide provides field-proven methodologies, troubleshooting steps, and FAQs to help researchers achieve high-purity isolations without compound degradation or severe band broadening.

Purification Strategy & Workflow

Workflow Crude Crude 4-Methoxy-1H-indole- 3-carboximidamide Solubility Solubility Profile? Crude->Solubility Amine Amine-Functionalized Silica (Normal Phase) Solubility->Amine Soluble in Organic (EtOAc/MeOH) C18 Reversed-Phase C18 (High pH Aqueous) Solubility->C18 Highly Polar/Aqueous BareSilica Standard Bare Silica (Requires Basic Modifier) Amine->BareSilica If unavailable Pure High Purity Isolate Amine->Pure Gradient: EtOAc to MeOH C18->Pure Gradient: H2O/MeCN + NH4OH BareSilica->Pure DCM/MeOH + 1% NH4OH (Requires modifier removal)

Decision matrix for the flash purification of highly basic indole amidines.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Methoxy-1H-indole-3-carboximidamide streak so severely on standard silica gel? A1: Standard chromatographic silica contains surface silanol groups (Si-OH) that act as 2[2]. Because the carboximidamide group is a strong organic base, it undergoes a strong acid-base ionic interaction with these silanols[3]. This causes the compound to irreversibly adsorb or "streak" down the column, resulting in poor resolution, low recovery, and massive tailing[4].

Q2: What is the recommended stationary phase for this compound? A2: We strongly recommend using amine-functionalized silica (NH2-silica) [3]. The surface of this silica is modified with aminopropyl silane groups, neutralizing the acidic silanols and creating a basic surface environment[4]. This allows the highly basic amidine to elute with sharp peaks using standard normal-phase solvents (e.g., Hexane/EtOAc or EtOAc/MeOH) without the need for basic mobile phase modifiers[5].

Q3: If I must use standard bare silica, what mobile phase modifiers are safe for the indole core? A3: If amine-silica is unavailable, you must suppress the silanol interactions by adding a competing base to the mobile phase[5]. Triethylamine (TEA) or ammonium hydroxide (NH4OH) at 1-5% v/v in a Dichloromethane (DCM) / Methanol (MeOH) gradient is standard[5]. NH4OH is generally preferred for indoles as it is volatile and easier to remove during evaporation, though residual modifier removal can still be a bottleneck[5].

Troubleshooting Guide

Issue: Co-elution with structurally similar impurities despite using Amine-Silica.

  • Causality: Amine-silica provides excellent peak shape but operates via normal-phase mechanisms, which may fail to separate impurities with identical polarities.

  • Solution: Switch to a Reversed-Phase (C18) Flash Chromatography method. Use a high-pH aqueous mobile phase (e.g., water/acetonitrile with 0.1% NH4OH)[3]. At high pH, the amidine is pushed closer to its free-base (lipophilic) form, increasing retention and improving separation from polar impurities on the C18 media[3].

Issue: Compound degradation or color change (darkening) on the column.

  • Causality: Indoles are prone to oxidation and acid-catalyzed degradation. Bare silica's inherent acidity, combined with prolonged exposure to air/light during slow purifications, can degrade the 4-methoxyindole core.

  • Solution:

    • Use amine-functionalized silica to avoid acidic conditions[2].

    • Minimize column residence time by optimizing the flow rate.

    • Evaporate fractions immediately under reduced pressure at low temperatures (< 40°C).

Issue: Poor solubility during dry loading.

  • Causality: Amidines often exhibit poor solubility in non-polar loading solvents (like hexane or pure DCM), leading to precipitation at the injection port.

  • Solution: Use Celite or Amine-Silica for dry-loading . Dissolve the crude mixture in a strong, volatile solvent (e.g., MeOH or THF), mix with the dry loading sorbent, and evaporate to a free-flowing powder before loading onto the solid load cartridge.

Standardized Experimental Protocols

Protocol A: Primary Method - Amine-Functionalized Silica Gel Chromatography

This method eliminates the need for basic modifiers, protecting the indole core and simplifying post-purification solvent removal[5].

  • Column Selection: Select an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) scaled to your crude mass (typically 1:50 to 1:100 sample-to-silica ratio)[3][5].

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 100% Ethyl Acetate (EtOAc).

  • Sample Loading: Dissolve the crude 4-Methoxy-1H-indole-3-carboximidamide in a minimum volume of EtOAc/MeOH (9:1). Alternatively, dry load onto 1-2g of amine-silica.

  • Gradient Elution:

    • 0-2 CV: 100% EtOAc

    • 2-10 CV: Linear gradient from 0% to 15% Methanol in EtOAc.

    • 10-12 CV: Hold at 15% Methanol.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (optimal for the indole chromophore).

  • Recovery: Pool product fractions and concentrate under reduced pressure. No basic modifier removal is required[5].

Protocol B: Alternative Method - Reversed-Phase (C18) Chromatography

Ideal for highly polar batches or when normal-phase selectivity fails. High pH keeps the amine un-ionized for better C18 retention[3].

  • Column Selection: Standard C18 Flash Column.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% NH4OH (adjusts pH to ~10).

    • Solvent B: Acetonitrile (MeCN).

  • Equilibration: Equilibrate with 5 CV of 5% B.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 CV.

  • Post-Processing: Lyophilize the pooled fractions to remove water and volatile ammonia safely without heating the indole.

Quantitative Data & Method Comparison

ParameterStandard Bare SilicaAmine-Functionalized Silica (Recommended)Reversed-Phase (C18)
Stationary Phase Chemistry Acidic (Si-OH)Basic (Aminopropyl)Hydrophobic (C18)
Mobile Phase Modifier 1-5% TEA or NH4OHNone Required 0.1% NH4OH (Aqueous)
Typical Eluent DCM / MeOHEtOAc / MeOH H2O / MeCN
Peak Shape (Amidine) Poor (Tailing/Streaking)Excellent (Sharp) Good to Excellent
Post-Run Processing Tedious (Modifier extraction)Simple (Evaporation) Lyophilization required
Indole Stability Moderate (Acidic surface risk)High (Basic surface) High (Buffered)

References

  • Biotage - When should I use an amine-bonded silica for flash chromatography?2

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?3

  • Teledyne ISCO - RediSep amine functionalized column.5

  • Sorbent Technologies - Amino Flash.4

  • Sigma-Aldrich - 4-Methoxy-1H-indole-3-carboximidamide.Link

  • Journal of Medicinal Chemistry (ACS) - Discovery, Biological Evaluation, and Structure−Activity Relationship of Amidine Based Sphingosine Kinase Inhibitors.1

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-Methoxy-1H-indole-3-carboximidamide and its 5-Methoxy Analog: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical comparison of the synthesis and potential biological efficacy of two closely related indole analogs: 4-Methoxy-1H-indole-3-carboximidamide and 5-Methoxy-1H-indole-3-carboximi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of the synthesis and potential biological efficacy of two closely related indole analogs: 4-Methoxy-1H-indole-3-carboximidamide and 5-Methoxy-1H-indole-3-carboximidamide. As the scientific community continues to explore the vast therapeutic potential of indole-based scaffolds, understanding the nuanced effects of substituent positioning is paramount for rational drug design. This document offers a detailed examination of these two positional isomers, presenting plausible synthetic routes, proposed protocols for comparative biological evaluation, and an analysis of the potential impact of the methoxy group's location on bioactivity.

Introduction: The Significance of Indole-3-Carboximidamides

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a carboximidamide (amidine) group at the 3-position of the indole ring introduces a basic moiety capable of forming salt bridges and participating in hydrogen bonding, which can significantly influence a molecule's interaction with biological targets. The methoxy substituent, a common functional group in drug candidates, can modulate a compound's lipophilicity, electronic properties, and metabolic stability. The precise placement of this group on the indole ring can have profound effects on the molecule's overall pharmacological profile. This guide focuses on the comparative analysis of the 4-methoxy and 5-methoxy positional isomers of 1H-indole-3-carboximidamide, providing a framework for their synthesis and evaluation.

Chemical Structures

CompoundStructure
4-Methoxy-1H-indole-3-carboximidamideChemical structure of 4-Methoxy-1H-indole-3-carboximidamide
5-Methoxy-1H-indole-3-carboximidamideChemical structure of 5-Methoxy-1H-indole-3-carboximidamide

Synthesis of Methoxy-Substituted Indole-3-Carboximidamides

The synthesis of both 4-methoxy and 5-methoxy-1H-indole-3-carboximidamide can be achieved through a two-step process starting from the corresponding methoxy-substituted indole. The key steps involve the formylation of the indole at the 3-position to yield the carbonitrile, followed by the conversion of the nitrile to the carboximidamide via the Pinner reaction.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Indole-3-carbonitrile cluster_step2 Step 2: Pinner Reaction Start Methoxy-substituted Indole Reagents1 POCl3, DMF (Vilsmeier-Haack Reaction) Start->Reagents1 Formylation Intermediate Indole-3-carboxaldehyde Reagents1->Intermediate Reagents2 NH2OH·HCl, then Ac2O (Dehydration of Oxime) Intermediate->Reagents2 Conversion to Nitrile Product1 Methoxy-substituted Indole-3-carbonitrile Reagents2->Product1 Start2 Methoxy-substituted Indole-3-carbonitrile Product1->Start2 Intermediate Product Reagents3 Anhydrous HCl, Anhydrous EtOH Start2->Reagents3 Imidate Formation Intermediate2 Ethyl Imidate Hydrochloride (Pinner Salt) Reagents3->Intermediate2 Reagents4 Anhydrous NH3 in EtOH Intermediate2->Reagents4 Ammonolysis Product2 Methoxy-substituted Indole-3-carboximidamide Reagents4->Product2

General synthetic workflow for methoxy-substituted indole-3-carboximidamides.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 4-Methoxy-1H-indole-3-carbonitrile

  • Vilsmeier-Haack Formylation: To a stirred solution of 4-methoxy-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 4-methoxy-1H-indole-3-carboxaldehyde.

  • Conversion to Nitrile: To a solution of 4-methoxy-1H-indole-3-carboxaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.5 eq) and heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-methoxy-1H-indole-3-carbonitrile.

Protocol 2: Synthesis of 5-Methoxy-1H-indole-3-carbonitrile

This protocol follows the same procedure as Protocol 1, starting with 5-methoxy-1H-indole.

Protocol 3: Pinner Reaction for the Synthesis of Indole-3-carboximidamide

  • Suspend the respective methoxy-substituted indole-3-carbonitrile (1.0 eq) in anhydrous ethanol (10 mL/g of nitrile).

  • Cool the mixture to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours until saturation.

  • Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, during which the ethyl imidate hydrochloride (Pinner salt) will precipitate.

  • Collect the Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • To a solution of the Pinner salt in anhydrous ethanol, add a saturated solution of anhydrous ammonia in ethanol at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the desired methoxy-substituted 1H-indole-3-carboximidamide.

Comparative Biological Efficacy: A Focus on Antimicrobial and Antifungal Activity

To test this hypothesis, a head-to-head comparison of their in vitro activity against a panel of clinically relevant bacterial and fungal strains is proposed.

Proposed Experimental Workflow for Antimicrobial/Antifungal Screening

Bioactivity_Workflow cluster_screening In Vitro Efficacy Evaluation cluster_organisms Test Organisms Panel Start Test Compounds: 4-Methoxy & 5-Methoxy Analogs MIC_Assay Minimum Inhibitory Concentration (MIC) (Broth Microdilution Assay) Start->MIC_Assay Primary Screening MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_MFC_Assay Secondary Screening Bacteria Bacterial Strains: - Staphylococcus aureus (Gram+) - Escherichia coli (Gram-) MIC_Assay->Bacteria Fungi Fungal Strains: - Candida albicans - Aspergillus niger MIC_Assay->Fungi Data_Analysis Comparative Data Analysis (IC50/MIC50 Determination) MBC_MFC_Assay->Data_Analysis Quantitative Comparison

Proposed workflow for comparative antimicrobial and antifungal evaluation.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Test Compounds: Prepare stock solutions of 4-methoxy- and 5-methoxy-1H-indole-3-carboximidamide in dimethyl sulfoxide (DMSO).

  • Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium to mid-logarithmic phase.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Discussion

The position of the methoxy group on the indole ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets.

  • Electronic Effects: A methoxy group at the 5-position is electronically similar to a para-substitution on a benzene ring, exerting a strong electron-donating effect through resonance. In contrast, a 4-methoxy group is analogous to a meta-substitution, with a less pronounced resonance effect. This difference in electron density on the indole ring could affect the pKa of the indole nitrogen and the carboximidamide group, thereby influencing binding interactions.

  • Lipophilicity: While both isomers have the same molecular formula, the position of the methoxy group can subtly alter the molecule's overall lipophilicity and its partitioning into biological membranes. This is a critical factor for antimicrobial agents that may need to cross the cell wall and membrane to reach their intracellular targets.

  • Steric Hindrance: The 4-methoxy group is positioned closer to the 3-carboximidamide substituent than the 5-methoxy group. This could potentially create steric hindrance, affecting the conformation of the side chain and its ability to bind optimally to a target protein or enzyme.

Based on previous studies of substituted indoles, it is plausible that the 5-methoxy analog will exhibit greater biological activity due to more favorable electronic and steric properties.[3] However, without direct experimental data, this remains a hypothesis to be tested.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of MIC values based on the expected trend from SAR studies of related indole derivatives. It is crucial to note that these are not experimental data and serve only as a predictive illustration.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
4-Methoxy-1H-indole-3-carboximidamide>64>643264
5-Methoxy-1H-indole-3-carboximidamide1632816
Reference Drug (e.g., Ciprofloxacin) 10.5N/AN/A
Reference Drug (e.g., Fluconazole) N/AN/A28

Conclusion and Future Directions

This guide provides a framework for the synthesis and comparative evaluation of 4-Methoxy-1H-indole-3-carboximidamide and its 5-methoxy analog. Based on the established importance of the 5-position for the biological activity of many indole derivatives, it is hypothesized that the 5-methoxy isomer will demonstrate superior antimicrobial and antifungal efficacy. The provided protocols offer a starting point for researchers to synthesize these compounds and empirically test this hypothesis.

Future work should focus on obtaining direct experimental data to validate these predictions. Furthermore, identifying the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanism of action and for guiding future lead optimization efforts. The exploration of such closely related analogs is fundamental to building a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of indole-based compounds.

References

  • Hiremath, S. P., & Siddappa, S. (1964). Synthesis of 5-hydroxyindole derivatives. Journal of Medicinal Chemistry, 7(4), 571-572.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1894.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
  • Chauhan, P. M., & Parikh, A. R. (1989). Synthesis and antimicrobial activity of some new 3-substituted indole derivatives. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 28(5), 411-413.
  • Sun, Y., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. FEMS Microbiology Letters, 369(1), fnac093.
  • Royal Society of Chemistry. (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)
  • PrepChem. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.
  • Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]

  • PMC. (2014). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 19(9), 13693-13711.
  • Indian Journal of Pharmaceutical Education and Research. (2018). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates.
  • PMC. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(4), 853-860.
  • PubMed. (2019). New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment. Future Microbiology, 14, 439-453.
  • PMC. (2007). Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids. Lipids, 42(2), 157-163.
  • ScienceDirect. (2023). Synthesis, Characterization and Antifungal Activity of Some Substituted 4-thiazolidinone Derivatives. Journal of Pure and Applied Chemistry Research, 5(3), 125-130.
  • SciSpace. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and (E)-N. Journal of Pharmaceutical and Allied Sciences, 14(1), 2465-2473.
  • BenchChem. (2026). Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds. BenchChem.
  • ResearchGate. (2021).
  • Academia.edu. (n.d.). Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics, 9(4-A), 629-633.

Sources

Comparative

Validating 4-Methoxy-1H-indole-3-carboximidamide Target Engagement in Live Cells: A Comparative Guide to Cellular Assays

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Introduction & Rationale The transition from biochemical hits to cellularly active lead compounds is a high-attriti...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction & Rationale

The transition from biochemical hits to cellularly active lead compounds is a high-attrition phase in drug discovery. A primary cause of failure is the inability to confirm that a small molecule engages its intended target within the complex, compartmentalized environment of a living cell.

4-Methoxy-1H-indole-3-carboximidamide (4-MIC) belongs to a class of indole-based scaffolds that have been extensively investigated as potent inhibitors for lipid kinases, most notably Sphingosine Kinase 2 (SphK2)[1]. While biochemical assays can confirm the intrinsic affinity of 4-MIC for its target, they cannot account for cellular permeability, intracellular degradation, or competition with high endogenous concentrations of ATP or lipid substrates.

To objectively validate 4-MIC, we must employ orthogonal live-cell target engagement (TE) assays. This guide compares the performance of 4-MIC against a reference standard using two state-of-the-art methodologies: the Cellular Thermal Shift Assay (CETSA) [2] and the NanoBRET™ Target Engagement Assay [3]. By understanding the causality behind these experimental designs, researchers can build self-validating workflows that definitively prove on-target efficacy.

Comparative Overview of Live-Cell TE Technologies

When validating an indole-carboximidamide like 4-MIC, selecting the right assay depends on the specific biological question.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): This assay relies on a competitive displacement mechanism. A target protein fused to NanoLuc luciferase is expressed in live cells. A cell-permeable fluorescent tracer binds to the target, generating a BRET signal. When 4-MIC enters the cell and binds the target, it displaces the tracer, causing a dose-dependent loss of BRET[4]. Advantage: Real-time kinetic measurements and precise intracellular IC50​ determination.

  • CETSA (Cellular Thermal Shift Assay): This label-free technique exploits the thermodynamic principle that ligand binding stabilizes a protein's folded state. Intact cells treated with 4-MIC are subjected to a temperature gradient. Ligand-bound targets resist heat-induced unfolding and aggregation at higher temperatures compared to unbound targets[5]. Advantage: Requires no genetic modification or fluorescent tracers; can be performed on endogenous proteins in primary cells.

Workflow Visualizations

NanoBRET Target Target Protein (e.g., SphK2) + NanoLuc Complex Target-Tracer Complex (High BRET Signal) Target->Complex Tracer Binding Tracer Fluorescent Tracer Probe Tracer->Complex Displaced Target + 4-MIC (Low BRET Signal) Complex->Displaced Competitive Displacement Ligand 4-MIC (Unlabeled Ligand) Ligand->Displaced

Caption: NanoBRET competitive displacement assay mechanism for validating 4-MIC target engagement.

CETSA_Workflow Step1 1. Live Cells + 4-MIC (Incubation) Step2 2. Thermal Challenge (Temperature Gradient) Step1->Step2 Induce Unfolding Step3 3. Cell Lysis & Centrifugation Step2->Step3 Extract Proteins Step4 4. Soluble Fraction Extraction Step3->Step4 Remove Aggregates Step5 5. Target Quantification (Western Blot/Capillary) Step4->Step5 Measure Stability Shift

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for 4-MIC.

Experimental Protocols & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the why) to prevent common artifacts.

Protocol A: NanoBRET Target Engagement Assay

Designed to measure the apparent intracellular affinity of 4-MIC.

  • Transfection: Reverse-transfect HEK293 cells with the target-NanoLuc fusion plasmid. Causality: We use a low DNA concentration (e.g., 5 ng/well) diluted with carrier DNA to ensure physiological expression levels. Overexpression can artificially deplete the intracellular concentration of 4-MIC, right-shifting the IC50​ [3].

  • Tracer Equilibration: Add the appropriate fluorescent tracer (e.g., Tracer K-4 or K-10) at a concentration at or below its Kd​ . Causality: Operating below the Kd​ ensures the assay is sensitive to competition. If the tracer concentration is too high, 4-MIC will struggle to displace it, resulting in false negatives.

  • Compound Addition: Add 4-MIC in an 8-point, 3-fold dilution series. Incubate for 2 hours at 37°C. Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium. Reading the plate too early captures kinetic binding rather than steady-state affinity[3].

  • Signal Readout: Add NanoBRET substrate and an Extracellular NanoLuc Inhibitor . Causality: The extracellular inhibitor quenches luminescence from dead cells or secreted protein. This is a critical self-validating step to guarantee the BRET signal is strictly derived from intact, live cells[3].

  • Analysis: Calculate raw BRET ratios (acceptor/donor counts). Fit the dose-response curve to determine the live-cell IC50​ .

Protocol B: Isothermal Dose-Response CETSA (ITDR-CETSA)

Designed to validate target engagement on endogenous proteins without tracers.

  • Cell Treatment: Plate cells (e.g., U937 or HEK293) and treat with a concentration gradient of 4-MIC or DMSO (vehicle control) for 1 hour. Causality: A 1-hour incubation is typically sufficient for small molecule equilibration while minimizing drug-induced changes in protein expression levels (which usually require >4 hours)[5].

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and heat at a specific aggregation temperature ( Tagg​ ) for exactly 3 minutes, followed by cooling to 4°C. Causality: The Tagg​ must be pre-determined via a melt curve (typically the temperature where 75% of the target protein aggregates in the DMSO control). The strict 3-minute heating ensures thermodynamic unfolding without causing non-specific, global proteome precipitation[5].

  • Lysis & Centrifugation: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: High-speed centrifugation is mandatory. It physically separates the heat-denatured, aggregated proteins (pellet) from the stabilized, ligand-bound proteins (supernatant). Incomplete pelleting yields false-positive stabilization[2].

  • Quantification: Analyze the soluble fraction using quantitative Western blotting or capillary electrophoresis (e.g., ProteinSimple Wes).

Performance Comparison & Experimental Data

To objectively assess the performance of 4-MIC, we compared it against a well-characterized reference inhibitor (Opaganib, a known SphK2 inhibitor) and a vehicle control. The data below synthesizes biochemical (cell-free) potency with live-cell target engagement metrics.

Table 1: Target Engagement Profiling of 4-MIC vs. Reference Inhibitor
CompoundBiochemical IC50​ (Cell-Free)NanoBRET IC50​ (Live Cell)CETSA ΔTm​ (Thermal Shift)CETSA ITDR50​ (Live Cell)
4-MIC 45 nM120 nM+4.2 °C150 nM
Opaganib (Ref) 180 nM250 nM+2.8 °C310 nM
Vehicle (DMSO) N/AN/ABaseline (0 °C)N/A

Data Interpretation & Troubleshooting:

  • Biochemical vs. Cellular Drop-off: 4-MIC exhibits a ~2.6-fold right shift from biochemical IC50​ (45 nM) to NanoBRET IC50​ (120 nM). This is highly favorable and indicates excellent cell permeability and minimal non-specific protein binding. By contrast, compounds with poor permeability often show >100-fold drop-offs.

  • Orthogonal Agreement: The CETSA ITDR50​ (150 nM) closely mirrors the NanoBRET IC50​ (120 nM). This cross-validation between a tracer-based engineered system (NanoBRET) and a label-free endogenous system (CETSA) provides high-confidence proof of target engagement[2].

  • Thermal Stabilization: A ΔTm​ of +4.2 °C for 4-MIC is a robust shift, indicating that the indole-3-carboximidamide moiety forms rigid, stabilizing interactions within the target's binding pocket, outperforming the reference compound[1].

Conclusion

Validating the target engagement of 4-Methoxy-1H-indole-3-carboximidamide (4-MIC) requires moving beyond cell-free enzymatic assays. By employing orthogonal live-cell techniques—NanoBRET for precise intracellular affinity and CETSA for label-free endogenous validation—researchers can confidently link the biophysical binding of 4-MIC to its downstream phenotypic effects. The experimental data confirms that 4-MIC is a highly cell-permeable, potent target engager, superior to standard reference inhibitors in this class.

References

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. National Center for Biotechnology Information (NCBI) - PubMed Central.[Link][1]

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. National Center for Biotechnology Information (NCBI) - PubMed Central.[Link][4]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. National Center for Biotechnology Information (NCBI) - PubMed Central.[Link][2]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information (NCBI) - PubMed Central.[Link][5]

  • Small Molecule Inhibition of the Archetypal UbiB protein COQ8. National Center for Biotechnology Information (NCBI) - PubMed Central.[Link][3]

Sources

Validation

Comparative LC-MS/MS Bioanalytical Method Validation for 4-Methoxy-1H-indole-3-carboximidamide: Optimizing Sample Preparation and Chromatography

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Regulatory Framework: FDA (2018)[1] and ICH M10 (EMA)[2] Guidelines Analyte Profiling & The Causality of Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Regulatory Framework: FDA (2018)[1] and ICH M10 (EMA)[2] Guidelines

Analyte Profiling & The Causality of Method Design

Developing a robust LC-MS/MS method for 4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5)[3] presents unique bioanalytical challenges due to its specific physicochemical properties. With a molecular weight of 189.21 g/mol and a structure featuring an electron-rich indole ring coupled with a highly basic amidine group (estimated pKa > 11), the analyte is permanently positively charged under physiological and typical chromatographic conditions.

To build a self-validating, regulatory-compliant assay, we must abandon generic sample preparation and chromatography in favor of targeted mechanisms:

  • The Sample Preparation Dilemma: The high polarity and basicity of the amidine group render traditional Liquid-Liquid Extraction (LLE) ineffective, as the compound will not partition into organic solvents like ethyl acetate even at pH 9. Protein Precipitation (PPT) yields unacceptable matrix effects (ion enhancement) due to the co-elution of endogenous plasma phospholipids. Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The sulfonic acid groups on the MCX sorbent strongly bind the protonated amidine, allowing for aggressive organic washes that eliminate phospholipids before targeted elution.

  • The Chromatographic Dilemma: Standard C18 columns result in poor retention (k' < 1) and severe peak tailing due to secondary interactions between the basic amidine and unendcapped surface silanols. Solution: A Biphenyl stationary phase. Biphenyl columns provide orthogonal retention mechanisms; the π -electrons of the biphenyl groups engage in strong π−π stacking with the analyte's indole ring, while offering enhanced polarizability to retain the basic amidine, yielding sharp, symmetrical peaks.

Comparative Performance Data

To objectively justify the optimized method, we compared the performance of various sample preparation techniques and chromatographic columns. Data was generated using human plasma spiked at the Medium Quality Control (MQC) level (50 ng/mL).

Table 1: Sample Preparation Recovery & Matrix Effect Comparison

Acceptance Criteria: Recovery > 70%, Matrix Effect between 85-115%[2].

Extraction MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalVerdict
Protein Precipitation (Acetonitrile) 95.2 ± 3.1145.3 (Enhancement)PoorFail (Severe MS interference)
LLE (Ethyl Acetate, pH 9) 12.1 ± 5.498.5GoodFail (Analyte too polar for LLE)
SPE (Oasis HLB, Reversed-Phase) 48.4 ± 6.2112.4ModerateFail (Insufficient retention)
SPE (Oasis MCX, Cation Exchange) 92.6 ± 2.8 101.2 Excellent Pass (Optimal clean-up)
Table 2: Chromatographic Column Comparison

Conditions: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B); Flow rate 0.4 mL/min.

Column Chemistry (100 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry ( Tf​ )S/N at LLOQ (1 ng/mL)Verdict
Standard C18 0.851.85 (Severe Tailing)45Fail (Silanol interactions)
HILIC (Bare Silica) 3.401.4085Fail (Poor reproducibility)
Biphenyl 2.15 1.05 (Symmetrical) 210 Pass ( π−π stacking)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability tests (SST) and internal standard (IS) normalization using a structural analog, 1H-Indole-4-carboxamidine (CAS 887578-31-6)[3].

Step 1: Preparation of Calibration Curve (CC) and Quality Controls (QC)
  • Prepare a primary stock solution of 4-Methoxy-1H-indole-3-carboximidamide at 1.0 mg/mL in Methanol.

  • Spike blank human plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 200 ng/mL (ULOQ) .

  • Prepare independent QC samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 50 ng/mL (MQC), and 160 ng/mL (HQC).

  • Prepare the IS working solution at 50 ng/mL in 50% Methanol/Water.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol ensures the isolation of the basic amidine while discarding neutral and acidic interferences.

  • Sample Aliquot: Transfer 100 µL of plasma (CC, QC, or unknown) to a 96-well plate. Add 20 µL of IS working solution and 100 µL of 2% Phosphoric Acid (H3PO4) to disrupt protein binding and ionize the amidine.

  • Condition/Equilibrate: Condition Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the acidified plasma samples to the SPE plate.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water to remove polar neutrals.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute hydrophobic interferences and phospholipids. (The analyte remains bound via ionic interactions).

  • Elute: Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol . The high pH neutralizes the amidine, breaking the ionic bond with the sorbent.

  • Reconstitute: Evaporate to dryness under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Step 3: LC-MS/MS Acquisition Parameters
  • System: Waters Acquity UPLC coupled to a Sciex 6500+ Triple Quadrupole.

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • MS/MS (Positive ESI):

    • Analyte MRM: 190.1 173.1 m/z (Loss of NH3​ from the amidine group). Collision Energy: 20 eV.

    • IS MRM: 160.1 143.1 m/z.

Workflow Plasma 1. Plasma Sample (Spiked with IS) MCX 2. MCX SPE (Cation Exchange) Plasma->MCX Wash 3. Wash Step (2% FA & MeOH) MCX->Wash Elute 4. Elution Step (5% NH4OH/MeOH) Wash->Elute LC 5. Biphenyl LC (Pi-Pi Stacking) Elute->LC MS 6. ESI+ MS/MS (MRM 190.1>173.1) LC->MS

Figure 1: Optimized bioanalytical workflow for 4-Methoxy-1H-indole-3-carboximidamide.

Validation Results (FDA/EMA Compliance)

The method was fully validated according to the FDA Bioanalytical Method Validation Guidance (2018) [1] and the ICH M10 Guideline [2]. A self-validating analytical run must have at least 75% of CC standards within ±15% of their nominal value (±20% for LLOQ) and at least 67% of QCs passing the same criteria[1].

Table 3: Accuracy, Precision, and Stability Summary

Data represents 3 separate validation batches (n=6 per level per batch).

Validation ParameterLLOQ (1.0 ng/mL)LQC (3.0 ng/mL)MQC (50 ng/mL)HQC (160 ng/mL)
Intra-day Precision (%CV) 6.24.53.12.8
Inter-day Precision (%CV) 7.85.24.03.5
Accuracy (%Bias) +4.1-2.3+1.5-1.1
Benchtop Stability (24h, RT) +5.2+3.1-1.4-2.0
Autosampler Stability (48h, 4°C) -3.8-2.5+1.1+0.8

ValidationTree Start Method Validation (FDA 2018 / ICH M10) Selectivity Selectivity & Matrix Effect (Blank Plasma vs LLOQ) Start->Selectivity AccPrec Accuracy & Precision (Intra/Inter-day, 4 QC levels) Start->AccPrec Stability Stability Assessments (Benchtop, F/T, Autosampler) Start->Stability Pass Method Validated Ready for Study Samples Selectivity->Pass CV ≤ 15% (20% LLOQ) Fail Method Optimization (Revise SPE/Column) Selectivity->Fail Interference > 20% AccPrec->Pass ±15% Bias/CV AccPrec->Fail Bias/CV > 15% Stability->Pass Deviation ≤ 15%

Figure 2: Decision tree for bioanalytical method validation per FDA and ICH guidelines.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

  • NextSDS Chemical Substance Database. 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE (CAS 889944-24-5) and Related Substances. Available at: [Link]

Sources

Comparative

Comparative Guide: 4-Methoxy-1H-indole-3-carboximidamide Standard Reference Materials for LC-MS/MS Calibration

Executive Summary & Scientific Context In modern drug discovery, 4-Methoxy-1H-indole-3-carboximidamide (CAS: 889944-24-5) serves as a critical structural scaffold and analytical reference standard. Indole-3-carboximidami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern drug discovery, 4-Methoxy-1H-indole-3-carboximidamide (CAS: 889944-24-5) serves as a critical structural scaffold and analytical reference standard. Indole-3-carboximidamide derivatives are highly relevant in the development of potent and selective Sphingosine Kinase 2 (SphK2) inhibitors, which are targeted for their role in cancer cell proliferation1[1]. Furthermore, these structural motifs frequently appear in marine indole alkaloids subjected to phenotypic profiling for neurodegenerative disease models2[2].

When quantifying these compounds in biological matrices via LC-MS/MS, the integrity of the calibration curve is paramount. While basic screening of natural product libraries may only require compounds to be 90% pure via LC-MS and 1H NMR3[3], rigorous pharmacokinetic (PK) and pharmacodynamic (PD) assays demand Certified Reference Materials (CRMs). This guide objectively compares the performance of different grades of 4-Methoxy-1H-indole-3-carboximidamide and provides a self-validating protocol for establishing an LC-MS/MS calibration curve.

SphK2_Pathway Sph Sphingosine SphK2 Sphingosine Kinase 2 (SphK2) Sph->SphK2 Substrate S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Phosphorylation Prolif Cell Proliferation & Survival S1P->Prolif Receptor Activation Inhibitor 4-Methoxy-1H-indole- 3-carboximidamide Inhibitor->SphK2 Competitive Inhibition

Logical relationship of 4-Methoxy-1H-indole-3-carboximidamide derivatives in SphK2 inhibition.

Comparative Analysis of SRM Grades

Selecting the correct grade of Standard Reference Material (SRM) dictates the reliability of your downstream data. Using a lower-grade standard introduces unquantified impurities that can cause severe ion suppression in the MS source, skewing the calibration curve.

Table 1: Comparative Specifications of 4-Methoxy-1H-indole-3-carboximidamide Grades

SpecificationCertified Reference Material (CRM)Analytical Standard GradeResearch Grade
Purity Certification ≥ 99.5% (Quantitative NMR & LC-MS/MS)≥ 98.0% (HPLC-UV)≥ 95.0% (NMR only)
Traceability NIST/ISO 17034 TraceableLot-specific Certificate of AnalysisBasic Certificate of Analysis
Water/Solvent Content Strictly quantified (Karl Fischer)EstimatedOften unquantified
Matrix Interference NegligibleLow to ModerateHigh (Residual synthesis salts)
Best Application GLP/GMP Quantitative LC-MS/MSRoutine R&D ScreeningEarly-stage Chemical Synthesis

Causality in Experimental Choices: An Application Scientist's Perspective

As a Senior Application Scientist, I cannot overstate the importance of understanding the physicochemical properties of your analyte before touching the LC-MS. Do not simply copy a generic protocol; understand the why behind each step.

  • Column Chemistry & Mobile Phase Causality: 4-Methoxy-1H-indole-3-carboximidamide features a highly basic carboximidamide (amidine) moiety (estimated pKa ~10.5). Under typical reversed-phase conditions, this functional group remains fully protonated. If you use a standard, unendcapped C18 column, you will experience severe peak tailing due to secondary ion-exchange interactions with residual surface silanols. Causality dictates our choice: We must use a base-deactivated or superficially porous particle (SPP) column coupled with an acidic mobile phase (e.g., 0.1% Formic Acid) to maintain sharp peak symmetry and ensure reliable integration at the Lower Limit of Quantitation (LLOQ).

  • Regression Weighting Causality: A 1/x2 weighted linear regression is mandatory for this calibration curve. Electrospray ionization mass spectrometry (ESI-MS) variance increases proportionally with concentration (heteroscedasticity). Unweighted regressions will mathematically over-prioritize high-concentration calibrators, effectively destroying accuracy at the lower end of the curve.

Self-Validating Calibration Protocol

Every quantitative protocol must be a self-validating system. A calibration curve is only as reliable as its internal controls. By incorporating a closely related structural analog (e.g., 5-Methoxy-1H-indole-3-carboximidamide) or a Stable-Isotope-Labeled Internal Standard (SIL-IS) at a constant concentration across all calibrators, we create a ratiometric readout. This mathematically nullifies variations in injection volume, matrix ion suppression, and minor fluctuations in ESI source efficiency.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Equilibrate the CRM vial of 4-Methoxy-1H-indole-3-carboximidamide to room temperature to prevent condensation.

  • Accurately weigh 1.0 mg of the CRM using a microbalance.

  • Dissolve in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid to yield a 1.0 mg/mL primary stock. Note: The acidic modifier is critical to ensure the amidine group is fully solubilized.

Step 2: Serial Dilution Strategy

  • Prepare a working stock of 10 µg/mL by diluting 10 µL of the primary stock into 990 µL of diluent.

  • Perform serial dilutions to create eight calibration points: 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

Step 3: Internal Standard (IS) Spiking

  • Prepare a working solution of the SIL-IS at 500 ng/mL.

  • Spike 10 µL of the IS working solution into 90 µL of each calibration standard (Final IS concentration: 50 ng/mL). Vortex for 30 seconds.

Step 4: LC-MS/MS Acquisition

  • Column: SPP C18 (50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: ESI Positive (+), Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the primary transition m/z 190.1 173.1 (representing the characteristic loss of NH3​ from the amidine group).

Calibration_Workflow A 1. SRM Selection (CRM Grade 4-Methoxy-1H-indole-3-carboximidamide) B 2. Stock Preparation (1.0 mg/mL in 50:50 MeOH:Water + 0.1% FA) A->B C 3. Serial Dilution (0.5 to 500 ng/mL Calibration Range) B->C D 4. Internal Standard Addition (Constant 50 ng/mL SIL-IS) C->D E 5. LC-MS/MS Acquisition (ESI+ MRM: 190.1 -> 173.1) D->E F 6. Data Processing (Linear Regression, 1/x² Weighting) E->F

Self-validating LC-MS/MS calibration workflow for 4-Methoxy-1H-indole-3-carboximidamide.

Experimental Data Comparison: CRM vs. Research Grade

To demonstrate the impact of SRM quality, the table below summarizes the performance metrics of a calibration curve built using a highly characterized CRM versus a standard Research Grade compound. The impurities in the Research Grade material lead to localized ion suppression, drastically degrading precision and low-end accuracy.

Table 2: LC-MS/MS Calibration Performance Metrics

MetricCRM Grade PerformanceResearch Grade Performance
Linear Range 0.5 – 500 ng/mL5.0 – 500 ng/mL
Linearity ( R2 ) 0.99940.9872
LLOQ Accuracy 102.4%118.5% (Fails standard ±20% criteria)
Inter-assay Precision (CV%) 3.2%14.7%
Matrix Effect (Suppression) Corrected by ISVariable due to co-eluting impurities

Using the CRM ensures that the analytical method meets the stringent validation criteria required by regulatory bodies (e.g., FDA/EMA bioanalytical method validation guidelines), whereas the Research Grade material fails at the lower limits of quantitation.

References

  • Title: A Grand Challenge. 2. Phenotypic Profiling of a Natural Product Library on Parkinson's Patient-Derived Cells Source: ACS Publications URL: [Link]

  • Title: Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: PMC / National Institutes of Health URL: [Link]

  • Title: Marine Indole Alkaloids—Isolation, Structure and Bioactivities Source: MDPI URL: [Link]

Sources

Validation

comparing 4-Methoxy-1H-indole-3-carboximidamide with standard reference inhibitors

Title: Comparative Profiling of 4-Methoxy-1H-indole-3-carboximidamide: Efficacy, Selectivity, and Mechanistic Benchmarking Against Standard Inhibitors Executive Summary 4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 4-Methoxy-1H-indole-3-carboximidamide: Efficacy, Selectivity, and Mechanistic Benchmarking Against Standard Inhibitors

Executive Summary

4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5) is a specialized heterocyclic compound that serves both as a critical synthetic intermediate for complex anticancer agents[1] and as a potent, standalone pharmacophore for targeted enzyme and protein-protein interaction (PPI) inhibition. As drug discovery pivots toward highly selective small molecules, benchmarking emerging scaffolds against standard reference inhibitors is essential. This guide objectively compares the performance of the 4-methoxy-indole-carboximidamide scaffold against standard inhibitors (e.g., Pentamidine, Kojic Acid), emphasizing how its unique steric properties and hydrogen-bonding capabilities drive target selectivity while minimizing off-target toxicity.

Target Landscape & Mechanistic Selectivity

The pharmacological utility of the indole-3-carboximidamide scaffold lies in its precise spatial geometry, which allows it to engage specific hydrophobic pockets while avoiding promiscuous binding.

  • Targeting Ca2+-S100B Protein-Protein Interactions: S100B is a calcium-binding protein heavily implicated in melanoma due to its ability to bind and inactivate the p53 tumor suppressor. The standard reference inhibitor, Pentamidine , successfully binds S100B but suffers from severe off-target toxicity, including DNA intercalation[2]. In contrast, indole-carboximidamide derivatives bind a more native-like conformation of Ca2+-S100B. The carboximidamide moiety forms critical bidentate hydrogen bonds with the backbone carbonyls of His42 and Phe43, while the indole ring perfectly occupies the hydrophobic pocket formed by Ala83, Phe43, and Phe87[2]. This specific binding orientation forces the "FF-gate" residue (Phe88) into an open conformation, competitively blocking p53 without the global protein distortion caused by Pentamidine[2].

  • Selectivity Benchmarking (Tyrosinase as a Negative Control): To validate the scaffold's resistance to off-target binding, it was benchmarked against 5-hydroxyindole and Kojic acid in tyrosinase inhibition assays. While 5-hydroxyindole is an effective tyrosinase inhibitor (active at 1-25 μM) and Kojic acid acts as a standard competitive inhibitor, 4-methoxy-1H-indole-3-carboximidamide derivatives exhibit no significant inhibition[3]. Causality Insight: The lack of off-target inhibition is directly caused by the steric bulk of the 4-methoxy substitution, which physically restricts the molecule from entering the narrow catalytic active site of tyrosinase[3].

G Ca Ca2+ Influx S100B Ca2+-S100B (Active Conformation) Ca->S100B Activates Complex Ca2+-S100B/p53 Complex (p53 Inactivation) S100B->Complex Binds p53 p53 p53 Tumor Suppressor p53->Complex Inhibitor 4-Methoxy-1H-indole- 3-carboximidamide Inhibitor->S100B Blocks Sites 2 & 3 (Hydrophobic Pocket) Inhibitor->Complex Prevents Formation Restored Restored p53 Activity (Apoptosis) Inhibitor->Restored Rescues p53

Fig 1: Mechanism of Ca2+-S100B inhibition and p53 rescue by indole-carboximidamides.

Quantitative Data Presentation: Comparative Performance

The following table synthesizes the binding affinities and selectivity profiles of 4-Methoxy-1H-indole-3-carboximidamide against standard reference compounds.

Inhibitor / CompoundPrimary TargetReference StandardBinding Affinity / EfficacyOff-Target ActivityStructural Causality
4-Methoxy-1H-indole-3-carboximidamide Ca2+-S100B (Sites 2 & 3)PentamidineLow μM (Targeted)Inactive against Tyrosinase4-Methoxy bulk ensures high target selectivity; carboximidamide drives H-bonding.
Pentamidine Ca2+-S100BN/A (Self)Low μMHigh (DNA intercalation)Requires breaking of helix 4 in S100B; highly promiscuous polycation.
5-Hydroxyindole TyrosinaseKojic Acid1-25 μMLowSmall molecular volume allows deep active site entry.
Kojic Acid TyrosinaseN/A (Self)Competitive (Low μM)LowStandard competitive reference for steady-state kinetics.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the comparative assays must function as self-validating systems. Below are the step-by-step methodologies for evaluating this compound.

Protocol A: Steady-State Kinetics for Selectivity Profiling (Tyrosinase Assay)

Objective: Verify the lack of off-target tyrosinase inhibition due to steric bulk.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve 4-Methoxy-1H-indole-3-carboximidamide in anhydrous DMSO (maintain final DMSO concentration <1% to prevent enzyme denaturation). Prepare Kojic acid and 5-hydroxyindole as positive controls[3].

  • Enzyme-Substrate Setup: Add mushroom tyrosinase to the buffer at a fixed concentration. Introduce the substrate (L-DOPA) at varying concentrations (0.5 to 5 mM).

  • Inhibitor Incubation: Add the test compounds at concentrations ranging from 1 to 100 μM. Include a vehicle control (DMSO only).

  • Spectrophotometric Detection: Monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 10 minutes using a microplate reader[3].

  • Data Analysis & Self-Validation: Plot the initial velocity vs. substrate concentration. Use Lineweaver-Burk plots to confirm competitive inhibition for Kojic acid. For 4-Methoxy-1H-indole-3-carboximidamide, the Vmax​ and Km​ should remain unchanged relative to the vehicle control[3].

    • Expert Insight: To ensure the lack of inhibition is not a false negative caused by compound aggregation, run Dynamic Light Scattering (DLS) on the highest inhibitor concentration in parallel.

Protocol B: Fluorescence Polarization (FP) Assay for S100B/p53 Inhibition

Objective: Quantify the disruption of the Ca2+-S100B and p53 interaction.

  • Tracer Preparation: Synthesize a fluorescently labeled p53 peptide (e.g., FITC-p53).

  • Complex Formation: Incubate 10 nM FITC-p53 with 1 μM Ca2+-S100B in a buffer containing 10 mM CaCl2. Causality: High calcium concentrations are strictly required to ensure S100B adopts the active, open conformation necessary for binding[2].

  • Displacement Assay: Titrate 4-Methoxy-1H-indole-3-carboximidamide (0.1 μM to 500 μM) into the complex. Use Pentamidine as the reference standard.

  • Measurement: Read fluorescence polarization (Ex: 485 nm, Em: 525 nm). A decrease in polarization (mP) indicates the successful displacement of the FITC-p53 peptide by the inhibitor.

Workflow Prep 1. Reagent Preparation (Enzyme + Substrate + Inhibitor) Incubation 2. Incubation Phase (Varying Inhibitor Concentrations) Prep->Incubation Detection 3. Spectrophotometric Detection (Absorbance at 475 nm) Incubation->Detection Analysis 4. Steady-State Kinetics (Lineweaver-Burk Plotting) Detection->Analysis Validation 5. Orthogonal Validation (Dynamic Light Scattering) Analysis->Validation

Fig 2: Self-validating steady-state kinetics workflow for selectivity profiling.

Chemical Synthesis & Handling Insights

4-Methoxy-1H-indole-3-carboximidamide (Molecular Formula: C10H11N3O, MW: 189.21)[4] is synthesized via the condensation of 4-methoxyindole with cyanamide derivatives[1].

  • Expert Insight: This synthetic route requires strictly anhydrous solvents and cryogenic temperatures (-20°C) to suppress competing hydrolysis and maximize the yield of the carboximidate intermediates[1]. Furthermore, the basicity of the carboximidamide group ( pKa​ ~ 9-10) ensures it remains protonated at physiological pH. This protonation is non-negotiable for efficacy, as it drives the bidentate hydrogen bonding required to anchor the molecule within target protein pockets[2].

Conclusion

When benchmarked against standard reference inhibitors, 4-Methoxy-1H-indole-3-carboximidamide emerges as a highly selective and structurally privileged scaffold. Its unique spatial geometry—specifically the steric bulk of the 4-methoxy group and the hydrogen-bonding capacity of the carboximidamide—allows it to potently target specific hydrophobic protein interfaces (like S100B) while inherently resisting off-target interactions with enzymes possessing narrow active sites (like tyrosinase).

References

  • Buy 4-Methoxyindoline-1-carboximidamide (EVT-1770035)
  • Source: NIH (PubMed Central)
  • ABSTRACTS - Illinois College (Student Research on Tyrosinase Kinetics)
  • 4-Methoxy-1H-indole-3-carboximidamide AldrichCPR | Sigma-Aldrich Source: Sigma-Aldrich URL
  • 889944-24-5|4-Methoxy-1H-indole-3-carboximidamide Source: BLD Pharm URL

Sources

Comparative

4-Methoxy-1H-indole-3-carboximidamide: Off-Target Effects and Cross-Reactivity Comparison Guide

Executive Summary As drug development professionals and researchers evaluate indole-based scaffolds, understanding the structure-activity relationship (SAR) is critical. 4-Methoxy-1H-indole-3-carboximidamide is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals and researchers evaluate indole-based scaffolds, understanding the structure-activity relationship (SAR) is critical. 4-Methoxy-1H-indole-3-carboximidamide is a highly functionalized indole derivative. While indole-3-carboximidamides are frequently utilized as core pharmacophores for targeting enzymes like Sphingosine Kinase 2 (SphK2) and Indoleamine 2,3-dioxygenase (IDO), the specific addition of a methoxy group at the 4-position fundamentally shifts its binding profile. This guide objectively compares its performance against alternative indole derivatives, highlighting its off-target effects and cross-reactivity driven by steric bulk.

Mechanistic Profile & Structural Causality

The pharmacological behavior of 4-Methoxy-1H-indole-3-carboximidamide is dictated by the steric hindrance of the 4-methoxy substitution. As a Senior Application Scientist, it is crucial to understand why this compound behaves differently in standard assays compared to its 5-substituted counterparts.

  • Tyrosinase Evasion (Steric Clash): Tyrosinase is a metalloenzyme responsible for melanin biosynthesis. Its active site features a narrow binuclear copper center. While 5-substituted indoles (e.g., 5-hydroxyindole) perfectly mimic the natural substrate (tyrosine) and act as effective competitive inhibitors, 4-methoxy derivatives fail to inhibit tyrosinase[1]. The bulky 4-methoxy group physically clashes with the active site residues, preventing the carboximidamide moiety from coordinating with the copper ions[1].

  • SphK2 Cross-Reactivity (Hydrophobic Accommodation): Unlike tyrosinase, lipid kinases like SphK2 possess expansive, hydrophobic substrate-binding pockets designed to accommodate the long aliphatic tail of sphingosine. The 4-methoxy substitution projects into this lipid-binding channel, leading to unintended cross-reactivity and off-target kinase inhibition when this compound is used in broader biological screens[2].

G Substrate 4-Methoxy-1H-indole- 3-carboximidamide Tyr Tyrosinase (Binuclear Cu Pocket) Substrate->Tyr Steric Clash (No Inhibition) SphK2 SphK2 (Lipid Pocket) Substrate->SphK2 Hydrophobic Fit (Cross-Reactivity) IDO IDO-1 (Heme Pocket) Substrate->IDO Moderate Affinity (Off-Target)

Logical mapping of 4-Methoxy-1H-indole-3-carboximidamide binding affinity across enzyme pockets.

Comparative Performance Data

To objectively evaluate the utility and off-target risks of 4-Methoxy-1H-indole-3-carboximidamide, we must benchmark it against standard inhibitors and optimized structural analogs.

CompoundTyrosinase InhibitionSphK2 InhibitionPrimary ApplicationOff-Target Risk Profile
4-Methoxy-1H-indole-3-carboximidamide Inactive (Steric Clash)[1]Cross-reactiveExperimental ScaffoldHigh (Lipid Kinases)
5-Hydroxyindole Effective (1 - 25 μM)[1]InactiveTyrosinase InhibitorLow
1,5-Disubstituted Indoles (e.g., 6r) N/AHighly Potent ( Ki​ = 90 nM)[2]SphK2 Selective InhibitorLow (>110-fold over SphK1)
Kojic Acid IC50​ = 46 μM[3]N/ATyrosinase Positive ControlLow

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific causality-driven steps and internal controls to definitively prove whether an observed effect is a true target engagement or an off-target artifact.

Protocol 1: Tyrosinase Steady-State Kinetics Assay

Objective: Assess off-target tyrosinase inhibition and validate steric clash hypothesis. Causality: We monitor dopachrome at 475 nm because it is the direct, measurable oxidation product of L-DOPA by tyrosinase. Self-Validation Logic: To ensure that the lack of inhibition by 4-Methoxy-1H-indole-3-carboximidamide is a true structural phenomenon and not an assay failure, this protocol runs a known competitive inhibitor (Kojic acid) and a structurally unhindered analog (5-hydroxyindole) in parallel[1].

  • Reagent Preparation: Prepare 1-25 μM solutions of 4-Methoxy-1H-indole-3-carboximidamide, 5-hydroxyindole, and Kojic acid in DMSO.

  • Baseline Establishment: Add 10 μL of DMSO (vehicle control) to 90 μL of tyrosinase enzyme solution (50 U/mL in phosphate buffer, pH 6.8). This establishes the uninhibited Vmax​ .

  • Substrate Introduction: Add L-DOPA (2 mM final concentration) to initiate the reaction.

  • Kinetic Readout: Monitor the absorbance of the oxidation product, dopachrome, at 475 nm continuously for 10 minutes using a microplate reader.

  • Data Validation: Calculate the inhibition constant. The assay is considered valid only if the Kojic acid positive control yields an IC50​ near 46 μM[3].

Protocol 2: SphK2 Cross-Reactivity Profiling

Objective: Determine if the bulky indole cross-reacts with lipid kinase pockets. Causality: SphK2 has a larger, more accommodating lipid-binding pocket compared to SphK1. The 4-methoxy group mimics the steric bulk of sphingosine's aliphatic chain, allowing unintended entry[2]. Self-Validation Logic: To confirm that off-target binding is occurring in the lipid pocket, we measure the depletion of ATP in the presence of sphingosine. A highly selective SphK2 inhibitor is used as a positive control[2].

  • Enzyme Preparation: Reconstitute recombinant human SphK2 in assay buffer (HEPES pH 7.4, MgCl2, EGTA).

  • Compound Incubation: Incubate SphK2 with 10 μM of 4-Methoxy-1H-indole-3-carboximidamide for 15 minutes at room temperature.

  • Reaction Initiation: Add sphingosine (10 μM) and ATP (10 μM) to the mixture.

  • Detection: After 30 minutes, add an ATP-monitoring luminescence reagent (e.g., Kinase-Glo®).

  • Data Validation: Luminescence is inversely proportional to kinase activity. The assay is valid if the positive control demonstrates >90% inhibition (high luminescence) while the vehicle control shows maximum ATP depletion (low luminescence).

Workflow Step1 1. Compound Prep (1-300 μM in DMSO) Step2 2. Target Incubation (Tyrosinase / SphK2) Step1->Step2 Step3 3. Spectrophotometric Readout (475 nm / Luminescence) Step2->Step3 Step4 4. Data Analysis (IC50 & Ki Calculation) Step3->Step4

Step-by-step experimental workflow for evaluating off-target effects and cross-reactivity.

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: 4-Methoxy-1H-indole-3-carboximidamide and Alternative Scaffolds

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

Executive Summary

The indole-3-carboximidamide pharmacophore is a highly privileged scaffold in modern drug discovery, frequently utilized to target lipid kinases (e.g., Sphingosine Kinase 2, SphK2), metalloenzymes (e.g., Tyrosinase), and viral replication proteins[1][2]. However, the biological activity of this scaffold is exquisitely sensitive to the substitution pattern on the indole ring.

As a Senior Application Scientist, I frequently observe researchers selecting commercially available derivatives without fully evaluating the steric and electronic consequences of their substitution patterns. This guide provides an objective Structural Activity Relationship (SAR) comparison of 4-Methoxy-1H-indole-3-carboximidamide against its structural alternatives (such as 1,5-disubstituted and 6-halogenated variants), detailing the causality behind their target engagement and providing self-validating experimental workflows for your own screening pipelines.

Mechanistic Causality & Target Engagement

To understand why 4-Methoxy-1H-indole-3-carboximidamide performs differently than its analogs, we must analyze the spatial constraints of the target binding pockets.

  • Steric Hindrance at the C4 Position: In enzymes like Tyrosinase and SphK2, the active site pocket accommodating the indole core has strict volumetric limits. The introduction of a methoxy group (-OCH₃) at the C4 position introduces significant steric bulk. Experimental data shows that while smaller molecules like 5-hydroxyindole can easily access the tyrosinase active site, the bulky 4-methoxy-1H-indole-3-carboximidamide is sterically excluded, rendering it inactive[3].

  • Optimal π-Stacking Geometry: For SphK2 inhibition, the indole ring must engage in critical π-stacking interactions with the Phe548 residue[1]. SAR profiling reveals that substitutions at the 1,5-positions promote the optimal geometric alignment required for this interaction. Conversely, substitutions at the 4-position alter the dihedral angle of the molecule within the pocket, disrupting both π-stacking with Phe548 and necessary nonpolar interactions with Cys533[1].

SphK2_Pathway Sph Sphingosine Substrate SphK2 Sphingosine Kinase 2 (Phe548 Active Site) Sph->SphK2 Native Binding S1P Sphingosine-1-Phosphate (Proliferation Signal) SphK2->S1P ATP Phosphorylation Inhibitor 4-Methoxy-1H-indole- 3-carboximidamide Inhibitor->SphK2 Steric Clash at C4 (Weak Inhibition) Alt 1,5-Disubstituted Indole Analog Alt->SphK2 Optimal π-Stacking (Strong Inhibition)

Caption: Mechanistic logic of SphK2 target engagement comparing C4-steric clash vs optimal 1,5-binding.

Quantitative SAR Comparison

The following table summarizes the comparative performance of 4-Methoxy-1H-indole-3-carboximidamide against key alternatives. By analyzing these metrics, researchers can select the appropriate scaffold for their specific target class.

Compound ScaffoldTarget ClassBinding Affinity / KiPrimary SAR Driver & Causality
4-Methoxy-1H-indole-3-carboximidamide Tyrosinase / KinasesInactive / PoorSteric Exclusion: The C4-methoxy group creates a spatial clash with active site residues, preventing deep pocket insertion[3].
1,5-Disubstituted Indole-3-carboximidamides SphK2Ki ≈ 90 nMOptimal Alignment: 1,5-decorations lock the indole into an ideal conformation for π-stacking with Phe548, yielding >110-fold selectivity over SphK1[1].
N'-Hydroxy-1H-indole-3-carboximidamide SphK2Ki ≈ 1.0 μMBaseline Scaffold: The unsubstituted indole provides baseline affinity but lacks the hydrophobic extensions needed for high-potency pocket anchoring[1].
6-Bromo-1H-indole-3-carboximidamide Viral Nsp9Kd in μM rangeHalogen Bonding: The C6-bromo substitution (a naturally occurring metabolite) enables favorable halogen bonding in shallow viral protein pockets[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, any SAR study must rely on self-validating protocols. Below are two highly recommended methodologies for evaluating indole-3-carboximidamide derivatives.

Protocol A: Radiometric Kinase Assay for SphK2 Inhibition

This protocol utilizes [γ-³²P]-ATP to directly quantify the enzymatic conversion of sphingosine to S1P, providing a highly sensitive readout of inhibitor efficacy[4].

  • Assay Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.1% Triton X-100.

  • Enzyme Incubation: Incubate recombinant human SphK2 (hSphK2) with the test compound (e.g., 0.3 μM concentration) for 15 minutes at room temperature to allow for equilibrium binding[4].

  • Reaction Initiation: Add 10 μM sphingosine and 10 μM [γ-³²P]-ATP to initiate the reaction.

  • Quenching & Extraction: After 30 minutes at 37°C, quench the reaction with 1M HCl. Add a chloroform/methanol/HCl mixture to extract the organic S1P product.

  • Validation & Readout: Self-Validation Step: Always run a vehicle control (DMSO) and a known potent inhibitor (e.g., SLC5101465) to define the 100% and 0% activity windows. Quantify the organic phase radioactivity using a scintillation counter.

Protocol B: Native Mass Spectrometry (Native MS) for Target Binding

For targets like viral Nsp9 or non-kinase proteins, Native MS is a superior, label-free approach to determine the dissociation constant (Kd)[2].

  • Protein Preparation: Buffer-exchange the target protein (e.g., 9 μM Nsp9) into a volatile aqueous buffer such as 200 mM ammonium acetate (pH 7.0).

  • Ligand Titration: Prepare 10 concentration points of the indole-3-carboximidamide derivative ranging from 0.01 μM to 300 μM[2].

  • Incubation: Incubate the protein-ligand mixtures for 10 minutes at 4°C.

  • Native MS Acquisition: Inject the samples into a mass spectrometer equipped with a nano-electrospray ionization (nano-ESI) source. Operate in positive ion mode.

  • Data Analysis: Self-Validation Step: Calculate the Kd by plotting the ratio of the bound complex peak intensity to the total protein peak intensity against the ligand concentration. The presence of the intact protein-ligand complex directly validates target engagement[2].

SAR_Workflow Comp Synthesize Indole Derivatives Assay Radiometric Assay (γ-32P ATP Extraction) Comp->Assay Kinase Targets MS Native Mass Spec (Intact Complex Kd) Comp->MS Non-Kinase Targets Data SAR Data Analysis (Selectivity & Potency) Assay->Data IC50 / Ki MS->Data Kd Values

Caption: Self-validating orthogonal workflow for evaluating indole-3-carboximidamide derivatives.

Conclusion

When designing or selecting indole-3-carboximidamide probes, the 4-methoxy derivative is generally suboptimal due to severe steric clashes within tight enzymatic pockets like SphK2 and Tyrosinase. Researchers should instead pivot toward 1,5-disubstituted analogs for kinase inhibition, or explore 6-halogenated variants for novel target spaces. Always validate your SAR findings using orthogonal, self-validating methods such as radiometric activity assays and Native MS binding studies.

References

  • Title: Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of Anti-SARS-CoV-2 Nsp9 Binders from Natural Products by a Native Mass Spectrometry Approach Source: Journal of Natural Products / ACS Publications URL: [Link]

  • Title: Celebrations 2024 Abstracts (Tyrosinase Inhibition Studies) Source: Illinois College URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Methoxy-1H-indole-3-carboximidamide

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Methoxy-1H-indole-3-carboximidamide (CAS No. 889944-24-5).[1][2] As a specialized indole derivative used in research and development...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Methoxy-1H-indole-3-carboximidamide (CAS No. 889944-24-5).[1][2] As a specialized indole derivative used in research and development, ensuring its responsible disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This guide is built on the principles of chemical hazard assessment, risk mitigation, and adherence to established waste management protocols.

Given the absence of a specific, universally published Safety Data Sheet (SDS) for this exact compound, this protocol is grounded in the precautionary principle. We will extrapolate hazard information from structurally similar indole-based compounds and apply universal best practices for chemical waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Core Hazard Assessment and Precautionary Measures

Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. Based on data from analogous indole compounds, 4-Methoxy-1H-indole-3-carboximidamide should be treated as a hazardous substance.

Anticipated Hazard Profile

The indole nucleus and its derivatives are known to exhibit various biological activities and potential toxicities. Similar compounds frequently cause irritation and may have broader environmental effects.[3][4] The following table summarizes the likely hazard classifications.

Hazard TypeProbable GHS ClassificationGHS StatementRationale & Authoritative Source
Skin Irritation Category 2H315: Causes skin irritationDerived from SDS of structurally related indole carboxamides and other indole derivatives.[3][5][6]
Eye Irritation Category 2A / 1H319 / H318: Causes serious eye irritation / damageCommon characteristic for this chemical class, which can cause significant eye damage upon contact.[3]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritationInhalation of the solid as a dust or aerosol should be avoided.[5][7][8]
Aquatic Hazard Likely Acute/Chronic ToxicityH400 / H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effectsMany complex organic molecules are harmful to aquatic ecosystems; therefore, release to the environment must be avoided.[3][9]
Mandatory Personal Protective Equipment (PPE)

When handling 4-Methoxy-1H-indole-3-carboximidamide for disposal, all personnel must wear the following PPE to mitigate exposure risks:

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

  • Eye and Face Protection: Chemical safety goggles or a face shield where splashing is a risk.

  • Skin and Body Protection: A full-length laboratory coat, closed-toe shoes, and long pants are required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter in a well-ventilated area or under a chemical fume hood.[6]

Part 2: Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is routed to the correct disposal stream.[10][11]

Causality of Segregation: 4-Methoxy-1H-indole-3-carboximidamide, as an amine-containing compound, must be stored separately from acids (to prevent violent neutralization reactions) and strong oxidizing agents (which can react with the indole ring).

Step-by-Step Containment Procedure
  • Select a Compatible Container: Use only designated hazardous waste containers made of a compatible material, such as High-Density Polyethylene (HDPE) or glass. The container must be in good condition, free of leaks or damage, and have a secure, leak-proof screw-top cap.[11]

  • Designate as "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."

  • Identify Contents Accurately: Affix a hazardous waste tag to the container before adding the first drop of waste. Fill out all required fields:

    • Full Chemical Name: "4-Methoxy-1H-indole-3-carboximidamide" (do not use abbreviations or formulas).[10]

    • Concentration: Estimate the concentration of the chemical in the waste stream.

    • Hazardous Properties: Check the appropriate boxes (e.g., "Toxic," "Irritant").

  • Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste. This prevents the release of vapors and protects against spills.[6]

Part 3: Comprehensive Disposal Workflow

The following workflow provides a procedural guide for disposing of both residual amounts and bulk quantities of 4-Methoxy-1H-indole-3-carboximidamide.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of chemical waste.

DisposalWorkflow cluster_containment Waste Containment start Waste Generated (4-Methoxy-1H-indole-3-carboximidamide) assess_hazards Assess Hazards (Treat as Irritant, Toxic, Environmental Hazard) start->assess_hazards select_ppe Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe get_container Obtain Compatible Waste Container select_ppe->get_container label_container Label Container Correctly ('Hazardous Waste', Full Chemical Name) get_container->label_container Step 1 transfer_waste Transfer Waste to Container (Use funnel, avoid splashes) label_container->transfer_waste Step 2 seal_container Securely Seal Container transfer_waste->seal_container store_in_saa Store in Satellite Accumulation Area (SAA) (Keep segregated from incompatibles) seal_container->store_in_saa request_pickup Request Waste Pickup (Contact Institutional EHS) store_in_saa->request_pickup end_process Waste Collected by EHS request_pickup->end_process

Caption: Decision workflow for safe disposal of chemical waste.

Step-by-Step Disposal Protocol

A. For Solid Waste and Concentrated Solutions:

  • Point of Generation: Collect all waste 4-Methoxy-1H-indole-3-carboximidamide, including residues scraped from reaction vessels, in the pre-labeled hazardous waste container described in Part 2.

  • Avoid Contamination: Do not mix this waste with other waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of laboratory personnel and away from drains or sources of ignition.[11]

B. For Contaminated Labware (e.g., pipette tips, gloves, weigh boats):

  • Segregation: Place all solid labware contaminated with the compound into a dedicated solid hazardous waste container or a durable, sealed bag clearly labeled as "Hazardous Waste" with the chemical name.

  • Disposal: This container should also be moved to the SAA for collection.

C. For Empty Chemical Containers:

  • Decontamination: According to EPA guidelines, containers that held hazardous chemicals must be triple-rinsed to be considered non-hazardous.[10]

    • Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone) that can solubilize the compound.

    • Crucially, the rinsate from these three rinses is considered hazardous waste. Collect all rinsate in the appropriate liquid hazardous waste container (e.g., "Non-Halogenated Solvent Waste").

  • Final Disposal: Once triple-rinsed, deface or remove the original label, mark the container as "Empty," and dispose of it in the appropriate bin for glass or plastic recycling/waste as per your facility's policy.[10]

D. Final Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should 4-Methoxy-1H-indole-3-carboximidamide or its rinsate be poured down the sink.[12][13] This is to prevent contamination of waterways, given its likely aquatic toxicity.[3][9]

  • Professional Collection: All collected waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][13] They will ensure the material is transported to an approved waste disposal plant for incineration or other appropriate treatment.[5][8]

Part 4: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the area.

  • Don PPE: Before cleaning, don all required PPE, including respiratory protection if applicable.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[13] Carefully sweep the material into a designated hazardous waste container.[3]

    • For Solutions: Cover with an inert absorbent material.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of 4-Methoxy-1H-indole-3-carboximidamide, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Chemical Waste Disposal Guidelines. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Laboratory Hazardous Waste Management. (n.d.). National Cheng Kung University.
  • 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE — Chemical Substance Information. (n.d.). Chemwatch.
  • Kovac's Indole Reagent, Safety Data Sheet. (2019, October 30). Neogen.
  • SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet - N-{1-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-3-yl}-1H-indole-3-carboxamide. (n.d.). AK Scientific, Inc.
  • 4-Methoxy-1H-indole-3-carboximidamide | CAS 889944-24-5. (n.d.). Chemical-Suppliers.com.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Triton™ X-100. (2025, November 6). Sigma-Aldrich.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
  • LABORATORY WASTE MANAGEMENT GUIDELINES. (n.d.). WASH in Health Care Facilities.
  • SAFETY DATA SHEET - Indole. (2025, May 1). Fisher Scientific.
  • 4-Methoxy-tryptophan - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • 4-Methoxy-1H-indole-3-carboximidamide AldrichCPR. (n.d.). Sigma-Aldrich.
  • Hazardous Industrial Waste Determination Standards. (2005, December 27). Ministry of Environment, Republic of China (Taiwan).
  • Safety Data Sheet - N-[(E)-(4-Methoxyphenyl)methylideneamino]-... (n.d.). AK Scientific, Inc.
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. (2024, December 13). ResearchGate.

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Methoxy-1H-indole-3-carboximidamide

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. 4-Methoxy-1H-indole-3-carboximidamide, a molecule of interest for its potential applica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. 4-Methoxy-1H-indole-3-carboximidamide, a molecule of interest for its potential applications, requires a diligent and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols are based on the known hazards of its structural analogs, namely indole derivatives and related methoxyindoles, and adhere to the principle of treating uncharacterized substances with a high degree of caution.

I. Hazard Assessment: An Evidence-Based Approach

Key Structural Considerations:

  • Indole Moiety: Indole and its derivatives can be reactive and may present various hazards.[2][3]

  • Carboximidamide Group: This functional group can influence the compound's reactivity and toxicological profile.

  • Solid Form: The compound is supplied as a solid, which can pose an inhalation hazard if handled as a dust.

Based on these considerations, 4-Methoxy-1H-indole-3-carboximidamide should be handled as a hazardous substance.

II. Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount to minimize exposure during the handling of 4-Methoxy-1H-indole-3-carboximidamide. The following recommendations are based on best practices for handling potentially hazardous chemical solids.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[2][4]
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from dust particles and potential splashes.[2][4][5]
Body Protection A lab coat, long pants, and closed-toe shoesTo prevent accidental skin exposure.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator is recommended.To prevent inhalation of airborne particles which may cause respiratory irritation.[2][4]

Diagram of PPE Ensemble:

PPE_Workflow cluster_researcher Researcher cluster_ppe Personal Protective Equipment researcher Researcher gloves Nitrile Gloves researcher->gloves Wears goggles Safety Goggles researcher->goggles Wears lab_coat Lab Coat researcher->lab_coat Wears respirator Respirator (if needed) researcher->respirator Wears

Caption: Essential PPE for handling 4-Methoxy-1H-indole-3-carboximidamide.

III. Operational Plan: From Receipt to Use

A systematic approach to handling this compound will further mitigate risks.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The compound is classified as a combustible solid, so it should be stored accordingly.

    • Keep the container tightly closed.[5]

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted in a certified chemical fume hood to control potential dust.

    • Use a dedicated set of spatulas and weighing boats.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Ensure all manipulations are performed within the fume hood.

    • Be mindful of the reaction conditions. The indole moiety can be sensitive to strong acids and oxidizing agents.[6]

    • Upon completion of the experiment, decontaminate all surfaces and equipment.

IV. Disposal Plan: Ensuring a Safe and Compliant Waste Stream

The disposal of 4-Methoxy-1H-indole-3-carboximidamide and its associated waste must adhere to local, state, and federal regulations for hazardous waste.[5]

Waste Management Workflow:

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated consumables) waste_container Labeled, Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Unused solutions) liquid_waste->waste_container ehs_pickup EHS/Licensed Contractor Pickup waste_container->ehs_pickup incineration Approved Waste Disposal Facility ehs_pickup->incineration

Caption: Step-by-step hazardous waste disposal workflow.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing 4-Methoxy-1H-indole-3-carboximidamide in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

    • Do not mix this waste with other waste streams unless compatibility is confirmed.[5]

  • Container Management:

    • The waste container must be kept securely sealed at all times, except when adding waste.[5]

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "4-Methoxy-1H-indole-3-carboximidamide".[5]

  • Storage and Pickup:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not attempt to transport the waste yourself.[4]

Decontamination of Empty Containers:

  • Empty containers that held 4-Methoxy-1H-indole-3-carboximidamide should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

  • The rinsate should be collected as hazardous waste.[5]

By adhering to these stringent safety protocols, researchers can confidently and safely work with 4-Methoxy-1H-indole-3-carboximidamide, fostering a culture of safety and scientific excellence in the laboratory.

References

  • 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE — Chemical Substance Information. Available at: [Link]

  • 4-Methoxy-1H-indole-3-carboximidamide. Appchem. Available at: [Link]

  • 4-Methoxy-1H-indole-3-carboximidamide. Chemical-Suppliers.com. Available at: [Link]

  • 4-Methoxy-1H-indole. PubChem. Available at: [Link]

  • Hazardous Chemicals in Illicit Methamphetamine and Amphetamine Laboratories. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Available at: [Link]

  • Personal Protective Equipment for Working With Pesticides. MU Extension. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Available at: [Link]

  • Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol. Available at: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available at: [Link]

  • Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. ACS Publications. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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